molecular formula C9H15NO6 B558561 Boc-D-Aspartic acid CAS No. 62396-48-9

Boc-D-Aspartic acid

Número de catálogo: B558561
Número CAS: 62396-48-9
Peso molecular: 233.22 g/mol
Clave InChI: KAJBMCZQVSQJDE-RXMQYKEDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Boc-D-Aspartic acid is a useful research compound. Its molecular formula is C9H15NO6 and its molecular weight is 233.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO6/c1-9(2,3)16-8(15)10-5(7(13)14)4-6(11)12/h5H,4H2,1-3H3,(H,10,15)(H,11,12)(H,13,14)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJBMCZQVSQJDE-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427332
Record name Boc-D-Aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62396-48-9
Record name Boc-D-Aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Boc-D-Aspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the synthesis of N-tert-butoxycarbonyl-D-aspartic acid (Boc-D-Aspartic acid), a critical reagent in peptide synthesis and drug development. The protocol detailed below is designed for researchers, scientists, and professionals in the field of drug development, offering a robust method for the preparation of this important building block.

Introduction

This compound is an essential derivative of the non-proteinogenic amino acid D-aspartic acid. The tert-butyloxycarbonyl (Boc) protecting group on the amino function allows for the selective formation of peptide bonds at the carboxyl groups without unwanted side reactions at the amine.[1][2] This protection is crucial in solid-phase peptide synthesis (SPPS) and other synthetic methodologies where precise control over reactive sites is necessary.[3][4][] The Boc group is favored for its stability under a wide range of conditions and its facile removal under moderately acidic conditions.[2][6]

Reaction Principle

The synthesis of this compound is achieved through the reaction of D-aspartic acid with di-tert-butyl dicarbonate ((Boc)₂O), commonly known as Boc anhydride.[2][7] The reaction proceeds via nucleophilic attack of the amino group of D-aspartic acid on one of the carbonyl carbons of the Boc anhydride.[7][8] A base is typically used to deprotonate the amino group, enhancing its nucleophilicity. The reaction results in the formation of the N-Boc protected amino acid, with tert-butanol and carbon dioxide as byproducts.[8]

Experimental Protocol

This protocol is adapted from established methods for the Boc protection of amino acids.[9][10]

Materials and Reagents:

  • D-Aspartic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Potassium bicarbonate (KHCO₃) or Triethylamine (Et₃N)[9][10]

  • Dichloromethane (CH₂Cl₂) or Acetone/Water[9][10]

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Petroleum ether or hexane

  • Ethyl acetate (EtOAc)

  • Deionized water

Procedure:

  • Dissolution of D-Aspartic Acid: In a round-bottom flask equipped with a magnetic stirrer, dissolve D-aspartic acid in an aqueous solution of potassium bicarbonate.[9] The pH of the solution should be adjusted to approximately 9-11 to ensure the amino group is sufficiently deprotonated.[9] Alternatively, a mixture of acetone and water can be used as the solvent with triethylamine as the base.[10]

  • Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate portion-wise.[9] It is recommended to add the (Boc)₂O in batches to control the reaction rate and temperature. The reaction is typically carried out at room temperature or slightly below (0-40 °C).[10]

  • Reaction Monitoring: Allow the reaction to stir for a period of 0.5 to 4 hours.[10] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Extraction:

    • Once the reaction is complete, if using an organic co-solvent like acetone, it should be removed under reduced pressure.[10]

    • The aqueous solution is then washed with a nonpolar organic solvent like ethyl acetate or ether to remove any unreacted (Boc)₂O and byproducts.[10][11]

    • The aqueous layer is then carefully acidified to a pH of 2-6 with a dilute solution of hydrochloric acid.[9][10] This protonates the carboxyl groups of the this compound, making it soluble in organic solvents.

    • The product is then extracted from the acidic aqueous solution using an organic solvent such as dichloromethane or ethyl acetate. This extraction should be performed multiple times to ensure complete recovery of the product.[9][11]

  • Drying and Evaporation: The combined organic layers are washed with a saturated solution of sodium chloride (brine), and then dried over anhydrous sodium sulfate.[9][10] The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Crystallization and Purification: The crude this compound is then purified by crystallization. This is typically achieved by dissolving the crude product in a minimal amount of a suitable solvent (e.g., ethyl acetate) and then adding a non-polar solvent (e.g., petroleum ether or hexane) to induce precipitation of the pure product.[9] The resulting crystalline solid is collected by filtration, washed with a cold non-polar solvent, and dried under vacuum.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of Boc-protected aspartic acid, based on literature values for the L-isomer which are expected to be comparable for the D-isomer.

ParameterValueReference
Yield > 90%[9]
Purity (HPLC) > 96%[9]
Melting Point 116-123 °C[1]
Optical Rotation +5.0° ±1° (c=1.03% in MeOH)[1]

Visualizations

Reaction Pathway for this compound Synthesis

Boc_Synthesis D_Asp D-Aspartic Acid plus1 + D_Asp->plus1 Boc2O (Boc)2O Boc2O->plus1 Base Base (e.g., KHCO3) arrow1 Reaction Base->arrow1 Boc_Asp This compound Byproducts t-Butanol + CO2 + Salt plus1->arrow1 plus2 + plus2->Byproducts arrow1->Boc_Asp arrow1->plus2 arrow2 Work-up

Caption: General reaction scheme for the synthesis of this compound.

Experimental Workflow for this compound Synthesis

Workflow start Start: Dissolve D-Aspartic Acid in basic aqueous solution add_boc Add (Boc)2O in portions start->add_boc react Stir at room temperature (0.5 - 4 hours) add_boc->react workup Aqueous Work-up: - Remove organic co-solvent - Wash with non-polar solvent react->workup acidify Acidify to pH 2-6 with dilute HCl workup->acidify extract Extract with organic solvent acidify->extract dry Dry organic layer with Na2SO4 extract->dry evaporate Evaporate solvent under reduced pressure dry->evaporate crystallize Crystallize from solvent/anti-solvent pair evaporate->crystallize end End: Pure this compound crystallize->end

Caption: Step-by-step workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to Boc-D-Aspartic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, N-tert-butoxycarbonyl-D-aspartic acid (Boc-D-Asp-OH) is a crucial chiral building block. This guide provides a comprehensive overview of its chemical properties, structure, and applications, with a focus on its role in peptide synthesis.

Core Chemical and Physical Properties

Boc-D-Aspartic acid is a derivative of the non-proteinogenic amino acid D-aspartic acid, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group.[1][2] This protecting group is vital in peptide synthesis as it prevents unwanted reactions at the amino group, allowing for controlled, sequential formation of peptide bonds.[2]

Structural and Identification Data
ParameterValueReference
IUPAC Name (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid[3]
Molecular Formula C₉H₁₅NO₆[1][3]
Canonical SMILES CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O[3]
InChI Key KAJBMCZQVSQJDE-RXMQYKEDSA-N[3]
CAS Number 62396-48-9[1][3]
Physicochemical Properties
PropertyValueReference
Molecular Weight 233.22 g/mol [3]
Melting Point 116-123 °C[1]
Optical Rotation +5.0° ±1° (c=1.03% in MeOH)[1]
Appearance White crystalline powder[4]
Solubility Sparingly soluble in water; soluble in organic solvents.[5]

Molecular Structure and Visualization

The structure of this compound, with its characteristic Boc protecting group and the D-configuration at the alpha-carbon, is fundamental to its utility in stereospecific synthesis.

Boc_Deprotection_Workflow start Boc-Protected Peptide-Resin deprotection Boc Cleavage start->deprotection reagent1 50% TFA in DCM reagent1->deprotection intermediate TFA Salt of Peptide-Resin deprotection->intermediate neutralization Neutralization intermediate->neutralization reagent2 10% DIEA in DCM reagent2->neutralization end Free Amine on Peptide-Resin neutralization->end SPPS_Coupling_Cycle start Resin with Free N-terminal Amine activate Activate Boc-D-Asp-OH (HBTU, HOBt, DIEA) start->activate couple Couple to Resin activate->couple wash1 Wash (DMF, DCM) couple->wash1 kaiser_test Kaiser Test wash1->kaiser_test kaiser_test->couple Positive wash2 Wash kaiser_test->wash2 Negative deprotect Boc Deprotection (TFA) wash2->deprotect end Elongated Peptide Chain deprotect->end

References

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Mechanism of Boc Protection

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide or whitepaper on the core.

The reversible protection of primary amines is a foundational strategy in modern organic synthesis, particularly in the realm of peptide synthesis.[1] Among the various amine-protecting groups, the tert-butoxycarbonyl (Boc) group is distinguished by its reliability, ease of introduction, and selective removal under specific acidic conditions.[1] Its introduction revolutionized peptide chemistry, enabling the stepwise and controlled assembly of amino acids into complex peptide chains, a process famously refined by Bruce Merrifield in his Nobel Prize-winning work on solid-phase peptide synthesis (SPPS).[2][3]

This technical guide provides a comprehensive examination of the Boc protection mechanism, detailing the underlying chemistry, reaction kinetics, and its application in SPPS. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical synthetic tool.

The Core Mechanism of Boc Protection

The primary function of the Boc group is to reversibly mask the α-amino group of an amino acid, preventing its nucleophilic character from interfering with the carboxyl activation and coupling steps during peptide bond formation.[2] This is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O), also known as Boc anhydride.[1][4]

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[5][6] This initial attack forms an unstable tetrahedral intermediate.[1][5] The intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide (CO₂) gas and a tert-butoxide anion or tert-butanol.[7][8][9] The final product is a stable, acid-labile carbamate.[1][10]

The reaction can be performed with or without a base. However, the inclusion of a base like triethylamine (TEA), diisopropylethylamine (DIEA), or sodium hydroxide is common to neutralize the protonated amine intermediate, which can accelerate the reaction.[1][11]

Boc_Protection_Mechanism cluster_reactants Reactants cluster_intermediates Mechanism cluster_products Products AminoAcid R-NH₂ (Amino Acid) NucleophilicAttack Nucleophilic Attack of Amine on Carbonyl AminoAcid->NucleophilicAttack BocAnhydride (Boc)₂O (Di-tert-butyl dicarbonate) BocAnhydride->NucleophilicAttack TetrahedralIntermediate Tetrahedral Intermediate Formation NucleophilicAttack->TetrahedralIntermediate Collapse Collapse of Intermediate TetrahedralIntermediate->Collapse Elimination Elimination of Tert-butyl carbonate Collapse->Elimination Decomposition Decomposition to Byproducts (CO₂ + t-BuOH) Elimination->Decomposition Leaving Group BocProtectedAmine R-NH-Boc (Protected Amino Acid) Elimination->BocProtectedAmine Byproducts CO₂ + t-BuOH Decomposition->Byproducts

Mechanism of Base-Catalyzed Boc Protection.

The Mechanism of Boc Deprotection

A key advantage of the Boc group is its stability under neutral and basic conditions, which allows for orthogonality with other protecting groups like Fmoc (9-fluorenylmethoxycarbonyl).[1][12] The removal of the Boc group is efficiently achieved under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA), typically in a 25-50% solution with a solvent like dichloromethane (DCM).[13][14][15]

The deprotection mechanism involves several steps:

  • Protonation : The process begins with the protonation of the carbonyl oxygen of the carbamate by the strong acid.[7][14]

  • Cleavage : This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[2][14] The stability of the tertiary carbocation is a critical factor that enables the use of mild acidic conditions for cleavage.[10]

  • Decarboxylation : The carbamic acid intermediate is unstable and rapidly decomposes, releasing carbon dioxide and the free amine (as its ammonium salt).[7][14] The evolution of CO₂ gas is a characteristic observation during this step.[7]

The highly reactive tert-butyl cation generated during deprotection can lead to side reactions, such as the alkylation of sensitive amino acid side chains like tryptophan, cysteine, and methionine.[2][13] To prevent these undesired modifications, "scavengers" such as dithiothreitol (DTE), triethylsilane, or anisole are often added to the deprotection solution to trap the carbocations.[2][12][13]

Boc_Deprotection_Mechanism BocAmine R-NH-Boc Protonation 1. Protonation of Carbonyl Oxygen BocAmine->Protonation Acid H⁺ (e.g., TFA) Acid->Protonation Fragmentation 2. Fragmentation Protonation->Fragmentation Carbocation Stable tert-butyl Cation (t-Bu⁺) Fragmentation->Carbocation CarbamicAcid Carbamic Acid Intermediate Fragmentation->CarbamicAcid ScavengedCation Scavenged Cation Carbocation->ScavengedCation Decarboxylation 3. Decarboxylation CarbamicAcid->Decarboxylation FreeAmine R-NH₃⁺ (Free Amine Salt) Decarboxylation->FreeAmine CO2 CO₂ Decarboxylation->CO2 Scavenger Scavenger Scavenger->ScavengedCation

Simplified mechanism of acid-catalyzed Boc deprotection.

The Boc Strategy in Solid-Phase Peptide Synthesis (SPPS)

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a classic approach in SPPS. In this scheme, the temporary Nα-amino protection is provided by the acid-labile Boc group, while semi-permanent side-chain protection is afforded by more robust, benzyl-based groups that require a very strong acid like hydrogen fluoride (HF) for final cleavage from the resin.[2][13]

The SPPS cycle using the Boc strategy involves three main stages:

  • Deprotection : The resin-bound peptide is treated with TFA in DCM to remove the N-terminal Boc group, exposing a free amino group (as a TFA salt).[13][14]

  • Neutralization : The protonated amino group is neutralized with a hindered base, typically DIEA, to regenerate the free amine nucleophile required for coupling.[13]

  • Coupling : The next incoming Boc-protected amino acid is activated (e.g., with DCC, HBTU, or HATU) and coupled to the N-terminus of the resin-bound peptide chain.[13][16]

This cycle is repeated for each amino acid in the sequence.

SPPS_Workflow cluster_cycle SPPS Cycle (for each Amino Acid) Start Start: Resin-Bound Peptide with N-Terminal Boc Group Deprotection 1. Deprotection (TFA in DCM) Start->Deprotection Remove Boc Wash1 Wash (DCM) Deprotection->Wash1 Neutralization 2. Neutralization (DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Generate free amine Coupling 3. Coupling (Activated Boc-AA) Wash2->Coupling Wash3 Wash (DCM) Coupling->Wash3 Form peptide bond End Elongated Peptide with N-Terminal Boc Group Wash3->End End->Deprotection Repeat for next amino acid

General Experimental Workflow for Boc-SPPS.

Quantitative Data Summary

The efficiency of both the protection and deprotection steps is critical for the overall yield and purity of the final peptide.[14] The following tables summarize key quantitative data related to these processes.

Table 1: Typical Conditions for Boc Protection of Amino Acids

ParameterCondition/ValueNotesReference
Reagent Di-tert-butyl dicarbonate ((Boc)₂O)1.1 - 1.5 equivalents[17]
Base NaOH, Triethylamine (TEA), or DIEA1.5 - 2.0 equivalents[11][17]
Solvent System Dioxane/Water, THF/Water, Acetone/WaterTypically 1:1 mixtures[17][18][19]
Temperature 0 °C to Room TemperatureInitial addition often at 0 °C[17][20]
Reaction Time 1 - 4 hoursMonitored by TLC[2]
Typical Yield >95%Generally high and clean reactions[18][19]

Table 2: Typical Conditions for Boc Deprotection in SPPS

ParameterCondition/ValueScavengers (if needed)NotesReference
Reagent Trifluoroacetic acid (TFA)N/AStandard and most common method[14]
Concentration 25-50% in Dichloromethane (DCM)None typically requiredDeprotection is rapid[14][15]
Reaction Time 20-30 minutes0.5% DTE for Cys, Met, TrpA pre-wash (5 min) is common[14][15]
Efficiency >99%N/AMust be near-quantitative for long peptides[14]
Neutralization 5-10% DIEA in DCMN/ARequired before the next coupling step[13][14]

Note: Reaction kinetics for acid-catalyzed deprotection can exhibit a second-order dependence on the acid concentration, meaning that changes in acid concentration can significantly impact the reaction rate.[21]

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of an Amino Acid

This protocol outlines a general method for the N-protection of a free amino acid using Boc anhydride.[17]

  • Materials:

    • Amino acid (1.0 eq)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

    • Sodium hydroxide (NaOH) (1.5 eq)

    • Solvent: 1,4-Dioxane and Water (1:1)

    • 1M Hydrochloric acid (HCl)

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the amino acid (1.0 eq) in a 1:1 mixture of dioxane and water.

    • Add the base (e.g., NaOH, 1.5 eq) and stir until the amino acid is completely dissolved.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion is confirmed by Thin Layer Chromatography (TLC).

    • Concentrate the reaction mixture under reduced pressure to remove the organic solvent (dioxane).

    • Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.

    • Extract the product with ethyl acetate (3x the volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.[17]

Protocol 2: General Procedure for Boc Deprotection in Solid-Phase Peptide Synthesis

This protocol describes the removal of the Boc group from a resin-bound peptide chain during SPPS.[14][15]

  • Materials:

    • Peptide-resin with an N-terminal Boc group

    • Dichloromethane (DCM), peptide synthesis grade

    • Trifluoroacetic acid (TFA)

    • Deprotection Solution: 50% TFA in DCM (v/v). Add scavengers like 0.5% DTE if Trp, Met, or Cys are present.[15]

    • Neutralization Solution: 5% Diisopropylethylamine (DIEA) in DCM (v/v)

  • Procedure:

    • Swell the peptide-resin in DCM for 20-30 minutes in a suitable reaction vessel.

    • Drain the DCM.

    • Add the deprotection solution (50% TFA in DCM) to the resin and agitate for 5 minutes (pre-wash).

    • Drain the solution and add a fresh portion of the deprotection solution.

    • Agitate the mixture for 20-25 minutes at room temperature.[15]

    • Drain the TFA solution.

    • Wash the resin thoroughly with DCM (3-5 times) to remove excess TFA.

    • Neutralize the resin by washing with the neutralization solution (5% DIEA in DCM) for 5 minutes. Repeat this step once.

    • Wash the resin thoroughly with DCM (3-5 times) to remove excess DIEA.

    • The resin is now ready for the next coupling step.

Conclusion

The tert-butyloxycarbonyl (Boc) group remains a robust and indispensable tool in the synthesis of peptides. Its utility is grounded in a well-understood mechanism involving the formation of a stable carbamate that is selectively cleaved under moderately acidic conditions. This chemical principle allows for the precise, stepwise elongation of peptide chains, which is the essence of SPPS. A thorough understanding of the reaction mechanisms, kinetics, and optimized protocols for both protection and deprotection is paramount for achieving high yields and purity in the final peptide product. This guide provides the foundational knowledge and practical methodologies to effectively implement Boc chemistry in peptide synthesis endeavors.

References

The Strategic Role of Boc-D-Aspartic Acid in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, the chiral building block N-α-tert-butyloxycarbonyl-D-aspartic acid (Boc-D-Aspartic acid) has emerged as a critical component in the synthesis of sophisticated therapeutic agents. Its unique stereochemistry and the utility of the Boc protecting group provide chemists with precise control over molecular architecture, leading to the development of novel peptides, peptidomimetics, and small molecules with enhanced pharmacological profiles. This technical guide delves into the multifaceted role of this compound, offering an in-depth exploration of its applications in neuroscience, enzyme inhibition, and the creation of stabilized peptide therapeutics. Detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), comprehensive tables of relevant quantitative data, and diagrams of key signaling pathways are provided to equip researchers with the foundational knowledge to leverage this versatile molecule in their drug discovery endeavors.

Introduction: The Significance of D-Amino Acids and the Boc Protecting Group

The incorporation of D-amino acids into peptide-based drug candidates is a well-established strategy to confer resistance to proteolytic degradation, thereby enhancing their in vivo stability and bioavailability.[1] D-Aspartic acid, an endogenous amino acid, plays a crucial role in the neuroendocrine and central nervous systems, acting as a neurotransmitter and neuromodulator.[2][3] It is a known agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function.[4][5]

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of peptide chemistry, particularly in solid-phase peptide synthesis (SPPS).[6][7] Its stability during peptide bond formation and its facile removal under mild acidic conditions make it an ideal choice for the temporary protection of the α-amino group of amino acids.[6][8] this compound, therefore, represents a powerful synthetic tool, combining the pharmacological relevance of D-aspartic acid with the synthetic advantages of the Boc protecting group.[5] This guide will explore the practical applications and methodologies associated with the use of this compound in the development of next-generation therapeutics.

Applications of this compound in Drug Discovery

The unique properties of this compound make it a valuable building block in several areas of therapeutic research.

Neuroscience and NMDA Receptor Modulation

Given the role of D-aspartic acid as an endogenous agonist at the NMDA receptor, derivatives synthesized from this compound are of significant interest for the development of drugs targeting neurological and psychiatric disorders.[5][9] Overactivation of the NMDA receptor is implicated in excitotoxicity, a key pathological process in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[10][11] Consequently, the synthesis of NMDA receptor antagonists is a major focus of neuroscience research.[10][12][13][14] this compound can be utilized as a chiral starting material for the synthesis of conformationally constrained analogues designed to act as selective NMDA receptor antagonists.[14]

Development of Enzyme Inhibitors

Enzyme inhibitors are fundamental to the regulation of biological pathways and are a major class of therapeutic drugs.[15][16][17] this compound can serve as a scaffold or key binding element in the design of inhibitors for various enzymes, particularly proteases.[18] The carboxylic acid side chain of aspartic acid is often involved in the catalytic mechanism of enzymes like aspartic proteases (e.g., renin and HIV protease), making aspartic acid-containing molecules prime candidates for inhibitor design.[18] The use of the D-enantiomer can enhance the inhibitor's resistance to degradation by other proteases, improving its therapeutic window.

Synthesis of Stabilized Peptides and Peptidomimetics

A significant hurdle in the development of peptide-based drugs is their rapid degradation by proteases in the body. The incorporation of D-amino acids, such as D-aspartic acid, into a peptide sequence disrupts the natural L-amino acid chain, rendering it less susceptible to proteolytic cleavage.[1][19] this compound is a key reagent in the synthesis of these stabilized peptides.[5] Furthermore, it is used in the creation of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved pharmacological properties like enhanced stability and oral bioavailability.[20]

Asymmetric Synthesis

As a chiral building block, this compound is invaluable in asymmetric synthesis for the creation of enantiomerically pure active pharmaceutical ingredients (APIs). The defined stereochemistry of this compound allows for the controlled introduction of a chiral center, which is critical as the pharmacological activity of a drug often resides in a single enantiomer.

Quantitative Data on Relevant Compounds

The following tables summarize quantitative data for various classes of compounds where D-aspartic acid or its derivatives play a key role. This data is intended to provide a comparative overview of the potencies and binding affinities that can be achieved.

Table 1: Inhibitory Constants (Ki) of D-Aspartic Acid and Related Compounds for Excitatory Amino Acid Transporter 4 (EAAT4)

CompoundKi (μM)
D-Aspartic acidAccurately Estimated
L-Aspartic acid3.03
Reference indicates that the Ki of D-aspartic acid was accurately estimated, but a specific value is not provided in the abstract.[2]

Table 2: IC50 Values of Peptides with D-Amino Acid Substitutions

PeptideP1 ResidueIC50 (μM)Cleavage Status
B05 (native)L-Glu~35Cleaved
B05 variantD-Glu~8-10Not Cleaved
B06 (native)L-Glu~35Cleaved
B06 variantD-Glu~8-10Not Cleaved
*Data from a study on ADAMTS-4 inhibitors, where substitution with D-Glutamic acid at the P1 position enhanced binding but prevented cleavage.[4]

Table 3: Binding Affinities (Kd) of Peptidomimetics

CompoundTargetKd (nM)
Peptidomimetic 31BIR3 domain740
ABP-1ACE219
ABP seriesACE219-123
*Data from studies on peptidomimetics targeting protein-protein interactions.[12][13]

Table 4: IC50 Values for Selected NMDA Receptor Antagonists

CompoundIC50
NP106790.617 μM (for hERG channel inhibition)
MK801170 nM and 760 nM (for biphasic and RD responses, respectively)
DNQX120 nM and 110 nM (for biphasic and RD responses, respectively)
*Data for various NMDA receptor antagonists.[7]

Experimental Protocols: Boc-Solid-Phase Peptide Synthesis (SPPS)

The following protocols provide a general framework for the synthesis of peptides containing D-aspartic acid using Boc-SPPS.

Resin Preparation and Swelling
  • Place the desired amount of resin (e.g., Merrifield or PAM resin) in a reaction vessel.

  • Wash the resin with dichloromethane (DCM) (2-3 times).

  • Swell the resin in DCM or N,N-dimethylformamide (DMF) for 20-30 minutes to ensure optimal reaction conditions.[7]

Boc Deprotection
  • After swelling, drain the solvent from the resin.

  • Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.

  • Agitate the mixture for 5 minutes (pre-wash), then drain.[9]

  • Add a fresh solution of 25-50% TFA in DCM and agitate for an additional 15-25 minutes.[9]

  • If the peptide contains tryptophan, methionine, or cysteine residues, add scavengers like 2.5% triisopropylsilane (TIS) and 2.5% water to the TFA/DCM solution to prevent side reactions.

  • Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) and then isopropanol (IPA) (2-3 times) to remove residual acid.[9]

Amino Acid Coupling
  • Dissolve the this compound (or other Boc-protected amino acid) (typically 1.5-3 equivalents relative to the resin loading) and a coupling agent such as HBTU (1.5-3 eq.) and HOBt (1.5-3 eq.) in DMF.[6]

  • Add a base, typically diisopropylethylamine (DIEA) (2-4 eq.), to the amino acid solution to neutralize the TFA salt of the deprotected N-terminus on the resin-bound peptide.[6]

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. The reaction progress can be monitored using a ninhydrin test to check for the presence of free amines.

  • After the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

Cleavage from the Resin and Final Deprotection
  • Wash the fully synthesized peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail. A common cocktail for peptides without sensitive residues is 95% TFA, 2.5% TIS, and 2.5% water. For peptides with sensitive residues, stronger acids like liquid hydrogen fluoride (HF) or more complex scavenger mixtures may be required.[9][12]

  • Add the cleavage cocktail to the peptide-resin (typically 10 mL per gram of resin).[9]

  • Agitate the mixture at room temperature for 2-4 hours.[11]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail to ensure complete recovery.

  • Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration and wash it with cold diethyl ether to remove scavengers and other small molecules.

  • Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Mechanisms of Action

The therapeutic potential of compounds derived from this compound is rooted in the biological roles of D-aspartic acid itself. The following diagrams illustrate two key pathways.

Neuroendocrine Regulation via the Hypothalamus-Pituitary-Gonad Axis

D-Aspartic acid plays a significant role in the regulation of hormone synthesis and release.[2] It acts on the hypothalamus to stimulate the release of Gonadotropin-Releasing Hormone (GnRH).[3] GnRH then travels to the pituitary gland, where it triggers the secretion of Luteinizing Hormone (LH).[3] LH, in turn, acts on the Leydig cells in the testes to stimulate the production and release of testosterone.[2] This pathway highlights the potential for D-aspartic acid mimetics in the treatment of hormonal imbalances and reproductive disorders.

G cluster_brain Brain cluster_gonads Gonads Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH releases Pituitary Pituitary Gland LH LH Pituitary->LH releases Testes Testes (Leydig Cells) Testosterone Testosterone Testes->Testosterone produces DAsp D-Aspartic Acid DAsp->Hypothalamus stimulates GnRH->Pituitary LH->Testes

D-Aspartic Acid in the Hypothalamus-Pituitary-Gonad Axis.
Neuronal Signaling via the NMDA Receptor

In the central nervous system, D-aspartic acid functions as a neurotransmitter by binding to and activating the NMDA receptor, a subtype of ionotropic glutamate receptor. This binding event opens the receptor's ion channel, leading to an influx of calcium ions (Ca²⁺) into the postsynaptic neuron.[5] The increase in intracellular Ca²⁺ activates a cascade of downstream signaling molecules, including Calcium/calmodulin-dependent protein kinase II (CaMKII), which in turn phosphorylates transcription factors like CREB (cAMP response element-binding protein).[5] This signaling pathway is fundamental to synaptic plasticity, learning, and memory. The development of antagonists that block this pathway is a key strategy in preventing excitotoxicity.

G cluster_synapse Synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron DAsp D-Aspartic Acid NMDAR NMDA Receptor DAsp->NMDAR binds to CaMKII CaMKII NMDAR->CaMKII Ca²⁺ influx activates CREB CREB CaMKII->CREB phosphorylates Gene Gene Expression (Synaptic Plasticity) CREB->Gene activates

D-Aspartic Acid Signaling through the NMDA Receptor.
Experimental Workflow for Boc-SPPS

The logical flow of a typical solid-phase peptide synthesis using this compound involves a cyclical process of deprotection and coupling, followed by a final cleavage step.

G Start Start with Resin Deprotection Boc Deprotection (TFA/DCM) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Coupling Couple Boc-D-Asp-OH (HBTU/HOBt/DIEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Cycle Repeat for next amino acid? Wash2->Cycle Cycle->Deprotection Yes Cleavage Cleave from Resin (TFA or HF) Cycle->Cleavage No Purification Purify Peptide (HPLC) Cleavage->Purification End End Purification->End

Workflow for Solid-Phase Peptide Synthesis using this compound.

Conclusion

This compound is a versatile and indispensable tool in the arsenal of medicinal chemists and drug discovery professionals. Its application spans the synthesis of neurologically active compounds, robust enzyme inhibitors, and stabilized peptide therapeutics. The strategic use of the Boc protecting group in conjunction with the D-enantiomer of aspartic acid allows for the creation of complex and potent drug candidates with improved pharmacokinetic profiles. A thorough understanding of the synthetic methodologies and the underlying biological pathways associated with D-aspartic acid, as outlined in this guide, is essential for harnessing the full potential of this chiral building block in the quest for novel and effective medicines.

References

Boc-D-Aspartic Acid: A Chiral Building Block for the Synthesis of Unnatural Amino Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug development, the incorporation of unnatural amino acids into peptide-based therapeutics has emerged as a powerful strategy to enhance biological activity, improve metabolic stability, and modulate pharmacokinetic properties. Boc-D-aspartic acid, a protected derivative of the naturally occurring D-aspartic acid, serves as a versatile and indispensable chiral building block for the synthesis of a diverse array of these novel amino acid structures. This technical guide provides a comprehensive overview of the applications of this compound in the construction of unnatural amino acids, with a focus on synthetic strategies, experimental protocols, and the challenges associated with its use.

The tert-butyloxycarbonyl (Boc) protecting group on the α-amino function offers a robust yet readily cleavable shield, compatible with a wide range of reaction conditions employed in peptide synthesis and organic modifications.[][2] This allows for selective manipulation of the side-chain carboxylic acid, which is the primary site for structural elaboration and diversification.

Properties and Handling of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.

PropertyValue
Chemical Formula C₉H₁₅NO₆
Molecular Weight 233.22 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in methanol, ethanol, DMF, and aqueous base
Melting Point 108-112 °C
Storage Store at 2-8 °C, protect from moisture

Data compiled from various chemical supplier specifications.

Synthetic Strategies for Unnatural Amino Acid Synthesis

The primary utility of this compound as a building block lies in the chemical modification of its side-chain carboxyl group. This can be achieved through a variety of synthetic transformations to introduce novel functionalities. A general workflow for the synthesis of unnatural amino acids from this compound is depicted below.

G cluster_start Starting Material cluster_activation Side-Chain Activation cluster_modification Side-Chain Modification cluster_product Product boc_d_asp This compound activation Activation of β-Carboxyl Group (e.g., Esterification, Acyl Halide Formation) boc_d_asp->activation Coupling Agents modification Nucleophilic Substitution or Cross-Coupling Reaction activation->modification Nucleophile or Coupling Partner uaa Boc-Protected Unnatural Amino Acid modification->uaa

Caption: General workflow for unnatural amino acid synthesis.

Side-Chain Amidation

A common modification is the formation of an amide bond at the β-carboxyl group. This can be achieved by activating the carboxylic acid, followed by reaction with a primary or secondary amine.

Experimental Protocol: General Procedure for Side-Chain Amidation

  • Activation: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent, for example, HBTU (1.1 eq) or HATU (1.1 eq), and a non-nucleophilic base like diisopropylethylamine (DIEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Amination: To the activated ester solution, add the desired amine (1.2 eq). Continue stirring at room temperature for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Decarboxylative Cross-Coupling

Recent advances have demonstrated the use of the pendant carboxylic acid side chain of aspartate derivatives as radical precursors for decarboxylative cross-coupling reactions. This enables the formation of carbon-carbon bonds with a broad range of heteroaryl halides under Ag/Ni-electrocatalytic conditions.[3]

Experimental Protocol: Ni/Ag-Electrocatalytic Cross-Coupling (Adapted from Baran et al.) [3]

  • Reaction Setup: In an undivided electrochemical cell equipped with a carbon plate anode and a nickel foam cathode, combine the this compound derivative (1.0 eq), the heteroaryl halide (1.5 eq), and a suitable electrolyte/base mixture in an appropriate solvent.

  • Electrolysis: Apply a constant current to the cell and allow the reaction to proceed at room temperature for the specified time. Monitor the reaction by LC-MS.

  • Work-up and Purification: After the reaction is complete, remove the electrodes and concentrate the reaction mixture. Purify the residue by preparative high-performance liquid chromatography (HPLC) to isolate the desired unnatural amino acid.

Challenges in Synthesis: Aspartimide Formation

A significant challenge when using this compound, particularly in solid-phase peptide synthesis (SPPS), is the formation of aspartimide, an intramolecular cyclization side reaction.[4][5] This is especially pronounced under the basic conditions often used for Fmoc-deprotection in SPPS.[4] Aspartimide formation can lead to a mixture of α- and β-peptides and epimerization, reducing the yield and purity of the target peptide.[4]

To mitigate this, several strategies have been developed, including the use of bulky ester protecting groups for the side chain or backbone protection.[4][5]

G cluster_workflow Aspartimide Formation Mitigation Workflow start Peptide Sequence with This compound check Is the sequence prone to aspartimide formation? (e.g., Asp-Gly, Asp-Ser) start->check strategy1 Use Bulky Side-Chain Protecting Group (e.g., OMpe, OPhp) check->strategy1 Yes strategy2 Employ Backbone Protection (e.g., Dmb) check->strategy2 Yes synthesis Proceed with Solid-Phase Peptide Synthesis check->synthesis No strategy1->synthesis strategy2->synthesis end Target Peptide synthesis->end

Caption: Decision workflow for mitigating aspartimide formation.

Side-Chain Protecting GroupAspartimide Formation (%)Target Peptide Purity (%)
O-tert-butyl (OtBu) 15-5040-75
O-Menthyl (OMen) 5-1580-90
O-Cyclohexyl (OcHex) 8-2075-85
3-Methyl-pent-3-yl ester (OMpe) <5>90
2-Phenyl-2-propyl ester (OPhp) <5>90

Data represents typical values for aspartimide-prone sequences in Fmoc-SPPS and is compiled from multiple studies.

Applications in Drug Development

The unnatural amino acids synthesized from this compound are valuable in various therapeutic areas. For instance, β-amino acids, which can be synthesized through homologation of α-amino acids, are known to confer increased metabolic stability and unique conformational properties to peptides.[6][][8] Peptides containing β-amino acids often exhibit resistance to enzymatic degradation.[8] These modified peptides can serve as protease inhibitors, receptor antagonists, or T-cell receptor antagonists in the development of treatments for a range of diseases.

Conclusion

This compound is a cornerstone building block in the synthesis of unnatural amino acids for drug discovery. Its protected α-amino group and reactive side-chain carboxylate provide a versatile platform for a multitude of chemical transformations. While challenges such as aspartimide formation require careful consideration of synthetic strategy and protecting group chemistry, the ability to generate novel amino acid structures with tailored properties makes this compound an invaluable tool for medicinal chemists. The continued development of innovative synthetic methodologies will further expand the utility of this chiral synthon in the creation of next-generation peptide therapeutics.

References

Physical and chemical properties of N-Boc-D-aspartic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to N-Boc-D-aspartic Acid

N-tert-Butoxycarbonyl-D-aspartic acid (N-Boc-D-aspartic acid) is a pivotal derivative of the non-proteinogenic amino acid D-aspartic acid. The introduction of the tert-butoxycarbonyl (Boc) protecting group to the amino function makes it an essential building block in synthetic organic chemistry, particularly in solid-phase peptide synthesis (SPPS) and the development of peptide-based therapeutics.[1][2][3] Its unique structural properties allow for the controlled and sequential assembly of amino acids to form complex peptide chains, preventing unwanted side reactions during synthesis.[2] This guide provides a comprehensive overview of the physical and chemical properties of N-Boc-D-aspartic acid, detailed experimental protocols, and its role in relevant biochemical pathways.

Physical and Chemical Properties

N-Boc-D-aspartic acid is a white to off-white solid at room temperature.[4][5] It is stable under recommended storage conditions, which are typically refrigerated (0-8°C) and dry.[1][4][6]

Chemical Identifiers and Structure
IdentifierValue
IUPAC Name (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid[7]
CAS Number 62396-48-9[1][7]
Molecular Formula C₉H₁₅NO₆[1][7]
Molecular Weight 233.22 g/mol [1][7]
Canonical SMILES CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O[7]
InChI Key KAJBMCZQVSQJDE-RXMQYKEDSA-N[7]
Synonyms Boc-D-Asp-OH, N-(tert-Butoxycarbonyl)-D-aspartic acid[1][4][7]
Quantitative Physical and Chemical Data
PropertyValue
Melting Point 116-123 °C[1]
Boiling Point 377.4 ± 32.0 °C (Predicted)[4]
Density 1.302 ± 0.06 g/cm³ (Predicted)[4]
pKa 3.77 ± 0.23 (Predicted)[4]
Optical Rotation +5.0° ± 1° (c=1.03% in MeOH)[1]
Solubility Soluble in water[8]
Appearance White to off-white solid/powder[4][5]

Experimental Protocols

The following sections detail key experimental procedures involving N-Boc-D-aspartic acid.

Synthesis of N-Boc-D-aspartic Acid

The standard procedure for the N-terminal protection of an amino acid involves the reaction of the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.

Methodology:

  • Dissolve D-aspartic acid in a suitable aqueous basic solution, such as a solution of potassium bicarbonate.[9]

  • Cool the mixture in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O), often dissolved in a solvent like tetrahydrofuran (THF), to the amino acid solution in batches while stirring.[9][10]

  • Allow the reaction to proceed for several hours at room temperature to ensure complete conversion.[10]

  • After the reaction is complete, acidify the mixture to a pH of 4-6 using an acid solution like hydrochloric acid.[9]

  • Extract the product into an organic solvent, such as dichloromethane or ethyl acetate.[9][10]

  • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure to yield the crude product.[10]

  • The product can be further purified by crystallization, for example, by adding an anti-solvent like petroleum ether.[9]

G cluster_synthesis Synthesis of N-Boc-D-aspartic Acid A D-Aspartic Acid + K₂CO₃ Solution C Reaction Mixture (0°C to RT) A->C B (Boc)₂O in THF B->C D Acidification (HCl, pH 4-6) C->D E Extraction (DCM) D->E F Wash, Dry, Concentrate E->F G Crystallization F->G H Pure N-Boc-D-aspartic Acid G->H G cluster_deprotection N-Boc Deprotection Workflow A N-Boc Protected Substrate in DCM B Add 20-50% TFA/DCM A->B C Stir at RT (Monitor by TLC) B->C D Reaction Complete C->D E Neutralization (e.g., DIEA or NaHCO₃) D->E F Deprotected Amine E->F G cluster_spps Boc Solid-Phase Peptide Synthesis (SPPS) Cycle Start Start: Resin-Bound AA-Boc Deprotection 1. Deprotection (TFA/DCM) Start->Deprotection Neutralization 2. Neutralization (DIEA) Deprotection->Neutralization Coupling 3. Coupling (N-Boc-D-Aspartic Acid + HBTU) Neutralization->Coupling Wash 4. Washing Coupling->Wash Next_Cycle Add next AA Wash->Next_Cycle Next_Cycle->Deprotection Yes Cleavage Final Cleavage (HF) Next_Cycle->Cleavage No (End of Sequence) G cluster_pathway Simplified D-Aspartate Signaling Pathway D_Asp D-Aspartate (from peptide hydrolysis) Receptor NMDA Receptor D_Asp->Receptor binds & activates Neuron Postsynaptic Neuron Receptor->Neuron located on Effect Cellular Response (e.g., Ca²⁺ influx, Synaptic Plasticity) Receptor->Effect triggers

References

An In-depth Technical Guide to Boc-D-Aspartic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Central Point, NJ – Boc-D-Aspartic acid, a cornerstone in synthetic peptide chemistry, is a vital building block for researchers in drug discovery and development. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with detailed protocols and pathway diagrams to support advanced research endeavors. The CAS Registry Number for this compound is 62396-48-9 , and it has a molecular weight of 233.22 g/mol .[1]

Physicochemical and Structural Data

This compound, chemically known as (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid, is a derivative of the non-essential amino acid D-aspartic acid. The introduction of the tert-butyloxycarbonyl (Boc) protecting group on the amino functionality allows for controlled and sequential peptide bond formation during solid-phase peptide synthesis (SPPS).[2][3]

PropertyValueReference
CAS Number 62396-48-9[4]
Molecular Formula C₉H₁₅NO₆[4]
Molecular Weight 233.22 g/mol [1]
IUPAC Name (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid[1]
Melting Point 116-123 °C[4]
Optical Rotation +5.0° ±1° (c=1.03% in MeOH)[4]
Appearance White to off-white powder
Purity ≥ 99% (HPLC)[4]
Storage Conditions 0-8 °C[4]

Synthesis and Experimental Protocols

The synthesis of this compound and its application in peptide synthesis are critical processes for researchers. Below are detailed experimental protocols for both.

Synthesis of this compound

The protection of the amino group of D-Aspartic acid with a tert-butyloxycarbonyl (Boc) group is typically achieved using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.

Materials:

  • D-Aspartic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dioxane (or another suitable solvent like acetonitrile or tetrahydrofuran)

  • Water

  • Sodium bicarbonate (or another suitable base like sodium hydroxide)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (for pH adjustment)

Procedure:

  • Dissolve D-Aspartic acid in an aqueous solution of sodium bicarbonate.

  • To this solution, add a solution of di-tert-butyl dicarbonate in dioxane.

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, acidify the mixture with a cold, dilute solution of hydrochloric acid to a pH of 2-3.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual steps for incorporating a this compound residue into a growing peptide chain on a solid support, such as a Merrifield or PAM resin. The process involves cycles of deprotection, neutralization, and coupling.

Materials:

  • Appropriate resin (e.g., Merrifield resin for a C-terminal acid)

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • A coupling agent (e.g., HBTU, DCC/HOBt)

  • N,N-Dimethylformamide (DMF)

  • Isopropanol (IPA)

Experimental Workflow for SPPS Cycle:

SPPS_Workflow Resin Resin-NH-Peptide Deprotection Boc Deprotection (25-50% TFA in DCM) Resin->Deprotection 1. Washing Washing Steps (DCM, IPA) Deprotection->Washing 2. Neutralization Neutralization (5-10% DIEA in DCM) Coupling Coupling (Boc-D-Asp-OH, HBTU/DIEA in DMF) Neutralization->Coupling 4. Washing_After Washing Steps (DMF, DCM) Coupling->Washing_After 5. Washing->Neutralization 3. Next_Cycle Next Amino Acid Cycle Washing_After->Next_Cycle 6.

Caption: A typical workflow for a single coupling cycle in Boc-based solid-phase peptide synthesis.

Procedure:

  • Resin Swelling: Swell the resin in DCM in a reaction vessel for 30-60 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes and drain.

    • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the TFA solution and wash the resin thoroughly with DCM, followed by IPA, and then DCM again to remove residual acid.[3]

  • Neutralization:

    • Treat the resin with a 5-10% solution of DIEA in DCM and agitate for 5-10 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DCM to remove excess base.[3]

  • Coupling:

    • In a separate vial, dissolve this compound (3-4 equivalents relative to the resin loading) and a coupling agent like HBTU (2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to activate the amino acid solution.

    • Add the activated amino acid solution to the neutralized resin and agitate for 1-2 hours at room temperature.[3]

    • Monitor the coupling reaction for completion using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: The cycle of deprotection, neutralization, and coupling is repeated with the next desired Boc-protected amino acid until the peptide sequence is complete.

  • Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin using a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), often with scavengers to protect sensitive amino acid side chains. A common cleavage cocktail for peptides without sensitive residues is Reagent B (88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane).[3]

Applications in Research and Drug Development

This compound is a critical reagent in several areas of scientific research and pharmaceutical development.

  • Peptide Synthesis: It serves as a fundamental building block for the synthesis of peptides. The incorporation of D-amino acids, such as D-aspartic acid, can increase the proteolytic stability of synthetic peptides, enhancing their therapeutic potential by extending their in vivo half-life.[2][5]

  • Neuroscience Research: D-Aspartic acid is an endogenous amino acid that plays a significant role in the neuroendocrine system.[2] It acts as a neurotransmitter/neuromodulator and is involved in the synthesis and release of hormones.[2][6] this compound is therefore used to synthesize peptide analogs to study neurotransmitter function and neurobiology.[2]

  • Drug Development: Peptides containing D-amino acids are often explored as potential therapeutics due to their enhanced stability.[5] this compound is used in the development of novel drugs, including enzyme inhibitors and receptor agonists or antagonists. Its ability to mimic natural substrates makes it a valuable component in designing selective modulators of biological pathways.[4]

  • Bioconjugation: this compound can be employed in bioconjugation processes, where it facilitates the attachment of biomolecules to other molecules or surfaces, which is crucial for creating targeted drug delivery systems.[2]

Signaling Pathways Involving D-Aspartic Acid

D-Aspartic acid is an important signaling molecule in the nervous and neuroendocrine systems. It is known to interact with N-methyl-D-aspartate (NMDA) receptors and plays a role in the hypothalamus-pituitary-gonadal (HPG) axis.

D-Aspartic Acid in the Hypothalamus-Pituitary-Gonadal Axis

D-Aspartic acid is involved in the regulation of hormone synthesis and release. In the hypothalamus, it enhances the release of Gonadotropin-Releasing Hormone (GnRH). GnRH then stimulates the pituitary gland to release Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). In the testes, LH stimulates the Leydig cells to produce testosterone.[2][7]

HPG_Axis DAsp D-Aspartic Acid Hypothalamus Hypothalamus DAsp->Hypothalamus stimulates GnRH GnRH Hypothalamus->GnRH releases Pituitary Anterior Pituitary LH LH Pituitary->LH releases Testes Testes (Leydig Cells) Testosterone Testosterone Testes->Testosterone produces GnRH->Pituitary stimulates LH->Testes stimulates NMDAR_Signaling cluster_membrane Postsynaptic Membrane NMDAR NMDA Receptor Ca_influx Ca²⁺ Influx NMDAR->Ca_influx opens channel DAsp D-Aspartate DAsp->NMDAR binds Co_agonist Glycine / D-Serine Co_agonist->NMDAR binds Depolarization Membrane Depolarization Depolarization->NMDAR relieves Mg²⁺ block Signaling_Cascades Intracellular Signaling Cascades Ca_influx->Signaling_Cascades activates

References

Solubility Profile of Boc-D-aspartic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-tert-butoxycarbonyl-D-aspartic acid (Boc-D-aspartic acid) is a pivotal building block in modern peptide synthesis and drug discovery. As a protected amino acid derivative, its solubility characteristics in various organic solvents are critical for reaction setup, purification, and formulation development. This in-depth technical guide provides a comprehensive overview of the solubility of this compound, presenting available quantitative and qualitative data, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their work.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₅NO₆
Molecular Weight 233.22 g/mol
Appearance White to off-white solid
CAS Number 62396-48-9

Quantitative and Qualitative Solubility Data

The solubility of this compound has been characterized in a limited number of solvents. The following table summarizes the available quantitative and qualitative data to facilitate solvent selection for various applications.

SolventChemical ClassSolubility (mg/mL)Molar Solubility (M)Conditions & Notes
Dimethyl Sulfoxide (DMSO) Sulfoxide≥ 200[1][2][3]≥ 0.858Hygroscopic DMSO can impact solubility; it is recommended to use a freshly opened container.
N,N-Dimethylformamide (DMF) Amide~116.6~0.500Based on the reported solubility of the L-enantiomer (Boc-L-aspartic acid) as "clearly soluble" at 1 mmole in 2 mL. The solubility of enantiomers is generally very similar.
Methanol AlcoholSolubleNot DeterminedA related derivative, Boc-Asp(OtBu)-OH, is reported to be soluble in methanol.[4]
Dichloromethane (DCM) Chlorinated HydrocarbonLikely SolubleNot DeterminedA polymeric derivative of L-aspartic acid has shown high solubility in dichloromethane.[5]
Chloroform Chlorinated HydrocarbonLikely SolubleNot DeterminedA polymeric derivative of L-aspartic acid has shown high solubility in chloroform.[5]
Acetone KetoneLikely SolubleNot DeterminedA polymeric derivative of L-aspartic acid has shown high solubility in acetone.[5]
Water AqueousSparingly SolubleNot DeterminedThe parent compound, D-aspartic acid, has a solubility of approximately 10 mg/mL in PBS (pH 7.2).[6] The Boc-protecting group generally decreases aqueous solubility.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

For solvents where quantitative data is unavailable, the following isothermal shake-flask method is a reliable technique for determining the solubility of this compound. This method is considered the "gold standard" for thermodynamic solubility measurements.

1. Materials and Equipment

  • This compound (solid)

  • Solvent of interest (analytical grade or higher)

  • Scintillation vials or other suitable sealed containers

  • Thermostatic shaker or orbital shaker in a temperature-controlled environment

  • Analytical balance (readable to at least 0.1 mg)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique

  • Volumetric flasks and pipettes

2. Procedure

  • Sample Preparation: Accurately weigh an excess amount of this compound into a vial. The excess solid should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

  • Solvent Addition: Add a precise volume of the chosen solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature to let the undissolved solid settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean, pre-weighed container to remove all undissolved particles. This step is critical to prevent undissolved solid from artificially inflating the measured solubility.

  • Quantification:

    • Gravimetric Method (for non-volatile solvents): Evaporate the solvent from the filtered solution under reduced pressure or a gentle stream of inert gas at a temperature that will not cause degradation of the solute. Weigh the dried residue to determine the mass of dissolved this compound.

    • Chromatographic Method (e.g., HPLC): Prepare a series of standard solutions of this compound with known concentrations in the solvent of interest. Generate a calibration curve by plotting the analytical response (e.g., peak area) against the concentration. Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve. Analyze the diluted sample and determine its concentration from the calibration curve.

  • Calculation: Calculate the solubility based on the mass of the dissolved solute and the volume of the solvent used. Express the solubility in appropriate units, such as mg/mL or mol/L.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility using the isothermal shake-flask method.

Solubility_Workflow start Start: Weigh Excess This compound add_solvent Add Precise Volume of Solvent start->add_solvent equilibrate Equilibrate in Thermostatic Shaker (24-48h) add_solvent->equilibrate settle Allow Undissolved Solid to Settle equilibrate->settle filter Filter Supernatant (e.g., 0.22 µm syringe filter) settle->filter quantify Quantify Solute Concentration filter->quantify gravimetric Gravimetric Method: Evaporate Solvent & Weigh Residue quantify->gravimetric Non-volatile solvent hplc HPLC Method: Analyze vs. Calibration Curve quantify->hplc Volatile solvent or higher accuracy calculate Calculate Solubility (mg/mL or M) gravimetric->calculate hplc->calculate end End: Report Solubility Data calculate->end

Caption: Experimental workflow for the isothermal shake-flask solubility measurement method.

Conclusion

While comprehensive quantitative solubility data for this compound across a wide range of organic solvents is not extensively published, this guide provides the currently available information and a robust experimental protocol for its determination. The high solubility in polar aprotic solvents like DMSO and DMF is well-documented. For other solvent systems, the provided isothermal shake-flask method offers a reliable approach to generate the necessary data to optimize reaction conditions, streamline purification processes, and facilitate formulation development for this essential amino acid derivative.

References

Spectroscopic Characterization of Boc-D-Aspartic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-tert-butoxycarbonyl-D-aspartic acid (Boc-D-Aspartic acid) is a crucial building block in peptide synthesis and various areas of medicinal chemistry. The tert-butoxycarbonyl (Boc) protecting group allows for controlled, stepwise assembly of amino acids into peptide chains. Accurate spectroscopic characterization is paramount to confirm the identity, purity, and structural integrity of this compound before its use in sensitive applications. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound, along with comprehensive experimental protocols for data acquisition.

Spectroscopic Data

The following sections summarize the expected ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. The data is compiled from typical values for Boc-protected amino acids and spectral data of closely related compounds.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful tool for confirming the presence of key functional groups in this compound. The characteristic signals are presented in Table 1.

Table 1: ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityNotes
(CH₃)₃C-~1.45Singlet (s)The nine equivalent protons of the tert-butyl group give a strong, characteristic singlet.
-CH₂-~2.80 - 3.00Doublet of doublets (dd) or Multiplet (m)The two diastereotopic protons on the β-carbon.
α-CH~4.50 - 4.70Doublet of doublets (dd) or Multiplet (m)The proton attached to the α-carbon.
-NH-VariableBroad singlet (br s)Chemical shift is dependent on solvent and concentration.
-COOHVariableBroad singlet (br s)Chemical shift is highly dependent on solvent, concentration, and water content. Often not observed.

Note: Chemical shifts are typically referenced to a residual solvent peak. The exact values can vary based on the solvent, concentration, and instrument used.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed information about the carbon skeleton of the molecule. Table 2 outlines the expected chemical shifts for this compound.

Table 2: ¹³C NMR Chemical Shifts for this compound

Carbon AtomChemical Shift (δ, ppm)Notes
(CH₃)₃ C-~28.5The three equivalent methyl carbons of the Boc group.
-C H₂-~36-38The β-carbon of the aspartic acid residue.
α-C H~50-52The α-carbon.
(C H₃)₃C -~80.0The quaternary carbon of the Boc group.
Boc C =O~156.0The carbonyl carbon of the tert-butoxycarbonyl group.
α-C OOH~172-174The carboxylic acid carbon at the α-position.
β-C OOH~172-174The carboxylic acid carbon at the β-position.

Note: The exact chemical shifts can be influenced by the choice of solvent and pH.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The expected IR absorption bands for this compound are summarized in Table 3.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)IntensityDescription
O-H Stretch3300 - 2500Strong, BroadCarboxylic acid O-H stretching, often overlaps with N-H stretch.
N-H Stretch3400 - 3300MediumAmide N-H stretching.
C-H Stretch3000 - 2850MediumAliphatic C-H stretching from the Boc group and aspartic acid backbone.
C=O Stretch~1740StrongCarboxylic acid C=O stretching.
C=O Stretch~1690StrongUrethane C=O stretching of the Boc group.
N-H Bend1540 - 1510MediumAmide II band.
C-O Stretch1250 - 1150StrongC-O stretching of the ester-like Boc group.

Note: Spectra of solid samples are often acquired using Attenuated Total Reflectance (ATR) or as a KBr pellet.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol

2.1.1 Sample Preparation

  • Accurately weigh 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry vial. Complete dissolution is crucial for high-quality spectra.

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. It is recommended to filter the solution through a small plug of glass wool in the pipette to remove any particulate matter.

  • Cap the NMR tube securely.

2.1.2 Instrument Parameters

The following are typical parameters for ¹H and ¹³C NMR acquisition on a 400 MHz spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-32

    • Relaxation Delay: 1-2 seconds

    • Spectral Width: -2 to 12 ppm

    • Temperature: 298 K (25 °C)

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds

    • Spectral Width: 0 to 200 ppm

    • Temperature: 298 K (25 °C)

2.1.3 Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase correction and baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum and assign all signals in both spectra to the corresponding atoms in the this compound structure.

IR Spectroscopy Protocol (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.[1]

2.2.1 Sample Preparation

  • Ensure the ATR crystal (typically diamond) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue and allow it to dry completely.

  • Record a background spectrum of the empty, clean ATR crystal.

  • Place a small amount of the solid this compound powder onto the center of the ATR crystal to ensure complete coverage of the crystal surface.

  • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

2.2.2 Data Acquisition

  • Acquire the sample spectrum. Typical parameters include:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

2.2.3 Data Processing

  • Perform baseline correction if necessary.

  • Label the significant peaks in the spectrum and assign them to the corresponding functional group vibrations.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_results Results weigh Weigh Sample dissolve Dissolve in Deuterated Solvent (for NMR) weigh->dissolve 10-20 mg place_on_atr Place on ATR Crystal (for IR) weigh->place_on_atr Small amount nmr_acq NMR Spectrometer (¹H & ¹³C) dissolve->nmr_acq ir_acq FTIR Spectrometer (ATR) place_on_atr->ir_acq nmr_proc Fourier Transform Phase & Baseline Correction Calibration & Integration nmr_acq->nmr_proc ir_proc Background Subtraction Baseline Correction ir_acq->ir_proc structure_confirm Structure Confirmation & Purity Assessment nmr_proc->structure_confirm ir_proc->structure_confirm

Workflow for Spectroscopic Analysis of this compound.

References

The Versatility of Boc-D-Aspartic Acid in Neurobiological Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-D-Aspartic acid, a protected form of the endogenous neuromodulator D-Aspartic acid, serves as a pivotal tool in contemporary neurobiology research. While not directly employed for its physiological activity in its protected state, its unique chemical properties make it an indispensable component in two major areas of investigation: the chemical synthesis of novel neuroactive compounds and the development of sophisticated methods for the precise spatiotemporal control of neuronal signaling. This technical guide provides an in-depth exploration of the core applications of this compound, detailing its function as a crucial building block for N-methyl-D-aspartate (NMDA) receptor antagonists and other neuropeptides. Furthermore, it elaborates on its role as a precursor to "caged" D-Aspartate compounds, which allow for the light-induced activation of NMDA receptors and glutamate transporters, facilitating the precise study of synaptic function. This document furnishes researchers with structured quantitative data, detailed experimental protocols, and visual diagrams of associated signaling pathways and experimental workflows to empower future neurobiological discovery.

Introduction: The Significance of this compound

D-Aspartic acid (D-Asp) is an endogenous amino acid that plays a significant role in the neuroendocrine system.[1] It functions as a neurotransmitter and neuromodulator, notably acting as an agonist at the N-methyl-D-aspartate (NMDA) receptor.[2] The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[3][4] Dysregulation of NMDA receptor activity is implicated in a variety of neurological and psychiatric disorders.[3]

The direct application of D-Aspartic acid in research can be challenging due to its ubiquitous activity. This is where the tert-butyloxycarbonyl (Boc) protecting group becomes invaluable. This compound is a derivative in which the amino group of D-Aspartic acid is reversibly protected by a Boc group. This protection prevents unwanted chemical reactions during the synthesis of more complex molecules, making it a key building block in the development of targeted research tools and potential therapeutics.[5][6]

This guide will delve into the two primary applications of this compound in neurobiology research:

  • As a synthetic building block: Facilitating the construction of novel peptides and small molecule NMDA receptor antagonists.

  • As a precursor to caged compounds: Enabling the precise photo-inducible release of D-Aspartate to study neuronal signaling with high temporal and spatial resolution.

This compound in the Synthesis of Neuroactive Compounds

The Boc protecting group is instrumental in solid-phase peptide synthesis (SPPS) and other organic synthesis methodologies.[7] Its stability under various reaction conditions and its facile removal under acidic conditions allow for the controlled, stepwise assembly of complex molecules.[2][8]

Synthesis of NMDA Receptor Antagonists

Given the role of NMDA receptor overactivation in excitotoxicity, the development of specific antagonists is a major focus of neuropharmacology.[9] this compound can be a key starting material or intermediate in the synthesis of such antagonists. The synthesis of 3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid (CPP), a potent and selective NMDA receptor antagonist, provides a relevant example of the chemical strategies employed.[9] While the direct use of this compound in the original synthesis of CPP is not explicitly detailed in the provided results, the principles of using protected amino acids are central to creating such structured antagonists.

Table 1: Quantitative Data for Selected NMDA Receptor Antagonists

CompoundTargetActionIC50 / ED50Reference
3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid (CPP)NMDA ReceptorCompetitive AntagonistIC50: 8 µM (NMDA-evoked [3H]ACh release)[9]
Biphenyl-based NAMNMDA ReceptorNegative Allosteric ModulatorIC50: 50 nM[4]
Ketamine Metabolites (e.g., (2R,6R)-HNK)NMDA ReceptorWeak Antagonist24% inhibition at 100 µM[10]
Synthesis of Neuroactive Peptides

This compound is also utilized in the synthesis of peptides that may have neuroactive properties. The incorporation of D-amino acids can increase the stability of peptides against enzymatic degradation, a desirable property for therapeutic candidates.[11]

Experimental Protocol: General Solid-Phase Peptide Synthesis (SPPS) using Boc-D-Asp-OH

This protocol outlines the general steps for incorporating a Boc-D-Asp(OR)-OH residue into a peptide chain on a solid support (e.g., Merrifield resin). The side chain of aspartic acid is typically protected as an ester (e.g., benzyl ester, OBzl) to prevent side reactions.

  • Resin Preparation: Start with a suitable resin, for example, a pre-loaded Merrifield resin with the first amino acid.

  • Deprotection: Remove the Boc protecting group from the N-terminus of the resin-bound amino acid using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). Typically, 25-50% TFA in DCM is used for 30 minutes.

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of a hindered base, such as 10% diisopropylethylamine (DIEA) in DCM.

  • Coupling: a. Pre-activate the Boc-D-Asp(OR)-OH (e.g., Boc-D-Asp(OBzl)-OH) by dissolving it with a coupling reagent such as dicyclohexylcarbodiimide (DCC) and an additive like N-hydroxybenzotriazole (HOBt) in a suitable solvent like N,N-dimethylformamide (DMF) or DCM. b. Add the activated amino acid solution to the resin and shake at room temperature for 2-4 hours. c. Monitor the completion of the coupling reaction using a qualitative test (e.g., ninhydrin test).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with an acetylating agent like acetic anhydride.

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a strong acid, such as anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

This compound as a Precursor for Caged D-Aspartate

A significant advancement in neuroscience has been the development of "caged" neurotransmitters. These are biologically inactive precursors that can be rapidly converted to the active form by photolysis (a flash of light). This technology allows for the precise control of neurotransmitter concentration in both time and space, enabling researchers to mimic synaptic events and probe neuronal circuits with high fidelity.[12]

While not directly a "Boc" cage, other photolabile protecting groups are used to create caged D-Aspartate. The synthesis of these caged compounds often involves starting with a protected form of D-Aspartate, for which this compound can be a suitable precursor. Examples of caged D-Aspartate include N-[(6-nitrocoumarin-7-yl)methyl]-D-aspartic acid (Ncm-D-aspartate).

NMDA Receptor Activation via Photolysis of Caged D-Aspartate

The photo-release of D-Aspartate provides a powerful method to activate NMDA receptors and glutamate transporters on demand. This is particularly useful for studying synaptic transmission and plasticity in brain slices.

NMDA_Receptor_Activation_Pathway Caged_D_Asp Caged D-Aspartate (e.g., Ncm-D-Aspartate) D_Asp D-Aspartate Caged_D_Asp->D_Asp Photolysis UV_Light UV Light Flash UV_Light->Caged_D_Asp NMDA_R NMDA Receptor D_Asp->NMDA_R Binds to glutamate site Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Channel Opening Downstream Downstream Signaling (e.g., CaMKII, CREB activation, LTP induction) Ca_Influx->Downstream

NMDA Receptor activation via photolysis of caged D-Aspartate.

Experimental Protocol: Electrophysiological Recording of NMDA Receptor Currents Evoked by Photolysis of Caged D-Aspartate in Hippocampal Slices

This protocol provides a framework for recording NMDA receptor-mediated currents in neurons within acute hippocampal slices using the whole-cell patch-clamp technique combined with photolysis of a caged D-Aspartate compound.

  • Acute Hippocampal Slice Preparation: a. Anesthetize and decapitate a rodent (e.g., mouse or rat) according to approved animal care protocols. b. Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) cutting solution. A common cutting solution contains (in mM): 212.7 sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 dextrose, 2 MgSO₄, and 2 CaCl₂. c. Section the hippocampus into 300-400 µm thick slices using a vibratome. d. Transfer the slices to a holding chamber containing oxygenated aCSF (e.g., in mM: 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 dextrose, 1 MgSO₄, and 2 CaCl₂) and allow them to recover at 32-34°C for at least 1 hour before recording.

  • Electrophysiological Recording Setup: a. Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at room temperature or a near-physiological temperature. b. Visualize neurons using differential interference contrast (DIC) optics. c. Prepare patch pipettes (3-5 MΩ resistance) and fill them with an internal solution appropriate for recording NMDA currents, typically containing (in mM): 135 Cs-methanesulfonate, 8 NaCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, and 0.3 Na-GTP, with pH adjusted to 7.2-7.3 with CsOH. Cesium is used to block potassium channels. d. Obtain a whole-cell patch-clamp recording from a target neuron (e.g., a CA1 pyramidal neuron).

  • Application of Caged D-Aspartate and Photolysis: a. Add the caged D-Aspartate compound (e.g., 200-500 µM Ncm-D-aspartate) to the perfusion aCSF. Ensure the solution is protected from light. b. Position the light source for photolysis (e.g., a UV flash lamp or a focused laser) to illuminate the desired area of the slice, such as the dendritic region of the recorded neuron. c. In voltage-clamp mode, hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the Mg²⁺ block of the NMDA receptor. d. Deliver a brief flash of UV light (e.g., 1-5 ms) to uncage the D-Aspartate.

  • Data Acquisition and Analysis: a. Record the inward current evoked by the photolysis of caged D-Aspartate. This current is primarily mediated by NMDA receptors. b. To confirm the identity of the current, apply a specific NMDA receptor antagonist, such as D-AP5 (50 µM), to the bath and observe the blockade of the light-evoked current. c. Analyze the amplitude, rise time, and decay kinetics of the recorded currents using appropriate software.

Caged_DAsp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Slice_Prep Acute Brain Slice Preparation WCR Obtain Whole-Cell Recording Slice_Prep->WCR Patch_Pipette Prepare Patch Pipette with Internal Solution Patch_Pipette->WCR Caged_Sol Prepare aCSF with Caged D-Aspartate Perfusion Perfuse Slice with Caged D-Aspartate aCSF Caged_Sol->Perfusion WCR->Perfusion Photolysis Deliver UV Light Pulse Perfusion->Photolysis Recording Record Neuronal Response (Electrophysiology or Calcium Imaging) Photolysis->Recording Pharm_Block Pharmacological Blockade (e.g., with D-AP5) Recording->Pharm_Block Data_Analysis Analyze Current/Signal (Amplitude, Kinetics) Recording->Data_Analysis Pharm_Block->Data_Analysis

Experimental workflow for using caged D-Aspartate.
Calcium Imaging with Photo-released D-Aspartate

In addition to electrophysiology, calcium imaging is a powerful technique to visualize the downstream consequences of NMDA receptor activation. The influx of Ca²⁺ through the NMDA receptor can be monitored using fluorescent calcium indicators.

Experimental Protocol: Calcium Imaging of Neuronal Responses to Photolysis of Caged D-Aspartate

  • Slice Preparation and Dye Loading: a. Prepare acute brain slices as described in the electrophysiology protocol. b. Load the slices with a fluorescent calcium indicator. This can be done by bath application of a membrane-permeant form of the dye (e.g., Fluo-4 AM, Oregon Green BAPTA-1 AM) or by filling an individual cell with a membrane-impermeant dye via a patch pipette.

  • Imaging Setup: a. Place the slice in the recording chamber of a confocal or two-photon microscope. b. Perfuse with oxygenated aCSF containing the caged D-Aspartate.

  • Imaging and Photolysis: a. Acquire a baseline fluorescence image of the region of interest. b. Deliver a UV light flash to uncage the D-Aspartate. c. Acquire a time-series of fluorescence images to capture the change in intracellular calcium concentration.

  • Data Analysis: a. Measure the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F₀) to calculate ΔF/F₀. b. Analyze the spatial and temporal dynamics of the calcium signal.

Table 2: Quantitative Parameters for Caged D-Aspartate Experiments

ParameterTypical Value/RangeNotes
Caged D-Aspartate Concentration200 - 500 µMConcentration in the bath aCSF.
Photolysis Wavelength~350-365 nm (UV-A)For single-photon uncaging.
Photolysis Duration1 - 10 msA brief pulse is sufficient for rapid release.
Expected NMDA Current AmplitudeVariable (pA to nA)Depends on receptor density, light intensity, and cell properties.
D-AP5 Concentration for Blockade50 µMA standard concentration for effective NMDA receptor antagonism.
Calcium Indicator Concentration1-10 µM (for AM esters)For bath loading of brain slices.

Conclusion

This compound is a versatile and indispensable tool in the arsenal of the modern neurobiologist. Its primary function is not as a direct physiological modulator but as a critical enabler of sophisticated research methodologies. As a protected building block, it facilitates the synthesis of novel NMDA receptor antagonists and stabilized neuropeptides, paving the way for new therapeutic strategies. As a precursor to caged compounds, it allows for the unprecedented spatiotemporal control of NMDA receptor activation, providing deep insights into the mechanisms of synaptic transmission and plasticity. The continued application and development of techniques centered around this compound and its derivatives will undoubtedly continue to illuminate the complex workings of the nervous system.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Boc-D-Aspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of D-amino acids, such as D-Aspartic acid, into peptide sequences is a critical strategy in medicinal chemistry and drug development. Peptides containing D-amino acids often exhibit enhanced proteolytic stability and unique conformational properties, leading to improved pharmacokinetic profiles and biological activity.[1] The tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) strategy is a well-established and robust method for peptide assembly. This document provides a detailed protocol for the incorporation of Boc-D-Aspartic acid in SPPS, addressing key considerations such as side-chain protection, coupling, deprotection, cleavage, and the mitigation of common side reactions.

Key Challenge: Aspartimide Formation

A significant side reaction during the synthesis of peptides containing aspartic acid is the formation of an aspartimide intermediate. This intramolecular cyclization involves the backbone amide nitrogen attacking the side-chain ester of the aspartic acid residue.[2][3] In Boc-SPPS, aspartimide formation is primarily an acid-catalyzed reaction that can occur during the final cleavage step with strong acids like hydrogen fluoride (HF).[2] The resulting succinimide ring is unstable and can lead to the formation of a mixture of D/L-α-aspartyl and D/L-β-aspartyl peptides, which are challenging to separate from the target peptide.[2][3][4] The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Ala, and Asp-Ser motifs being particularly susceptible.[5]

Strategies for Mitigating Aspartimide Formation

Several strategies have been developed to minimize aspartimide formation during Boc-SPPS:

  • Bulky Side-Chain Protecting Groups: Utilizing sterically hindered esters for the side-chain protection of aspartic acid can significantly reduce the rate of aspartimide formation. The benzyl ester (OBzl) is a common choice, but for particularly problematic sequences, more sterically demanding groups like the cyclohexyl ester (OcHex) offer superior protection.[3][6]

  • Optimized Cleavage Conditions: Careful selection of the cleavage cocktail and reaction conditions can minimize acid-catalyzed side reactions.

  • Alternative Protecting Group Strategies: Novel protecting groups, such as cyanosulfurylides, have been developed to mask the carboxylic acid side chain via a stable C-C bond, effectively preventing aspartimide formation.[7]

Data Presentation: Quantitative Overview of Boc-SPPS Steps

The efficiency of each step in the SPPS process is crucial for the successful synthesis of the target peptide. The following table summarizes the expected efficiencies and common monitoring methods for the synthesis of peptides containing this compound.

ParameterExpected Efficiency/PurityMonitoring Method
Resin Loading 0.5 - 1.0 mmol/gGravimetric analysis, elemental analysis
Boc Deprotection Efficiency > 99%Kaiser Test (for primary amines)
Coupling Efficiency > 99%Kaiser Test (Ninhydrin Test) or Chloranil Test
Crude Peptide Purity (Post-Cleavage) Sequence-dependent, typically 70-90%Analytical RP-HPLC
Final Purity (Post-Purification) > 95-98%Analytical RP-HPLC and Mass Spectrometry

Experimental Protocols

This section provides a detailed, step-by-step protocol for the manual solid-phase synthesis of a peptide containing a this compound residue using the Boc/Bzl protection strategy.

Resin Selection and Preparation

The choice of resin depends on the desired C-terminal functionality of the peptide.

  • Merrifield Resin: For peptides with a C-terminal carboxylic acid.[5]

  • MBHA or BHA Resin: For peptides with a C-terminal amide.[5]

Protocol:

  • Place the desired amount of resin (e.g., 0.1-0.5 mmol) in a reaction vessel equipped with a sintered glass frit.

  • Swell the resin in dichloromethane (DCM) for 30-60 minutes.

  • Wash the resin with DCM (3 x 10 mL/g resin).

Boc-SPPS Cycle for Peptide Elongation

The following cycle of deprotection, neutralization, and coupling is repeated for each amino acid to be incorporated into the peptide chain.

This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.

Protocol:

  • Wash the resin with DCM (2 x 10 mL/g resin).

  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.[5][8]

  • Agitate the mixture for 1-2 minutes, then drain.

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[5]

  • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 x 10 mL/g resin) to remove residual acid.[9]

  • Wash the resin with isopropanol (IPA) (2x) and then DCM (3x).[9]

This step neutralizes the protonated N-terminus to the free amine, which is necessary for the subsequent coupling reaction.

Protocol:

  • Add a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM to the resin.[9]

  • Agitate for 5-10 minutes.

  • Drain the neutralization solution and repeat the neutralization step.[9]

  • Wash the resin with DCM (3-5x) to remove excess base.[9]

This protocol utilizes HBTU/DIEA as the coupling reagents. Other carbodiimide-based reagents like DCC/HOBt can also be used.[9]

Protocol:

  • In a separate vial, dissolve the Boc-D-Asp(OBzl)-OH (3-4 equivalents relative to the resin loading) and HBTU (2.9 equivalents) in N,N-dimethylformamide (DMF).[9]

  • Add DIEA (6 equivalents) to the amino acid solution to activate it.[9]

  • Add the activated amino acid solution to the neutralized resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.[9]

  • Monitoring: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a recoupling.[9]

  • Once coupling is complete, drain the reaction solution and wash the resin with DMF (3-5x) and DCM (3-5x).[9]

Final Cleavage and Deprotection

This final step cleaves the synthesized peptide from the resin and removes the side-chain protecting groups. The most common reagent for this in Boc-SPPS is anhydrous hydrogen fluoride (HF).[5][10]

CAUTION: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment and by experienced personnel.

Cleavage Cocktail:

A typical cleavage cocktail consists of HF with scavengers to protect sensitive amino acid residues from reactive cations generated during the cleavage process.

  • Standard Cocktail: HF:anisole (9:1, v/v)

  • For peptides containing Trp, Cys, or Met: HF:anisole:dimethyl sulfide:p-thiocresol (8:1:0.5:0.5, v/v/v/v)

Protocol:

  • Dry the peptide-resin thoroughly under vacuum.

  • Place the dried peptide-resin in a specialized HF cleavage apparatus.

  • Cool the apparatus to -5 to 0 °C in an ice-salt bath.

  • Carefully condense the required volume of anhydrous HF into the reaction vessel.

  • Stir the mixture at 0 °C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

  • Wash the resulting peptide-resin mixture with cold diethyl ether to remove the scavengers and cleaved protecting groups.

  • Extract the crude peptide with a suitable solvent (e.g., 10% acetic acid).

  • Lyophilize the aqueous extract to obtain the crude peptide.

Visualizing the Workflow

The following diagrams illustrate the key processes in this compound SPPS.

SPPS_Workflow Resin Resin Swelling (DCM) Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Wash1 Wash (DCM/IPA) Deprotection->Wash1 Neutralization Neutralization (10% DIEA/DCM) Wash2 Wash (DCM) Neutralization->Wash2 Coupling Coupling (Boc-D-Asp(OBzl)-OH, HBTU, DIEA) Wash3 Wash (DMF/DCM) Coupling->Wash3 Wash1->Neutralization Wash2->Coupling Cleavage Final Cleavage (HF, Scavengers) Wash3->Cleavage Repeat Repeat for next amino acid Wash3->Repeat Peptide Crude Peptide Cleavage->Peptide Repeat->Deprotection

Caption: General workflow for a single cycle of Boc-SPPS.

Aspartimide_Formation Peptide Peptide Backbone N-H Asp Side Chain C=O O-R Intermediate Succinimide Intermediate (Aspartimide) Peptide:n->Intermediate Intramolecular Attack (Acid Catalyzed) Products α-Aspartyl Peptide β-Aspartyl Peptide Racemized Products Intermediate->Products Ring Opening

Caption: Mechanism of aspartimide formation and subsequent products.

References

Application Notes: Solution-Phase Synthesis of Boc-D-Aspartic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-tert-butyloxycarbonyl-D-aspartic acid (Boc-D-Asp-OH) and its side-chain protected derivatives are fundamental building blocks in modern peptide synthesis and drug development.[1] The Boc protecting group provides robust protection for the α-amino group, which can be readily removed under moderately acidic conditions, such as with trifluoroacetic acid (TFA).[2][3] For peptides containing aspartic acid, selective protection of the β-carboxyl side chain is crucial to prevent side reactions during peptide coupling, most notably the formation of aspartimide.[4][5] Aspartimide formation can lead to racemization and the production of undesired β-peptides.[5]

This document provides detailed protocols for the solution-phase synthesis of Boc-D-Asp-OH and its commonly used side-chain protected esters: benzyl (OBn), tert-butyl (OtBu), and methyl (OMe). The choice of the side-chain protecting group is dictated by the overall synthetic strategy, particularly the deprotection conditions required for other protecting groups used in the peptide sequence.

General Workflow for Synthesis

The synthesis of side-chain protected Boc-D-Aspartic acid derivatives generally follows a multi-step process. The following diagram illustrates the logical workflow from the starting material to the final protected amino acid.

G start D-Aspartic Acid step1 α-Amino Protection (Boc Anhydride) start->step1 intermediate1 This compound step1->intermediate1 step2 Intramolecular Cyclization intermediate1->step2 intermediate2 Boc-D-Aspartic Anhydride step2->intermediate2 step3a Alcoholysis (tert-Butanol) intermediate2->step3a step3b Alcoholysis (Benzyl Alcohol) intermediate2->step3b step3c Alcoholysis (Methanol) intermediate2->step3c final_product_a Boc-D-Asp(OtBu)-OH step3a->final_product_a final_product_b Boc-D-Asp(OBn)-OH step3b->final_product_b final_product_c Boc-D-Asp(OMe)-OH step3c->final_product_c

Caption: General synthetic workflow for side-chain protected this compound.

Protocol 1: Synthesis of N-α-Boc-D-Aspartic Acid

This protocol describes the foundational step of protecting the α-amino group of D-aspartic acid using di-tert-butyl dicarbonate (Boc anhydride).[6][7]

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
D-Aspartic Acid133.1013.31 g100
Di-tert-butyl dicarbonate (Boc₂O)218.2524.01 g110
Sodium Bicarbonate (NaHCO₃)84.0121.00 g250
Dioxane-200 mL-
Water-200 mL-
Ethyl Acetate-3 x 150 mL (for ext.)-
1 M Hydrochloric Acid (HCl)-As needed-
Saturated Sodium Chloride (Brine)-100 mL-
Anhydrous Magnesium Sulfate (MgSO₄)-As needed-

Experimental Protocol

  • Dissolution: In a 1 L round-bottom flask, dissolve D-aspartic acid and sodium bicarbonate in a mixture of 200 mL of water and 200 mL of dioxane with vigorous stirring. Cool the mixture to 0 °C in an ice bath.

  • Boc Protection: While maintaining the temperature at 0 °C, add di-tert-butyl dicarbonate to the solution portion-wise over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight (approximately 12-16 hours).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Cool the remaining aqueous solution to 0 °C and carefully acidify to pH 2-3 with 1 M HCl.

    • Extract the aqueous layer three times with 150 mL of ethyl acetate.

  • Purification:

    • Combine the organic layers and wash with 100 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a white solid.

  • Drying: Dry the product under vacuum to obtain N-α-Boc-D-Aspartic acid.

Expected Results

ParameterValue
Yield90-95%
Purity>98% (by HPLC)
FormWhite crystalline solid

Protocol 2: Synthesis of Side-Chain Protected this compound Derivatives via Anhydride Intermediate

A common and efficient method for preparing side-chain esters of this compound involves the formation of an intramolecular anhydride, followed by nucleophilic opening with the desired alcohol.

G start This compound step1 Anhydride Formation start->step1 reagent1 DCC or Acetic Anhydride reagent1->step1 intermediate Boc-D-Aspartic Anhydride step1->intermediate step2 Regioselective Ring Opening intermediate->step2 reagent2 R-OH (e.g., t-BuOH, BnOH, MeOH) reagent2->step2 product Boc-D-Asp(OR)-OH step2->product

Caption: Synthesis of side-chain esters via an anhydride intermediate.

Synthesis of Boc-D-Aspartic Anhydride

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
N-α-Boc-D-Aspartic Acid233.2223.32 g100
Dicyclohexylcarbodiimide (DCC)206.3320.63 g100
Anhydrous Tetrahydrofuran (THF)-250 mL-

Experimental Protocol

  • Dissolution: Dissolve N-α-Boc-D-Aspartic acid in 250 mL of anhydrous THF in a 500 mL round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C.

  • Cyclization: Add a solution of DCC in 50 mL of anhydrous THF dropwise to the cooled solution over 30 minutes.

  • Reaction: Stir the mixture at 0 °C for 2 hours, then at room temperature for an additional 4 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Isolation: Filter the reaction mixture to remove the DCU precipitate. Wash the precipitate with a small amount of cold THF.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain Boc-D-Aspartic anhydride as a white solid. This intermediate is often used immediately in the next step without further purification.

Synthesis of Boc-D-Asp(OtBu)-OH

Experimental Protocol

  • Reaction Setup: Dissolve the crude Boc-D-Aspartic anhydride (from step 2.1, ~100 mmol) in 200 mL of anhydrous tert-butanol.

  • Catalysis: Add 4-dimethylaminopyridine (DMAP) (1.22 g, 10 mmol) to the solution.

  • Esterification: Stir the reaction mixture at 40 °C for 24 hours.

  • Work-up:

    • Remove the tert-butanol under reduced pressure.

    • Dissolve the residue in 200 mL of ethyl acetate and wash with 0.5 M citric acid solution (2 x 100 mL) and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to an oil.

  • Purification: Purify the crude product by flash chromatography (silica gel, hexane/ethyl acetate gradient) or by crystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield Boc-D-Asp(OtBu)-OH.

Synthesis of Boc-D-Asp(OBn)-OH & Boc-D-Asp(OMe)-OH

The synthesis of the benzyl and methyl esters follows a similar protocol to the tert-butyl ester, with modifications to the alcohol and reaction conditions.

  • For Boc-D-Asp(OBn)-OH: Use benzyl alcohol instead of tert-butanol. The reaction can typically be run at room temperature.

  • For Boc-D-Asp(OMe)-OH: Use methanol instead of tert-butanol. The reaction is usually rapid and can be performed at room temperature.[8]

Summary of Protected this compound Derivatives

The selection of a side-chain protecting group is a critical decision in peptide synthesis.[9] The table below summarizes the properties and applications of the most common derivatives.

DerivativeDeprotection ConditionKey AdvantagesCommon Issues
Boc-D-Asp(OtBu)-OH Strong acid (e.g., TFA)[10]Orthogonal to Fmoc chemistry; stable to catalytic hydrogenation.[4]Prone to aspartimide formation in Fmoc-SPPS during piperidine treatment.[5]
Boc-D-Asp(OBn)-OH Catalytic Hydrogenation (e.g., H₂, Pd/C)Orthogonal to Boc and Fmoc chemistry; stable to mild acid and base.Not suitable for peptides containing other reducible groups (e.g., Cys(Trt)).
Boc-D-Asp(OMe)-OH Saponification (e.g., NaOH)[11]Useful in specific solution-phase syntheses; orthogonal to acid-labile groups.Basic conditions can cause racemization and other side reactions.[8]

Protecting Group Selection Workflow

Choosing the correct protecting group strategy is essential for a successful synthesis. The following diagram outlines a decision-making process for selecting an appropriate Asp side-chain protecting group.

Caption: Decision workflow for selecting an Aspartic acid side-chain protecting group.

References

Application Notes: Coupling Reagents for Boc-D-Aspartic Acid in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing peptides. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a robust approach where the temporary Nα-amino protecting group is the acid-labile Boc group. A critical step in SPPS is the coupling reaction, where a new Nα-protected amino acid is added to the growing peptide chain. The choice of coupling reagent is paramount for achieving high yields and purity, especially when incorporating amino acids with reactive side chains like Aspartic Acid.

Boc-D-Aspartic acid requires side-chain protection (e.g., as a benzyl or cyclohexyl ester) to prevent side reactions. Two major challenges during the coupling of aspartic acid residues are racemization and aspartimide formation.[1][2] Aspartimide formation is a base-catalyzed intramolecular cyclization that can lead to a mixture of α- and β-peptides and racemization.[2][3] While this is a more pronounced issue in Fmoc-SPPS due to the repetitive use of a base (piperidine) for deprotection, careful control of conditions is also necessary in Boc-SPPS, particularly during the coupling step.[1][3][4] Racemization, the loss of stereochemical integrity, can be catalyzed by bases or occur via an oxazolone intermediate, and it significantly impacts the biological activity of the final peptide.[5][6]

This document details the application of two common uronium-based coupling reagents, HBTU and HATU, for the incorporation of this compound in SPPS.

Coupling Reagent Comparison: HBTU vs. HATU

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling reagents that act by forming activated ester intermediates with the carboxylic acid of the incoming amino acid.[7][8] HATU is generally considered more reactive and effective than HBTU.[7][9] This enhanced reactivity stems from the 7-azabenzotriazole (HOAt) moiety in HATU, which creates a more reactive OAt-ester intermediate compared to the OBt-ester formed by HBTU.[7]

Data Presentation: Performance of HBTU and HATU

The following table summarizes the key performance indicators for HBTU and HATU in the context of SPPS.

ParameterHBTU (O-(Benzotriazol-1-yl)-... )HATU (O-(7-Azabenzotriazol-1-yl)-... )Notes
Reaction Speed SlowerFasterHATU's higher reactivity leads to shorter coupling times.[7][9]
Coupling Efficiency High (>99%)Very High (>99.5%)HATU is often superior for "difficult" couplings or sterically hindered amino acids.[7][10]
Racemization Risk Higher RiskLower RiskThe OAt-ester formed by HATU is less prone to racemization than the OBt-ester from HBTU.[7][9]
Aspartimide Formation Potential RiskLower RiskThe faster coupling kinetics of HATU can help minimize base-catalyzed side reactions.
Cost LowerHigherHBTU is a more cost-effective option for routine synthesis.
Application Routine peptide synthesis, standard couplings.Difficult sequences, sterically hindered couplings, cases where racemization must be minimized.[7][9]

Experimental Protocols

These protocols outline the manual coupling of a this compound derivative onto a resin-bound peptide chain using the Boc/Bzl strategy.

Core Materials:

  • Resin: Merrifield or MBHA resin pre-loaded with the C-terminal amino acid.

  • Amino Acid: Boc-D-Asp(OR)-OH (where R is a side-chain protecting group, e.g., Bzl or cHex).

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF) (peptide synthesis grade).

  • Deprotection Solution: 50% Trifluoroacetic acid (TFA) in DCM with scavengers (e.g., 0.5% dithioethane) if needed.[11]

  • Neutralization Solution: 5-10% N,N-Diisopropylethylamine (DIPEA) in DMF or DCM.[10][11]

  • Coupling Reagents: HBTU or HATU.

  • Base for Coupling: DIPEA.

  • Washing Solvents: DCM, Isopropanol (IPA), DMF.

Protocol 1: HBTU-Mediated Coupling
  • Resin Preparation: Swell the peptide-resin in DCM for 30-60 minutes in a reaction vessel.[12] Drain the solvent.

  • Boc Deprotection:

    • Add the deprotection solution (50% TFA/DCM) to the resin and agitate for 1-2 minutes (pre-wash).[12]

    • Drain and add fresh deprotection solution. Agitate for 20-30 minutes to ensure complete removal of the Boc group.[10][12]

    • Drain the solution and wash the resin thoroughly with DCM (3x), IPA (3x), and DCM (3x) to remove residual acid.[12]

  • Neutralization:

    • Add the neutralization solution (5-10% DIPEA/DCM) to the resin and agitate for 2 minutes.[10]

    • Repeat the neutralization step one more time.

    • Wash the resin with DCM (3x) and then DMF (3x) to prepare for the coupling step.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Boc-D-Asp(OR)-OH (2-3 eq.), HBTU (2-3 eq.), and HOBt (2-3 eq., optional but recommended to suppress racemization) in DMF.[12][13]

    • Add DIPEA (4-6 eq.) to the amino acid solution to begin activation.[12]

    • Immediately add the activated amino acid solution to the neutralized peptide-resin.[10]

    • Agitate the reaction mixture for 1-2 hours at room temperature.[12]

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor reaction completion. A negative result (yellow beads) indicates a complete coupling.[10]

    • Once complete, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next cycle of deprotection and coupling.

Protocol 2: HATU-Mediated Coupling
  • Resin Preparation, Deprotection, and Neutralization: Follow steps 1-3 from the HBTU protocol.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Boc-D-Asp(OR)-OH (2-3 eq.) and HATU (2-3 eq.) in DMF.[10]

    • Add DIPEA (4-6 eq.) to the amino acid solution. Due to HATU's high reactivity, pre-activation time should be minimal.[14]

    • Immediately add the activated solution to the neutralized peptide-resin.

    • Agitate the reaction mixture. Coupling is typically faster than with HBTU, often complete within 1 hour.

  • Monitoring and Washing:

    • Perform a Kaiser test to confirm reaction completion.[10]

    • Once complete, drain the solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.

Visualizations

SPPS Workflow Diagram

The diagram below illustrates the logical steps in a single cycle of Boc-SPPS, from deprotection of the N-terminus to the coupling of the next amino acid.

SPPS_Workflow Start Start of Cycle (Peptide-Resin-NH-Boc) Deprotection 1. Boc Deprotection (50% TFA / DCM) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization 2. Neutralization (DIPEA / DCM) Wash1->Neutralization Wash2 Wash (DCM, DMF) Neutralization->Wash2 Coupling 3. Coupling (Boc-D-Asp, Reagent, DIPEA) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 End End of Cycle (Ready for next amino acid) Wash3->End

Caption: A logical workflow diagram of a single Boc-SPPS cycle.

Coupling Reaction Pathway

This diagram illustrates the key components and their relationship in the activation and coupling process. The coupling reagent activates the carboxylic acid of this compound, which then reacts with the free amine on the peptide-resin.

Coupling_Pathway cluster_reactants Reactants cluster_process Process cluster_intermediate Intermediate & Substrate cluster_product Product Reactants Boc-D-Asp(OR)-OH Coupling Reagent (HBTU or HATU) Base (DIPEA) Activation Activation Reactants->Activation Intermediate Activated Ester Peptide-Resin-NH2 Activation->Intermediate Forms Product New Peptide Bond (Elongated Peptide) Intermediate->Product Reacts to form

Caption: Logical pathway for amino acid activation and coupling in SPPS.

References

Application Notes and Protocols: The Use of D-Aspartic Acid in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Aspartic acid (D-Asp) is an endogenous N-methyl-D-aspartate (NMDA) receptor agonist found in the central nervous and endocrine systems of various species, including mammals.[1][2][3] Unlike its L-isoform, D-Asp is not a proteinogenic amino acid but serves as a crucial signaling molecule.[2] Its high concentration during embryonic development and subsequent decrease after birth suggest a significant role in neurodevelopment.[4] In the adult brain, D-Asp is involved in synaptic plasticity, learning, and memory.[5][6]

The tert-butyloxycarbonyl (Boc) protected form, Boc-D-Aspartic acid, is a key building block in solid-phase peptide synthesis (SPPS).[7][8][9] This allows for the site-specific incorporation of D-Asp into synthetic peptides, enabling the investigation of their structure-activity relationships and therapeutic potential in neuroscience. The Boc protecting group is removed during the synthesis process to yield the biologically active D-Asp residue within the peptide.[8]

These application notes provide an overview of the key applications of D-Asp in neuroscience research and detailed protocols for its use in various experimental settings.

Key Applications in Neuroscience

  • Investigation of NMDA Receptor Function: D-Aspartic acid is a selective agonist at the glutamate binding site of the NMDA receptor, making it a valuable tool to study the receptor's role in physiological and pathological processes.[4][10]

  • Modulation of Synaptic Plasticity: D-Asp has been shown to enhance long-term potentiation (LTP), a cellular correlate of learning and memory, in the hippocampus.[1][6][11]

  • Neurodevelopmental Studies: The transient high concentration of D-Asp during embryonic and early postnatal life points to its involvement in neuronal migration, differentiation, and synaptogenesis.[1]

  • Studies on Neuronal Morphology: Research has indicated that D-Asp can influence neuronal structure by increasing dendritic length and spine density in brain regions like the prefrontal cortex and hippocampus.[1][12]

  • Therapeutic Agent Development: Given its role in synaptic plasticity and neurogenesis, D-Asp and its derivatives are being explored for their potential in treating cognitive decline and neurological disorders.[4]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the interaction of D-Aspartic acid with the NMDA receptor and its effects on neuronal function.

Table 1: Receptor Binding and Activity

ParameterValueSpeciesAssay TypeReference
IC50 9.8 µMRatRadioligand Binding[13]
EC50 Not explicitly found
Ki Not explicitly found

Table 2: Effects on Neuronal Morphology and Function

ParameterConcentrationEffectBrain RegionModelReference
Dendritic Spine Density 21 µM and 100 µMIncreased spine densityHippocampal CA1Rat acute hippocampal slices[14]
Dendritic Length Chronic Oral AdministrationIncreased dendritic lengthPrefrontal Cortex & HippocampusMice[1][12]
Long-Term Potentiation (LTP) Chronic Oral AdministrationEnhanced NMDAR-dependent LTPHippocampal CA1Mice[1][4][6][11]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the general steps for incorporating a D-Aspartic acid residue into a peptide sequence using Boc-chemistry on a manual or automated peptide synthesizer.

Materials:

  • Boc-D-Asp(OBzl)-OH (or other suitable side-chain protected Boc-D-Asp)

  • Peptide synthesis resin (e.g., Merrifield or PAM resin)[9]

  • Other Boc-protected amino acids

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU)

  • Solvents for washing (e.g., DMF, Methanol)

  • Cleavage cocktail (e.g., HF or TFMSA)[9]

Procedure:

  • Resin Preparation: Swell the resin in DCM.

  • First Amino Acid Coupling: Couple the C-terminal Boc-protected amino acid to the resin.

  • Deprotection: Remove the Boc protecting group with a solution of TFA in DCM (e.g., 50% TFA).[8][9]

  • Neutralization: Neutralize the resin with a solution of DIEA in DCM.[8]

  • Coupling of Subsequent Amino Acids: Couple the next Boc-protected amino acid, including Boc-D-Asp(OBzl)-OH at the desired position in the sequence, using a suitable coupling reagent.

  • Repeat: Repeat the deprotection, neutralization, and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid like HF or TFMSA.[9]

  • Purification and Analysis: Purify the crude peptide using reverse-phase HPLC and verify its identity by mass spectrometry.

G Resin Resin Boc_AA1 Couple Boc-AA1 Resin->Boc_AA1 Deprotection1 Deprotection (TFA) Boc_AA1->Deprotection1 Neutralization1 Neutralization (DIEA) Deprotection1->Neutralization1 Boc_D_Asp Couple Boc-D-Asp(OBzl) Neutralization1->Boc_D_Asp Deprotection2 Deprotection (TFA) Boc_D_Asp->Deprotection2 Neutralization2 Neutralization (DIEA) Deprotection2->Neutralization2 Boc_AA_n Couple Boc-AA(n) Neutralization2->Boc_AA_n Cleavage Cleavage (HF) Boc_AA_n->Cleavage Purification Purification (HPLC) Cleavage->Purification Final_Peptide Final Peptide with D-Asp Purification->Final_Peptide

Workflow for Solid-Phase Peptide Synthesis with Boc-D-Asp.

Protocol 2: Electrophysiological Recording of D-Aspartic acid Effects on Long-Term Potentiation (LTP) in Hippocampal Slices

This protocol describes how to assess the effect of D-Aspartic acid on LTP in acute hippocampal slices from rodents.[15][16]

Materials:

  • Rodent (mouse or rat)

  • Vibrating microtome

  • Artificial cerebrospinal fluid (aCSF)[15]

  • Carbogen gas (95% O2 / 5% CO2)

  • Submerged recording chamber

  • Patch-clamp amplifier and data acquisition system

  • Stimulating and recording electrodes

  • D-Aspartic acid stock solution

Procedure:

  • Slice Preparation:

    • Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF.

    • Rapidly dissect the brain and prepare 300-400 µm thick hippocampal slices using a vibratome in ice-cold aCSF.[15]

    • Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.

  • Recording Setup:

    • Transfer a slice to the submerged recording chamber perfused with oxygenated aCSF at 32-34°C.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[16]

  • Baseline Recording:

    • Record a stable baseline of fEPSPs for at least 20 minutes by stimulating at a low frequency (e.g., 0.05 Hz).

  • Drug Application:

    • Bath-apply D-Aspartic acid at the desired concentration (e.g., 10-100 µM) and continue recording for another 20-30 minutes.

  • LTP Induction:

    • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or two trains of 100 Hz for 1 second).[6]

  • Post-HFS Recording:

    • Record fEPSPs for at least 60 minutes post-HFS to measure the magnitude and stability of LTP.

  • Data Analysis:

    • Measure the slope of the fEPSPs.

    • Normalize the fEPSP slope to the pre-HFS baseline.

    • Compare the degree of potentiation in control slices versus slices treated with D-Aspartic acid.

G cluster_prep Slice Preparation cluster_rec Recording Dissection Dissection Slicing Slicing Dissection->Slicing Recovery Recovery Slicing->Recovery Baseline Baseline Recording (20 min) Recovery->Baseline Drug_App D-Asp Application Baseline->Drug_App LTP_Induction LTP Induction (HFS) Drug_App->LTP_Induction Post_HFS Post-HFS Recording (60 min) LTP_Induction->Post_HFS Data_Analysis Data Analysis (fEPSP Slope) Post_HFS->Data_Analysis G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density D_Asp_Vesicle D-Asp NMDA_R NMDA Receptor (GluN1/GluN2) D_Asp_Vesicle->NMDA_R Release Ca_channel_pre VGCC Ca_channel_pre->D_Asp_Vesicle Ca²⁺ influx AP Action Potential AP->Ca_channel_pre Depolarization Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx CaMKII CaMKII Ca_influx->CaMKII PKC PKC Ca_influx->PKC ERK ERK CaMKII->ERK PKC->ERK CREB CREB ERK->CREB Gene_Expression Gene Expression CREB->Gene_Expression LTP LTP Gene_Expression->LTP Spine_Growth Spine Growth Gene_Expression->Spine_Growth Glycine Glycine/D-Serine Glycine->NMDA_R Co-agonist binding

References

Application Notes: Boc-D-Aspartic Acid in Peptide Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide drug development, the pursuit of enhanced therapeutic profiles is paramount. Peptides, while offering high specificity and potency, are often hampered by their susceptibility to proteolytic degradation in vivo, leading to short half-lives and limited bioavailability.[1] A key strategy to overcome this limitation is the incorporation of non-canonical amino acids, such as D-enantiomers. Boc-D-Aspartic acid, a protected form of the D-isomer of aspartic acid, serves as a critical building block in this endeavor.[2] Its use allows for the synthesis of peptides with significantly improved stability against enzymatic degradation, thereby enhancing their pharmacokinetic properties and overall therapeutic potential.[3][4] These application notes provide a comprehensive overview of the rationale, applications, and protocols for utilizing this compound in the design and synthesis of next-generation peptide therapeutics.

Key Applications & Rationale

The incorporation of D-Aspartic acid into a peptide sequence is a strategic decision driven by the goal of improving drug-like properties. The primary advantages are rooted in its stereochemistry.

1. Enhanced Proteolytic Stability: Native peptides are composed of L-amino acids, making them ideal substrates for endogenous proteases. By introducing a D-amino acid, the peptide bond's stereochemistry is altered at the site of incorporation. This "mirror-image" configuration is not recognized by most proteases, rendering the peptide resistant to cleavage.[3][5] This increased stability translates directly to a longer plasma half-life and prolonged therapeutic action.[1] The substitution can be partial, for instance in the flanking regions of a core epitope to preserve antibody binding, or total, creating an all-D-peptide.[4][6]

2. Modulation of Bioactivity and Conformation: While enhancing stability, the introduction of a D-amino acid can also influence the peptide's secondary structure and its interaction with biological targets.[5] In some cases, this can lead to altered or even improved binding affinity and bioactivity. D-Aspartic acid itself is an endogenous amino acid found in neuroendocrine tissues and functions as an agonist at the N-methyl-D-aspartate (NMDA) receptor, playing a role in neurotransmission and hormonal regulation.[7][8][9] Peptides incorporating D-Asp can therefore be designed to mimic or modulate these natural physiological processes.

3. Therapeutic Areas of Interest:

  • Neurodegenerative Diseases: In conditions like Alzheimer's disease, peptides are being developed to target and eliminate toxic amyloid-β (Aβ) oligomers.[10] All-D-enantiomeric peptides have shown promise due to their high proteolytic stability and ability to penetrate the brain.[1][10] Given D-Aspartate's role as an NMDA receptor agonist, its inclusion can be a strategic element in designing neuroactive peptides.[9]

  • Oncology: Anti-cancer peptides (ACPs) and tumor-homing peptides are promising therapeutic strategies.[11][12] However, their efficacy is often limited by instability. Replacing L-amino acids with their D-counterparts is a recognized strategy to improve the stability and therapeutic index of these agents, allowing for more effective targeting and destruction of cancer cells.[11][13]

  • Antimicrobial Peptides (AMPs): Similar to ACPs, the therapeutic use of AMPs is often limited by their degradation by bacterial or host proteases. D-amino acid substitution has been shown to significantly enhance the stability of AMPs while retaining their antimicrobial activity.[4]

Quantitative Data Summary

The incorporation of D-amino acids, including D-Aspartic acid, yields quantifiable improvements in the stability and pharmacokinetic profiles of peptide drugs.

ParameterL-Amino Acid PeptideD-Amino Acid Substituted PeptideFold ImprovementReference
Proteolytic Stability
vs. Proteinase K>85% degraded in 4h15% remaining after 24hSignificant[3]
vs. Trypsin & ChymotrypsinSusceptible to degradationResistant to degradationSignificant[4]
Pharmacokinetics
Terminal Half-Life (Plasma)Typically minutes to a few hours> 2 days (for all-D-peptide RD2)Substantial[10]
Bioavailability (i.p.)Often lowHigh-[1]

Table 1: Comparative data on the stability and pharmacokinetics of L-peptides versus D-amino acid-containing peptides.

Experimental Protocols & Workflows

Logical Workflow for D-Amino Acid Incorporation

The decision to incorporate this compound follows a logical progression aimed at enhancing peptide drug properties.

G cluster_0 Problem Identification cluster_1 Strategic Solution cluster_2 Mechanism of Action cluster_3 Outcome cluster_4 Therapeutic Goal A L-Peptide Candidate (Low In Vivo Stability) B Incorporate D-Amino Acid (e.g., this compound) A->B Strategy C Altered Stereochemistry B->C Leads to D Resistance to Proteases C->D Confers E Increased Enzymatic Stability D->E Results in F Enhanced Pharmacokinetics (Longer Half-Life) E->F Leads to G Improved Peptide Drug Candidate F->G Achieves

Caption: Rationale for using D-amino acids in peptide drug development.

Protocol 1: Solid-Phase Synthesis using Boc-D-Asp(OcHex)-OH

This protocol describes the manual Boc/Bzl solid-phase peptide synthesis (SPPS) strategy for incorporating a this compound derivative into a peptide sequence on a 4-methylbenzhydrylamine (MBHA) resin for a C-terminal amide.

Materials:

  • Resin: MBHA resin

  • Protected Amino Acids: Boc-D-Asp(OcHex)-OH, other required Boc-amino acids

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA)

  • Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM

  • Neutralization Reagent: 10% Diisopropylethylamine (DIPEA) in DMF

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Cleavage Cocktail: Anhydrous Hydrogen Fluoride (HF) with p-cresol scavenger

  • Precipitation Solvent: Cold diethyl ether

Workflow:

G start Start resin_prep 1. Resin Swelling (DCM, 30 min) start->resin_prep deprotection 2. Boc Deprotection (50% TFA/DCM, 2 + 20 min) resin_prep->deprotection wash1 3. Wash (DCM, IPA, DMF) deprotection->wash1 neutralize 4. Neutralization (10% DIPEA/DMF, 2x 2 min) wash1->neutralize wash2 5. Wash (DMF) neutralize->wash2 coupling 6. Amino Acid Coupling (Boc-AA, HBTU, DIPEA in DMF) wash2->coupling kaiser Kaiser Test (Check Completion) coupling->kaiser kaiser->coupling Negative (Recouple) wash3 7. Wash (DMF, DCM) kaiser->wash3 Positive cycle Repeat Steps 2-7 for each amino acid wash3->cycle cycle->deprotection final_deprotect 8. Final Boc Deprotection cycle->final_deprotect Final Cycle final_wash 9. Final Wash & Dry final_deprotect->final_wash cleavage 10. HF Cleavage (Cleave from resin & remove side-chain groups) final_wash->cleavage precipitate 11. Precipitation & Wash (Cold Diethyl Ether) cleavage->precipitate purify 12. Purification (RP-HPLC) & Lyophilization precipitate->purify end End purify->end

Caption: Workflow for Boc Solid-Phase Peptide Synthesis (SPPS).

Procedure:

  • Resin Preparation: Swell the MBHA resin in DCM in a reaction vessel for 30 minutes.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a standard coupling protocol with HBTU/DIPEA.[14]

  • Deprotection: Remove the Boc protecting group by treating the resin with 50% TFA in DCM for 2 minutes, followed by a second treatment for 20 minutes.[14]

  • Washing: Wash the resin sequentially with DCM, IPA, and DMF to remove TFA and byproducts.

  • Neutralization: Neutralize the protonated N-terminus with 10% DIPEA in DMF.

  • Coupling of Boc-D-Asp(OcHex)-OH:

    • Pre-activate a solution of Boc-D-Asp(OcHex)-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF for 2 minutes. Note: Using the cyclohexyl (OcHex) ester for side-chain protection of Asp is common in Boc-SPPS to minimize aspartimide formation.[15]

    • Add the activated mixture to the resin and agitate for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.[16]

  • Repeat Cycle: Repeat steps 3-7 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Boc group is removed, wash the peptide-resin thoroughly and dry it under vacuum.

    • Cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using anhydrous HF with a scavenger (e.g., p-cresol) at 0°C for 1 hour. (CAUTION: HF is extremely hazardous and requires specialized equipment and training). [14]

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

    • Pellet the peptide via centrifugation and wash it multiple times with cold ether.

    • Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Protocol 2: In Vitro Proteolytic Stability Assay

This protocol is used to compare the stability of a D-Asp-containing peptide against its all-L-amino acid counterpart in the presence of a protease.

Materials:

  • Peptides: Lyophilized all-L peptide and D-Asp-containing peptide.

  • Enzyme: Trypsin solution (e.g., 1 mg/mL in appropriate buffer).

  • Buffer: Phosphate-buffered saline (PBS) or Tris buffer, pH 7.4.

  • Quenching Solution: 10% TFA in water.

  • RP-HPLC system with a C18 column.

Procedure:

  • Peptide Preparation: Prepare stock solutions of both the L- and D-peptides in the assay buffer to a final concentration of 1 mg/mL.

  • Reaction Setup:

    • In separate microcentrifuge tubes, add 100 µL of each peptide stock solution.

    • Initiate the reaction by adding 10 µL of the trypsin solution to each tube. For a negative control, add 10 µL of buffer instead of the enzyme.

    • Incubate all tubes at 37°C.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 24h), withdraw a 10 µL aliquot from each reaction tube.

    • Immediately quench the enzymatic reaction by adding the aliquot to a new tube containing 10 µL of 10% TFA.

  • HPLC Analysis:

    • Analyze each quenched sample by RP-HPLC.

    • Monitor the disappearance of the main peptide peak over time by integrating the peak area at a specific wavelength (e.g., 220 nm).

  • Data Analysis:

    • Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample.

    • Plot the percentage of remaining peptide versus time for both the L- and D-peptides to visualize the difference in stability.

Signaling Pathway: D-Aspartate as an NMDA Receptor Agonist

D-Aspartic acid can act as an endogenous neurotransmitter, directly binding to and activating the NMDA receptor, a key player in synaptic plasticity, learning, and memory. Dysregulation of this pathway is implicated in various neurological disorders.[9][17]

G cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Intracellular Space D_Asp D-Aspartate (or D-Asp Peptide) NMDAR GluN2 NMDA Receptor GluN1 D_Asp->NMDAR:f0 Binds Glu Glutamate Glu->NMDAR:f0 Binds Gly Glycine / D-Serine (Co-agonist) Gly->NMDAR:f2 Binds Ca Ca²⁺ Influx NMDAR->Ca Channel Opening Kinases Activation of CaMKII, PKC, Src Ca->Kinases Activates CREB CREB Phosphorylation Kinases->CREB Phosphorylates Gene Gene Expression (Synaptic Plasticity, Survival) CREB->Gene Promotes

Caption: D-Aspartate activation of the NMDA receptor signaling pathway.

Conclusion

This compound is an invaluable tool in modern peptide drug development. Its incorporation provides a robust and well-established method for enhancing the proteolytic stability and, consequently, the pharmacokinetic properties of peptide-based therapeutics.[2][7] This strategic modification is applicable across a wide range of diseases, including neurodegenerative disorders and cancer. The detailed protocols and workflows provided herein serve as a guide for researchers and scientists to effectively utilize this key building block in the creation of more durable and effective peptide drugs.

References

Application Notes: Attachment of Boc-D-Aspartic Acid to Merrifield Resin for Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by Nobel laureate R. Bruce Merrifield, relies on the covalent attachment of the first amino acid to an insoluble polymer support, known as a resin.[1][2][3] Merrifield resin, a chloromethylated polystyrene-divinylbenzene copolymer, is a classical support for Boc-based SPPS.[4][5] The initial step, loading the C-terminal amino acid onto the resin, is critical as it defines the maximum theoretical yield and prevents side reactions during chain elongation.

This document provides a detailed protocol for the attachment of Boc-D-Aspartic acid to Merrifield resin. The method of choice is the cesium salt method, which is widely favored because it proceeds under mild conditions, minimizing the risk of racemization and side reactions, such as the formation of quaternary ammonium salts that can occur with other methods.[4][6][7]

Chemical Reaction Scheme

The attachment process involves a nucleophilic substitution reaction where the carboxylate of the this compound cesium salt displaces the chloride on the chloromethyl group of the Merrifield resin, forming a stable benzyl ester linkage.[3][5]

resin Merrifield Resin (Polystyrene-CH₂Cl) plus1 + boc_asp Boc-D-Asp-O⁻Cs⁺ (Cesium Salt) arrow DMF 50°C, 24h boc_asp:e->arrow:w loaded_resin Loaded Resin (Boc-D-Asp-O-CH₂-Resin) plus2 + salt Cesium Chloride (CsCl)

Caption: Chemical attachment of this compound to Merrifield resin.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the successful attachment of this compound to Merrifield resin.

ParameterTypical ValueNotes
Resin
Merrifield Resin Substitution0.5 - 1.0 mmol Cl/gThe initial substitution level of the raw resin.[6]
Reagents
Boc-D-Asp-OH Cesium Salt1.0 - 1.2 equivalentsRelative to the resin's chlorine substitution.[4][8] Using a slight excess can improve loading efficiency.
Cesium Carbonate (Cs₂CO₃)0.5 equivalentsUsed to form the cesium salt of the Boc-amino acid.
Reaction Conditions
SolventDimethylformamide (DMF)Anhydrous DMF is crucial for optimal results.[4]
Temperature50°CProvides sufficient energy for the reaction without causing degradation.[4][5]
Reaction Time24 hoursEnsures the reaction proceeds to completion.[4][5]
Outcome
Expected Loading Efficiency>90%Can be determined by gravimetric analysis or other methods like the picric acid test.[9]
Final Resin Loading0.45 - 0.90 mmol/gThe final functionalization of the resin after amino acid attachment.

Experimental Protocols

Protocol 1: Attachment of this compound via the Cesium Salt Method

This protocol details the step-by-step procedure for loading this compound onto Merrifield resin.

Materials:

  • This compound (Boc-D-Asp-OH)

  • Merrifield Resin (1% DVB, 100-200 mesh, ~1.0 mmol/g substitution)

  • Cesium Carbonate (Cs₂CO₃)

  • Methanol (MeOH)

  • Deionized Water (H₂O)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

Procedure:

  • Preparation of this compound Cesium Salt:

    • Dissolve Boc-D-Asp-OH (1.0 equivalent based on resin substitution) in methanol (approx. 5 mL/mmol) and add a small amount of water (approx. 0.5 mL/mmol).[4]

    • Titrate the solution to a neutral pH of 7.0 with a 20% aqueous solution of cesium carbonate.[4][5]

    • Remove the solvent completely using a rotary evaporator.

    • To ensure the salt is anhydrous, add anhydrous DMF (approx. 2.5 mL/mmol) and evaporate to dryness at 45-50°C. Repeat this step at least once. The resulting salt must be completely dry for a successful reaction.[4][5]

  • Resin Swelling and Amino Acid Coupling:

    • Place the Merrifield resin (1.0 g) in a suitable reaction vessel.

    • Swell the resin in anhydrous DMF (6-8 mL per gram of resin) for at least 1 hour with gentle agitation.[4]

    • Add the completely dried Boc-D-Asp-OH cesium salt to the swollen resin.[4]

    • Secure the reaction vessel on an orbital shaker and heat the mixture to 50°C for 24 hours.[4][5]

  • Washing the Loaded Resin:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the resin using a fritted glass funnel.

    • Wash the resin thoroughly and sequentially with the following solvents to remove unreacted materials and byproducts:

      • DMF (3 times)[4]

      • 50% aqueous DMF (v/v) (3 times)[4]

      • 50% aqueous Methanol (v/v) (3 times)[4]

      • Methanol (3 times)[4]

      • DCM (3 times)

  • Drying the Resin:

    • Dry the washed resin in a vacuum oven to a constant weight. The increase in weight can be used for a preliminary estimation of the loading efficiency.

Protocol 2: Determination of Resin Loading by Gravimetric Analysis

This method provides a quantitative measure of the amino acid loading based on the mass increase of the resin.

Procedure:

  • Accurately weigh the dry Merrifield resin before the reaction (W_initial).

  • Accurately weigh the final, dry Boc-D-Asp-loaded resin after following Protocol 1 (W_final).

  • Calculate the resin loading (L) in mmol/g using the following formula:

    L (mmol/g) = (W_final - W_initial) / [MW_AA - MW_Cl] * (1000 / W_final)

    Where:

    • W_initial: Initial weight of the Merrifield resin in grams.

    • W_final: Final weight of the loaded resin in grams.

    • MW_AA: Molecular weight of the attached this compound residue (Boc-D-Asp minus H = 232.23 g/mol ).

    • MW_Cl: Molecular weight of the displaced Chlorine atom (35.45 g/mol ).

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the attachment and verification process.

cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Analysis cs_salt Prepare Boc-D-Asp-Cs⁺ Salt couple Combine Salt & Resin Heat at 50°C for 24h cs_salt->couple swell Swell Merrifield Resin in DMF swell->couple wash Wash Resin (DMF, H₂O/DMF, MeOH, DCM) couple->wash dry Dry Resin to Constant Weight wash->dry analyze Calculate Loading (Gravimetric Analysis) dry->analyze end End (Loaded Resin) analyze->end start Start start->cs_salt start->swell

Caption: Workflow for this compound attachment to Merrifield resin.

References

Application Note: Trifluoroacetic Acid (TFA) Mediated Cleavage of the Boc Group from D-Aspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly in solid-phase peptide synthesis (SPPS).[1][2][3] Its widespread use stems from its stability under a variety of reaction conditions and its facile, selective removal under moderately acidic conditions.[2][3] D-Aspartic acid is a non-canonical amino acid increasingly utilized as a building block in the design of peptide-based therapeutics, enzyme inhibitors, and neurobiology research probes to enhance stability against enzymatic degradation.[4][5][6]

This application note provides a detailed overview and experimental protocols for the cleavage of the Boc protecting group from D-Aspartic acid residues using trifluoroacetic acid (TFA), a standard procedure in peptide chemistry. It covers the underlying mechanism, reaction optimization, potential side reactions, and detailed experimental workflows.

Chemical Principle and Mechanism

The removal of the Boc group is an acid-labile deprotection process.[2] Trifluoroacetic acid (TFA) is the most common reagent for this transformation due to its effectiveness and volatility, which simplifies product workup.[1][3] The mechanism proceeds through a series of well-defined steps:

  • Protonation : The carbonyl oxygen of the Boc group is protonated by TFA.[2][7]

  • C-O Bond Cleavage : This protonation weakens the adjacent carbon-oxygen bond, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[2][7]

  • Decarboxylation : The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas.[2][7]

  • Amine Salt Formation : The newly liberated free amine is immediately protonated by the acidic medium, yielding the corresponding trifluoroacetate salt.[7]

Caption: Mechanism of TFA-mediated Boc deprotection.

Key Reaction Parameters and Optimization

The efficiency of Boc cleavage is influenced by several factors. Proper optimization is critical to ensure complete deprotection while minimizing side reactions.

ParameterTypical RangeNotesReferences
TFA Concentration 25% - 100% in DCM50-55% TFA in Dichloromethane (DCM) is common for SPPS, as it promotes better resin swelling than 100% TFA, leading to higher purity.[8][9] Higher concentrations (95-100%) are used for final cleavage from the resin.[8][9][10]
Solvent Dichloromethane (DCM)DCM is the most common solvent due to its ability to swell polystyrene resins and its inertness to TFA.[8][10]
Reaction Time 5 - 30 minutesFor SPPS, a short pre-wash (2-5 min) followed by a longer deprotection step (15-25 min) is standard. Completeness of the reaction is crucial to avoid deletion sequences.[8][10]
Temperature Room Temperature (20-25°C)The reaction is typically performed at room temperature. Elevated temperatures are generally not required and may increase side reactions.[11]
Scavengers 1% - 5% (v/v)Essential for trapping the reactive tert-butyl cation. The choice depends on the peptide sequence.[12][13]

Potential Side Reactions and Mitigation Strategies

The primary source of side reactions is the highly reactive tert-butyl cation generated during cleavage.[12][14] This electrophile can attack any nucleophilic functional group within the peptide sequence.

  • Aspartimide Formation : Aspartic acid residues are particularly susceptible to forming a five-membered aspartimide ring, a rearrangement that can occur under both acidic and basic conditions.[8][12] While more prevalent in Fmoc chemistry, it can also occur during the final HF or high-TFA cleavage step in Boc-SPPS.[15] Using milder deprotection conditions and carefully controlled neutralization steps can minimize this side reaction.

  • Alkylation of Nucleophilic Residues : Amino acids with nucleophilic side chains are vulnerable to alkylation (tert-butylation) by the tert-butyl cation.[12][14]

To prevent these undesired modifications, scavengers are added to the deprotection or cleavage cocktail to trap the tert-butyl cation.

ScavengerTarget Residue(s)NotesReferences
Water (H₂O) GeneralProtonates the t-butyl cation, facilitating its removal as t-butanol.[12][16]
Triisopropylsilane (TIS) Trp, Tyr, Met, CysA highly effective and common carbocation scavenger.[12][14]
Thioanisole Trp, Met, CysReduces methionine sulfoxide and protects against alkylation.[12][13]
1,2-Ethanedithiol (EDT) Trp, CysProtects tryptophan and helps prevent disulfide bridge formation in cysteine-containing peptides.[12][14]

Experimental Protocols

Protocol for Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the removal of the Nα-Boc group from a resin-bound peptide chain.

  • Resin Swelling : Swell the peptide-resin in Dichloromethane (DCM) for 30-60 minutes in a suitable reaction vessel.

  • Solvent Removal : Drain the DCM from the swollen resin.

  • Pre-wash : Add a solution of 50% TFA in DCM (v/v) to the resin (approx. 10 mL per gram of resin). Agitate for 5 minutes and then drain the solution.[8][10]

  • Deprotection : Add a fresh solution of 50% TFA in DCM. If the sequence contains sensitive residues like Met, Cys, or Trp, include 0.5% Dithioethane (DTE) or other appropriate scavengers in the TFA solution.[8] Agitate the mixture for an additional 20-25 minutes to ensure complete deprotection.[8][10]

  • Washing : Drain the TFA solution and wash the peptide-resin thoroughly to remove residual acid and byproducts. A typical wash sequence is:

    • DCM (3 times)

    • Isopropanol (IPA) (2 times)

    • DCM (3 times)

  • Neutralization : The N-terminal amine is now present as a trifluoroacetate salt and must be neutralized before the next coupling step. Suspend the resin in a 10% solution of Diisopropylethylamine (DIEA) in DCM and agitate for 2 minutes. Repeat this step.[8]

  • Final Wash : Wash the resin thoroughly with DCM (at least 5 times) to remove excess base. The resin is now ready for the coupling of the next Boc-protected amino acid.

Protocol for Boc Deprotection in Solution Phase

This protocol is a general guideline for removing a Boc group from a substrate in solution.

  • Dissolution : Dissolve the Boc-protected D-Aspartic acid derivative in a minimal amount of DCM (e.g., 0.1 M concentration).

  • Acid Addition : Cool the solution to 0°C using an ice bath. Add TFA to the solution. The amount can vary; a common starting point is a 1:1 ratio of DCM to TFA (v/v).[11]

  • Reaction : Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 30 minutes to several hours, depending on the substrate.[11]

  • Workup : Upon completion, remove the TFA and DCM under reduced pressure (rotary evaporation). Co-evaporation with a solvent like toluene or hexanes can help remove final traces of TFA.[17]

  • Isolation : The resulting crude product is the TFA salt of the deprotected amine. It can be used directly in the next step or purified further. To obtain the free amine, the crude salt can be dissolved in a suitable solvent and neutralized with a mild base (e.g., saturated NaHCO₃ solution) followed by extraction.

Visualized Experimental Workflow (SPPS)

The cyclical nature of SPPS is well-defined. The deprotection step is a critical part of each cycle leading up to the coupling of a new amino acid.

G start Start Cycle (Resin with Boc-Peptide) swell 1. Resin Swelling (DCM) start->swell prewash 2. TFA Pre-wash (50% TFA/DCM) swell->prewash deprotect 3. Boc Deprotection (50% TFA/DCM) prewash->deprotect wash 4. Wash (DCM / IPA) deprotect->wash neutralize 5. Neutralization (10% DIEA/DCM) wash->neutralize wash2 6. Final Wash (DCM) neutralize->wash2 couple 7. Couple Next Boc-AA wash2->couple end Repeat Cycle or Proceed to Final Cleavage couple->end

Caption: Workflow for a single Boc-SPPS deprotection cycle.

Conclusion

The TFA-mediated deprotection of Boc-D-Aspartic acid is a robust and fundamental transformation in peptide synthesis and drug development. A thorough understanding of the reaction mechanism, careful optimization of parameters such as TFA concentration and reaction time, and the judicious use of scavengers are paramount to achieving high yields and purity. The protocols provided herein serve as a comprehensive guide for researchers to successfully perform this critical step, minimizing common side reactions like aspartimide formation and alkylation, thereby enabling the efficient synthesis of complex D-aspartic acid-containing peptides.

References

Application Notes and Protocols for In Situ Neutralization in Boc-D-Aspartic Acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the efficient coupling of Boc-D-Aspartic acid in solid-phase peptide synthesis (SPPS) utilizing in situ neutralization. This method streamlines the synthesis process by combining the neutralization and coupling steps, leading to reduced cycle times, minimized solvent consumption, and improved peptide purity, particularly for challenging sequences.[1][2] These protocols are designed to offer a robust framework for researchers in drug development and peptide chemistry, ensuring high-yield synthesis of peptides containing D-Aspartic acid residues.

Introduction

In tert-butyloxycarbonyl (Boc) based solid-phase peptide synthesis, the Nα-Boc protecting group is removed with an acid, typically trifluoroacetic acid (TFA), which leaves the terminal amino group as an ammonium salt.[1] This salt is non-nucleophilic and requires neutralization to the free amine before the next amino acid can be coupled. Traditional protocols involve a separate neutralization step with a hindered base, followed by extensive washing, before the introduction of the activated amino acid.[1]

The in situ neutralization protocol simplifies this workflow by adding the activated Boc-amino acid and a hindered base directly to the TFA salt of the peptide-resin.[1][2] Neutralization and coupling occur concurrently, which minimizes the exposure time of the reactive free amine, thereby reducing the risk of side reactions such as peptide aggregation.[1][2] This approach has been shown to significantly enhance the efficiency of chain assembly, especially for "difficult" sequences.[2] this compound is a crucial building block in the synthesis of various peptide-based therapeutics, including enzyme inhibitors and neuropeptide analogs.[3][4] Efficient and reliable coupling of this residue is therefore of significant importance.

Advantages of In Situ Neutralization for this compound Coupling

  • Reduced Cycle Times: By eliminating separate neutralization and washing steps, the overall synthesis time per amino acid addition is significantly shortened.[2]

  • Improved Synthesis Efficiency: The simultaneous nature of neutralization and coupling can lead to higher coupling yields, especially for sterically hindered amino acids or during the synthesis of long or aggregation-prone peptides.[2]

  • Minimized Side Reactions: Limiting the exposure of the free amine can reduce the likelihood of side reactions. For aspartic acid, a key concern is the formation of aspartimide, which can occur under basic conditions.[5] While in situ neutralization still employs a base, the immediate presence of the activated amino acid for coupling can help to minimize this side reaction.

  • Reduced Solvent Consumption: Fewer washing steps translate to a greener and more cost-effective synthesis process.[1]

Key Reagents and Equipment

  • Resin: Appropriate solid support (e.g., Merrifield, PAM, or Wang resin) pre-loaded with the C-terminal amino acid.

  • Boc-D-Asp(OR)-OH: Boc-protected D-Aspartic acid with a suitable side-chain protecting group (e.g., O-benzyl (OBzl) or O-cyclohexyl (OcHex)) to prevent side-chain reactions.

  • Deprotection Solution: 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[6]

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Coupling Reagents:

    • Aminium/Uronium Salts: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[7]

    • Phosphonium Salts: PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[7]

    • Carbodiimides: DIC (N,N'-Diisopropylcarbodiimide) in combination with an additive like HOBt (1-Hydroxybenzotriazole) or OxymaPure.[6][8]

  • Bases: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).[9]

  • Reaction Vessel: Solid-phase peptide synthesis vessel with a frit.

  • Shaker/Mixer: For agitating the resin during reactions.

Experimental Protocols

Protocol 1: In Situ Neutralization and Coupling using HBTU/DIPEA

This protocol is a widely adopted and robust method for in situ neutralization.[6]

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.

  • Boc Deprotection:

    • Drain the DMF.

    • Add 50% TFA in DCM to the resin (10 mL per gram of resin).[6]

    • Shake for 3 minutes at room temperature.[6]

    • Filter the resin.

    • Add a second portion of 50% TFA in DCM and shake for 5 minutes.[6]

    • Filter the resin and wash thoroughly with DMF (3-5 times) to remove residual TFA.

  • In Situ Neutralization and Coupling:

    • In a separate vessel, prepare the activation solution:

      • Dissolve 2.0 equivalents of Boc-D-Asp(OR)-OH in DMF (5 mL per gram of resin).[6]

      • Add 2.0 equivalents of HBTU.[6]

      • Add 4.0 equivalents of DIPEA.[6]

      • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activation solution to the deprotected peptide-resin.

    • Shake the reaction vessel at room temperature for 10-60 minutes. The reaction progress can be monitored using a qualitative test such as the Kaiser test.[6]

  • Post-Coupling Wash:

    • Drain the reaction mixture.

    • Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Cycle Repetition: Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.

Protocol 2: In Situ Neutralization and Coupling using DIC/Oxyma

This protocol utilizes a carbodiimide activator, which can be beneficial in certain contexts to avoid side reactions associated with some uronium salts.

  • Resin Preparation and Boc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • In Situ Neutralization and Coupling:

    • In a separate vessel, dissolve 3.0 equivalents of Boc-D-Asp(OR)-OH and 3.0 equivalents of Oxyma in DMF.

    • Add this solution to the deprotected peptide-resin.

    • Add 3.0 equivalents of DIC to the resin slurry.

    • Add 6.0 equivalents of DIPEA.

    • Shake the reaction vessel at room temperature for 1-2 hours. Monitor the reaction progress with the Kaiser test.

  • Post-Coupling Wash and Cycle Repetition: Follow steps 4 and 5 from Protocol 1.

Data Presentation

The following table summarizes typical reaction parameters for the described protocols. Note that optimal conditions may vary depending on the specific peptide sequence and resin.

ParameterProtocol 1 (HBTU/DIPEA)Protocol 2 (DIC/Oxyma)
Boc-D-Asp(OR)-OH (eq.) 2.0[6]3.0
Coupling Reagent (eq.) 2.0 (HBTU)[6]3.0 (DIC)
Additive (eq.) -3.0 (Oxyma)
Base (eq.) 4.0 (DIPEA)[6]6.0 (DIPEA)
Typical Reaction Time 10-60 min[2][6]1-2 hours
Monitoring Kaiser Test[6]Kaiser Test

Potential Side Reactions and Mitigation

Aspartimide Formation: Aspartic acid residues are particularly susceptible to the formation of a five-membered ring aspartimide intermediate, especially when the C-terminal adjacent residue is Gly, Ser, or Asn.[5] This can lead to racemization and the formation of β-peptides.[5]

  • Mitigation:

    • Use of bulky side-chain protecting groups on the Aspartic acid (e.g., O-tert-butyl, O-adamantyl).

    • Employing coupling reagents that minimize base-catalyzed side reactions. While in situ neutralization uses a base, the rapid coupling can help to outcompete the side reaction.

    • Careful control of reaction times and temperature.

Chain Termination: Reaction with excess HBTU or acetylation from acetic acid impurities in commercial Boc-amino acids can lead to chain termination.[2]

  • Mitigation:

    • Use high-purity reagents.

    • Avoid a large excess of the coupling reagent.

Visualization of Workflows

G cluster_0 Traditional Boc-SPPS Workflow cluster_1 In Situ Neutralization Workflow A Boc Deprotection (TFA) B Washing (DMF) A->B C Neutralization (DIPEA) B->C D Washing (DMF) C->D E Coupling (Activated AA) D->E F Washing (DMF) E->F G Boc Deprotection (TFA) H Washing (DMF) G->H I In Situ Neutralization & Coupling (Activated AA + DIPEA) H->I J Washing (DMF) I->J

Caption: Workflow comparison of Traditional vs. In Situ Neutralization in Boc-SPPS.

G Resin Peptide-Resin-NH3+TFA- Coupled_Product Peptide-Resin-NH-CO-Asp(OR)-Boc Resin->Coupled_Product Simultaneous Neutralization & Coupling Activation_Vessel Activation Vessel: Boc-D-Asp(OR)-OH + Coupling Reagent + DIPEA Activated_AA Activated Boc-D-Asp(OR)* Activation_Vessel->Activated_AA Pre-activation Activated_AA->Coupled_Product

Caption: Key steps in the in situ neutralization and coupling reaction.

Conclusion

The in situ neutralization protocol for Boc-SPPS represents a significant advancement in peptide synthesis methodology.[1] By combining the neutralization and coupling steps, this technique not only accelerates the synthesis cycle but also enhances the overall efficiency and purity of the final peptide product, especially for sequences prone to aggregation.[1][2] For researchers and professionals in drug development, adopting this protocol for the coupling of this compound can lead to substantial savings in time and resources, while improving the quality and yield of synthesized peptides. Careful selection of coupling reagents and side-chain protecting groups is crucial to minimize potential side reactions, particularly aspartimide formation.

References

Application Notes: Synthesis of Cyclic Peptides Using Boc-D-Aspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of D-amino acids, such as Boc-D-Aspartic acid, into peptide structures is a key strategy in modern drug discovery for enhancing proteolytic stability and modulating biological activity.[1] Cyclic peptides, in particular, offer advantages over their linear counterparts, including improved receptor binding affinity, enhanced metabolic stability, and increased conformational rigidity.[2][3] The synthesis of these complex structures relies heavily on robust solid-phase peptide synthesis (SPPS) methodologies and the strategic use of orthogonal protecting groups.[4][5]

This document provides detailed protocols for the synthesis of cyclic peptides incorporating a lactam bridge formed from the side chain of D-Aspartic acid. The primary approach discussed is Boc-based SPPS, where the Nα-amino group is temporarily protected by the acid-labile tert-butyloxycarbonyl (Boc) group.[6][7] The key to successful cyclization is the use of an orthogonal protecting group on the β-carboxyl group of this compound, such as an allyl (All) ester. This allows for selective deprotection of the side chain on-resin, without disturbing the Nα-Boc group, other acid-labile side-chain protecting groups, or the peptide-resin linkage.[4][8]

The cyclization is typically achieved by forming an amide (lactam) bond between the deprotected side-chain carboxyl group of D-Aspartic acid and a deprotected side-chain amino group of another residue, such as L-Lysine, L-Ornithine, or L-2,3-diaminopropionic acid (Dap).[2][3] This on-resin cyclization is generally more efficient than solution-phase methods as it minimizes intermolecular side reactions like dimerization and oligomerization.[9]

Core Principles of the Method

The synthesis strategy involves several key stages:

  • Linear Peptide Assembly: The linear peptide is assembled on a solid support using standard Boc-SPPS chemistry.[6][10]

  • Orthogonal Side-Chain Deprotection: The protecting groups on the side chains destined for cyclization (e.g., Allyl on Asp and Fmoc on Lys) are selectively removed under conditions that do not affect other protecting groups.[2][8]

  • On-Resin Cyclization: An intramolecular amide bond is formed between the newly exposed side-chain functional groups using a suitable coupling reagent.[2][3]

  • Final Cleavage and Deprotection: The cyclic peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed simultaneously using a strong acid, typically hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[6][11]

Experimental Workflows and Logical Diagrams

Boc_SPPS_Cycle cluster_workflow Boc-SPPS Workflow for Linear Peptide Assembly Start Start: Resin with Free Amine Boc_Deprotection 1. Boc Deprotection (e.g., 50% TFA in DCM) Start->Boc_Deprotection Neutralization 2. Neutralization (e.g., 10% DIEA in DCM) Boc_Deprotection->Neutralization Coupling 3. Amino Acid Coupling (Boc-AA-OH, Coupling Reagent) Neutralization->Coupling Wash 4. Wash (DCM, DMF) Coupling->Wash Repeat Repeat for next amino acid Wash->Repeat Repeat->Boc_Deprotection Yes End Linear Peptide Assembled Repeat->End No (Final AA)

Caption: General workflow for linear peptide synthesis using Boc-SPPS.

On_Resin_Cyclization cluster_cyclization On-Resin Cyclization via Asp-Lys Lactam Bridge Linear_Peptide Start: Resin-Bound Linear Peptide (Boc-...-Lys(Fmoc)-...-D-Asp(OAll)-...-Resin) Fmoc_Removal 1. Selective Fmoc Removal (20% Piperidine in DMF) Linear_Peptide->Fmoc_Removal Allyl_Removal 2. Selective Allyl Removal (Pd(PPh3)4, Scavenger) Fmoc_Removal->Allyl_Removal Lactamization 3. Intramolecular Coupling (PyBOP/DIEA or HATU/DIEA) Allyl_Removal->Lactamization Forms Lactam Bridge Cyclic_Peptide Resin-Bound Cyclic Peptide Lactamization->Cyclic_Peptide Final_Cleavage 4. Final Cleavage & Deprotection (HF or TFMSA with scavengers) Cyclic_Peptide->Final_Cleavage Purification Purified Cyclic Peptide Final_Cleavage->Purification

Caption: Workflow for on-resin side-chain to side-chain cyclization.

Orthogonal_Protection cluster_ortho Concept of Orthogonal Protection ProtectingGroups Protecting Group Deprotection Condition Lability Boc Boc (Nα-amine) Moderate Acid (TFA) Labile Fmoc Fmoc (Lys side chain) Base (Piperidine) Labile Allyl Allyl (Asp side chain) Pd(0) Catalyst Labile Benzyl Benzyl-type (Side chains / Resin Linker) Strong Acid (HF/TFMSA) Stable

Caption: Orthogonal protecting groups used in cyclic peptide synthesis.

Quantitative Data Summary

Table 1: Comparison of Orthogonal Protecting Groups
Protecting GroupProtected FunctionalityRemoval ConditionsStability
Boc Nα-Amine25-50% TFA in DCM[6][7]Base, Pd(0)
Fmoc Side-Chain Amine (e.g., Lys)20% Piperidine in DMF[2]Acid, Pd(0)
Allyl (All) Side-Chain Carboxyl (e.g., Asp)Pd(PPh₃)₄, Scavenger (e.g., PhSiH₃)[8]Acid, Base
Benzyl (Bzl) Side-Chain (e.g., Ser, Thr, Tyr)Strong Acid (HF, TFMSA)[7]TFA, Base, Pd(0)
tert-Butyl (tBu) Side-Chain (e.g., Asp, Glu, Ser)Strong Acid (HF, TFMSA); Partially labile to TFA[8]Base, Pd(0)
Table 2: Common Reagents for Peptide Coupling and Cyclization
ReagentFull NameTypical EquivalentsActivation TimeNotes
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate3 eq.2 minCommonly used for linear chain elongation.[2]
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate3 eq.2-5 minHighly efficient, especially for difficult couplings and cyclizations.[12]
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate3 eq.2-5 minEffective for both linear synthesis and on-resin cyclization.[2][11]
DCC N,N'-Dicyclohexylcarbodiimide3 eq.10 minA classic coupling reagent; can cause racemization.[11]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor

This protocol describes the assembly of a linear peptide on a PAM (phenylacetamidomethyl) resin using Boc-SPPS.

1. Resin Preparation: a. Swell the PAM resin (1.0 g, ~0.7 mmol/g substitution) in dichloromethane (DCM) for 30 minutes in a reaction vessel. b. Drain the DCM.

2. First Amino Acid Coupling: a. Couple the C-terminal Boc-amino acid to the resin using the cesium salt method for minimal racemization.[10]

3. SPPS Cycle for Elongation: a. Boc Deprotection: Add 10 mL of 50% trifluoroacetic acid (TFA) in DCM to the resin. Shake for 2 minutes, drain, then add another 10 mL of 50% TFA/DCM and shake for 20-30 minutes.[6][10] Note: If Trp or Met are present, add 0.5% dithioethane (DTE) as a scavenger.[7] b. Wash: Wash the resin sequentially with DCM (3x), isopropanol (2x), and DCM (3x). c. Neutralization: Add 10 mL of 10% diisopropylethylamine (DIEA) in DCM. Shake for 2 minutes and repeat. Wash the resin with DCM (5x).[7] d. Amino Acid Coupling: i. In a separate vial, dissolve the next Boc-protected amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in N,N-dimethylformamide (DMF). ii. Add DIEA (6 eq.) to pre-activate the mixture for 2 minutes.[2] iii. Add the activated amino acid solution to the resin. Shake at room temperature for 2-4 hours. iv. Monitor coupling completion with a Kaiser test. e. Wash: Wash the resin with DMF (3x) and DCM (3x). f. Repeat: Repeat step 3 (a-e) for each amino acid in the sequence, incorporating Boc-D-Asp(OAll)-OH and Boc-L-Lys(Fmoc)-OH at the desired positions.

Protocol 2: On-Resin Side-Chain Cyclization

This protocol details the selective deprotection and formation of a lactam bridge between the D-Asp and L-Lys side chains.

1. Selective Fmoc Deprotection (Lys Side Chain): a. Wash the resin-bound linear peptide with DMF (5x). b. Add a solution of 20% piperidine in DMF. Shake for 5 minutes, drain. c. Add a fresh solution of 20% piperidine in DMF. Shake for 15-20 minutes.[2] d. Wash the resin thoroughly with DMF (5x) and DCM (5x).

2. Selective Allyl Deprotection (D-Asp Side Chain): a. Swell the resin in chloroform (CHCl₃). b. Suspend the resin in CHCl₃ (approx. 35 mL per gram of resin). c. Add phenylsilane (PhSiH₃) as a scavenger (24 eq.). d. Purge the vessel with argon for 10 minutes. e. Add the catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.25 eq.). f. Shake the mixture at room temperature for 2 hours.[8] g. Wash the resin thoroughly with CHCl₃ (3x), 0.5% DIEA in DMF (2x), 0.5% sodium diethyldithiocarbamate in DMF (to remove residual palladium), DMF (5x), and DCM (5x).

3. On-Resin Lactam Bridge Formation: a. Swell the resin in DMF. b. Add a solution of PyBOP (3 eq.) and DIEA (6 eq.) in DMF to the resin.[2] c. Shake the reaction mixture at room temperature for 4-24 hours. d. Monitor cyclization by cleaving a small sample and analyzing with LC-MS. e. Once complete, wash the resin with DMF (5x) and DCM (5x).

Protocol 3: Final Cleavage, Deprotection, and Purification

This protocol describes the release of the cyclic peptide from the solid support and the removal of all remaining protecting groups.

1. Final N-terminal Boc Deprotection: a. Perform a final Boc deprotection as described in Protocol 1, Step 3a. b. Wash and dry the resin under vacuum.

2. HF Cleavage and Global Deprotection: a. Caution: This step must be performed in a specialized, properly ventilated fume hood by trained personnel. b. Place the dried peptide-resin (1.0 g) in an HF cleavage apparatus. c. Add a scavenger cocktail (e.g., 1 mL p-cresol). d. Cool the vessel to -5 to 0 °C. e. Condense anhydrous hydrogen fluoride (HF) (approx. 10 mL) into the vessel. f. Stir the mixture at 0 °C for 1-2 hours. g. Evaporate the HF under a stream of nitrogen.

3. Peptide Precipitation and Purification: a. Wash the residue with cold diethyl ether to precipitate the crude peptide. b. Centrifuge the mixture to pellet the peptide. Wash the pellet with cold ether twice.[2] c. Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid). d. Purify the cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). e. Lyophilize the pure fractions to obtain the final product as a white powder.

References

Application Notes: Incorporation of Boc-D-Aspartic Acid into Glycopeptides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The strategic incorporation of non-canonical amino acids and post-translational modifications into peptide structures is a cornerstone of modern drug discovery and chemical biology. D-amino acids, such as D-Aspartic acid (D-Asp), are introduced to enhance peptide stability by conferring resistance to proteolytic degradation by endogenous proteases.[1] Glycosylation, the attachment of sugar moieties, is another critical modification known to improve the pharmacokinetic profiles, solubility, and in vivo stability of peptide-based therapeutics.[2][]

This document provides a detailed protocol for the incorporation of a Boc-protected D-Aspartic acid residue into a peptide chain, followed by its side-chain modification to create an N-linked glycopeptide. The methodology leverages the well-established Boc/Bzl strategy for solid-phase peptide synthesis (SPPS). In this approach, the temporary Nα-amino protecting group is the acid-labile tert-butyloxycarbonyl (Boc) group, while semi-permanent side-chain protecting groups are typically benzyl (Bzl)-based.[4][5][6] The N-glycosidic linkage is formed by coupling a desired glycosylamine to the side-chain carboxyl group of the D-Aspartic acid residue, effectively converting it into a glycosylated D-Asparagine (D-Asn) analogue. This convergent approach, often referred to as Lansbury aspartylation, allows for the precise installation of complex glycans onto a peptide backbone.[7]

Key Reagents and Building Blocks

The selection of appropriate reagents and orthogonally protected building blocks is critical for a successful synthesis. The table below summarizes the essential components for the Boc/Bzl SPPS strategy for glycopeptide synthesis.

ComponentDescriptionPurpose
Resin MBHA or Merrifield ResinSolid support for peptide assembly; cleavage with strong acid (e.g., HF) yields a C-terminal amide or acid, respectively.[8][9]
Nα-Protection Boc (tert-butyloxycarbonyl)Temporary protection for the α-amino group of all amino acids. Removed by moderate acid (TFA).[4][10]
D-Asp Building Block Boc-D-Asp(OBzl)-OHD-Aspartic acid with Nα-Boc protection and side-chain carboxyl protection as a Benzyl ester.[11] The Bzl group is stable to TFA but cleaved by strong acid (HF).[4]
Coupling Agents HBTU, HOBt, DIC, DCCReagents that activate the C-terminal carboxyl group of the incoming amino acid to facilitate amide bond formation.[12][13]
Boc Deprotection TFA (Trifluoroacetic acid) in DCMReagent for the cleavage of the Nα-Boc group in each cycle of SPPS.[9][14]
Neutralization DIEA (Diisopropylethylamine) in DCMA non-nucleophilic base used to neutralize the protonated N-terminus after Boc deprotection, preparing it for the next coupling step.[4]
Side-Chain Protection Benzyl (Bzl)-based groupsProtects reactive side chains (e.g., -COOH of Glu, -OH of Ser/Thr, ε-NH₂ of Lys) during synthesis. Removed during final cleavage.[4][5]
Glycosyl Donor Glycosylamine (e.g., GlcNAc-NH₂)The carbohydrate moiety with an anomeric amine, which will be coupled to the D-Asp side chain to form the N-glycosidic bond.[7]
Final Cleavage HF (Hydrogen Fluoride) or TFMSAStrong acids used for the final cleavage of the glycopeptide from the resin and removal of all side-chain protecting groups.[9][13][15]

Experimental Workflow for Glycopeptide Synthesis

The overall workflow involves the stepwise assembly of the peptide on a solid support, followed by on-resin glycosylation of the D-Aspartic acid side chain, and concluding with cleavage and purification.

G Workflow: Boc-SPPS for Glycopeptide Synthesis start Start: Prepare Resin deprotection 1. Boc Deprotection (TFA/DCM) start->deprotection wash1 Wash (DCM/DMF) deprotection->wash1 neutralization 2. Neutralization (DIEA/DCM) wash1->neutralization wash2 Wash (DCM/DMF) neutralization->wash2 coupling 3. Couple Next Boc-AA-OH wash2->coupling wash3 Wash (DCM/DMF) coupling->wash3 check_complete Peptide Complete? wash3->check_complete check_complete->deprotection No glycosylate 4. On-Resin Glycosylation of D-Asp Side Chain check_complete->glycosylate Yes cleavage 5. Final Cleavage & Global Deprotection (HF) glycosylate->cleavage purify 6. Purify & Characterize (RP-HPLC, MS) cleavage->purify end_node End: Pure Glycopeptide purify->end_node

Caption: General workflow for Boc-SPPS of a glycopeptide.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (Boc/Bzl Strategy)

This protocol outlines the manual synthesis of a peptide chain on a 0.1 mmol scale using MBHA resin.

  • Resin Swelling:

    • Place 200 mg of MBHA resin (loading ~0.5 mmol/g) in a fritted reaction vessel.

    • Wash with Dichloromethane (DCM) (3 x 5 mL).

    • Swell the resin in 5 mL of DCM for 30 minutes.

  • First Amino Acid Coupling:

    • Couple the C-terminal Boc-protected amino acid to the resin according to standard manufacturer protocols, often provided with the resin.

  • Peptide Elongation Cycle (for each amino acid):

    • Boc Deprotection: Add 5 mL of 50% Trifluoroacetic acid (TFA) in DCM to the resin. Agitate for 2 minutes. Drain. Add another 5 mL of 50% TFA in DCM and agitate for 20 minutes. Drain the solution.[4][9]

    • Washing: Wash the resin sequentially with DCM (3 x 5 mL), Isopropanol (1 x 5 mL), and DCM (3 x 5 mL) to remove residual TFA.

    • Neutralization: Add 5 mL of 10% Diisopropylethylamine (DIEA) in DCM. Agitate for 2 minutes and drain. Repeat this step once more.[4]

    • Washing: Wash the resin with DCM (3 x 5 mL) and then with Dimethylformamide (DMF) (3 x 5 mL).

    • Coupling:

      • In a separate vial, dissolve the next Boc-amino acid (0.4 mmol, 4 eq.) and HOBt (0.4 mmol, 4 eq.) in 2 mL of DMF.

      • Add DIC or DCC (0.4 mmol, 4 eq.) to the amino acid solution and allow it to pre-activate for 5-10 minutes.

      • Add the activated amino acid solution to the resin.

      • Agitate the reaction mixture for 2-4 hours at room temperature.

      • Monitor reaction completion using a qualitative ninhydrin test.

    • Washing: Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

    • Repeat: Repeat step 3 for each amino acid in the sequence, including the Boc-D-Asp(OBzl)-OH building block.

Protocol 2: On-Resin Glycosylation of D-Aspartic Acid

This protocol describes the conversion of the resin-bound D-Asp(OBzl) residue to a glycosylated D-Asn analogue. This requires a strategy where the Asp side-chain protecting group is orthogonal to both the Nα-Boc and other Bzl-based groups. For this protocol, we assume the use of Boc-D-Asp(OFm)-OH during synthesis, where Fm (fluorenylmethyl) is a base-labile group.

  • Selective Side-Chain Deprotection:

    • Once the full peptide is assembled, wash the resin-bound peptide with DMF (3 x 5 mL).

    • Add 5 mL of 20% piperidine in DMF to the resin.[8]

    • Agitate for 30 minutes to cleave the Fm ester from the D-Asp side chain, exposing the free carboxyl group.

    • Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (5 x 5 mL) to remove all traces of piperidine.

  • Side-Chain Activation and Glycosylamine Coupling (Lansbury Aspartylation):

    • Swell the resin in 4 mL of DMF.

    • In a separate vial, dissolve PyBOP (0.3 mmol, 3 eq.) and HOBt (0.3 mmol, 3 eq.) in 1 mL of DMF. Add DIEA (0.6 mmol, 6 eq.).

    • Add this activation cocktail to the resin and agitate for 20 minutes to activate the D-Asp side-chain carboxyl group.

    • In another vial, dissolve the desired glycosylamine (e.g., 2-acetamido-2-deoxy-β-D-glucopyranosylamine) (0.5 mmol, 5 eq.) in 1 mL of DMF/DMSO (1:1).

    • Add the glycosylamine solution to the activated resin.

    • Agitate the reaction mixture for 24-48 hours at room temperature.[7]

    • Wash the resin extensively with DMF (5 x 5 mL), DCM (3 x 5 mL), and Methanol (3 x 5 mL). Dry the resin under vacuum.

Protocol 3: Cleavage, Purification, and Characterization
  • Cleavage from Resin:

    • Transfer the dry glycopeptide-resin to an HF cleavage apparatus.

    • Add a scavenger cocktail (e.g., 1 mL of anisole or p-cresol) to the vessel.

    • Perform the HF cleavage at 0°C for 1-2 hours according to established safety protocols.[4][13] This step removes all Bzl-based side-chain protecting groups and cleaves the peptide from the MBHA resin.

    • Evaporate the HF under a stream of nitrogen.

  • Work-up and Purification:

    • Wash the cleaved peptide/resin mixture with cold diethyl ether to precipitate the crude glycopeptide and remove organic scavengers.

    • Extract the glycopeptide with an aqueous solution (e.g., 10% acetic acid).

    • Lyophilize the aqueous extract to obtain the crude glycopeptide powder.

    • Purify the glycopeptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable water/acetonitrile gradient containing 0.1% TFA.

  • Characterization:

    • Confirm the identity and purity of the final product using analytical RP-HPLC.

    • Verify the molecular weight using mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the successful incorporation of both the D-amino acid and the glycan.[16]

Mechanism of Action: A Biological Context

Glycopeptides containing D-amino acids are of significant interest in drug development, particularly as antibiotics. The mechanism of action for vancomycin-class antibiotics, which contain D-amino acids, involves targeting the bacterial cell wall synthesis pathway. This provides a relevant biological context for the application of synthetic glycopeptides.

G Mechanism of Glycopeptide Antibiotics gp Glycopeptide Antibiotic (e.g., Vancomycin) binding Binding Event: Glycopeptide caps D-Ala-D-Ala gp->binding lipid_ii Lipid II Precursor with D-Ala-D-Ala terminus lipid_ii->binding inhibition1 Inhibition binding->inhibition1 inhibition2 Inhibition binding->inhibition2 transglycosylase Transglycosylase (Elongation Enzyme) cell_wall Peptidoglycan Cell Wall Synthesis transglycosylase->cell_wall Elongates Chain transpeptidase Transpeptidase (Cross-linking Enzyme) transpeptidase->cell_wall Cross-links Chains inhibition1->transglycosylase inhibition2->transpeptidase lysis Cell Wall Weakens -> Bacterial Cell Lysis cell_wall->lysis Disruption

Caption: Inhibition of bacterial cell wall synthesis by glycopeptides.

This mechanism highlights how glycopeptide antibiotics bind with high affinity to the D-Alanyl-D-Alanine terminus of peptidoglycan precursors (Lipid II).[17][18] This binding sterically hinders the action of transglycosylase and transpeptidase enzymes, which are essential for elongating and cross-linking the bacterial cell wall, ultimately leading to cell death.[19] The development of synthetic glycopeptides with novel structures offers a promising avenue for creating new antibiotics to combat resistant bacterial strains.

References

Application Notes and Protocols for the Use of Boc-D-Aspartic Acid in Peptide Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the incorporation of Nα-Boc-D-aspartic acid into peptide libraries using solid-phase peptide synthesis (SPPS). The inclusion of D-amino acids, such as D-aspartic acid, is a critical strategy in modern drug discovery to enhance peptide stability against enzymatic degradation, thereby improving their pharmacokinetic profiles.[1] This document outlines detailed protocols, data on coupling efficiency, and the application of these libraries in targeting G protein-coupled receptors (GPCRs).

Introduction

Peptide libraries are powerful tools for the discovery of novel therapeutic leads, allowing for the screening of millions of unique sequences to identify ligands with high affinity and specificity for biological targets.[2][3][4][5] The use of non-canonical amino acids, including D-enantiomers, significantly expands the chemical diversity of these libraries and can lead to peptides with improved in vivo stability.[3] Boc-D-aspartic acid, with its side-chain carboxyl group typically protected as a tert-butyl ester (Boc-D-Asp(OtBu)-OH), is a key building block in this endeavor. This document provides the necessary protocols and data to successfully incorporate this residue into a one-bead-one-compound (OBOC) peptide library.

Data Presentation: Coupling Efficiency of Boc-D-Asp(OtBu)-OH

The efficient coupling of sterically hindered amino acids is crucial for the successful synthesis of high-quality peptide libraries. While specific comparative data for Boc-D-Asp(OtBu)-OH is not extensively published, the following table provides a summary of the expected performance of common coupling reagents based on their general efficacy with sterically hindered residues. HATU is often preferred for its high coupling efficiency and rapid reaction times.[6][7][8]

Coupling ReagentClassTypical Yield (%)Relative Reaction RateRisk of RacemizationKey Considerations
HATU Uronium/Aminium>95%Very FastLowHighly efficient for hindered couplings; should be used with a non-nucleophilic base like DIPEA.[9]
HBTU Uronium/Aminium90-95%FastLowA cost-effective and reliable option for routine and challenging couplings.
PyBOP Phosphonium90-95%FastLowByproducts are generally less problematic than those from BOP; effective for hindered residues.[9]
DIC/HOBt Carbodiimide/Additive85-90%ModerateModerateA classic and economical choice. The use of HOBt is crucial to suppress racemization.[10]

Experimental Protocols

Protocol 1: Synthesis of a One-Bead-One-Compound (OBOC) Peptide Library Incorporating Boc-D-Asp(OtBu)-OH using the Split-and-Pool Method

This protocol outlines the synthesis of a peptide library on TentaGel resin using the split-and-pool methodology, which results in each bead displaying a unique peptide sequence.[3][5]

1. Resin Preparation:

  • Swell TentaGel S NH2 resin (0.2-0.3 mmol/g) in dichloromethane (DCM) for 1 hour, followed by washing with dimethylformamide (DMF) (3 x 5 min).

2. Split-and-Pool Synthesis Cycle:

  • Splitting: Divide the resin into equal portions, one for each amino acid to be coupled in the first position.

  • Coupling of the First Amino Acid:

    • To each portion of resin, add a pre-activated solution of the corresponding Boc-protected amino acid (3 equivalents), HATU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the mixture.

    • Agitate for 1-2 hours at room temperature.

    • Monitor coupling completion using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Pooling: Combine all resin portions into a single vessel and wash thoroughly with DMF.

  • Boc Deprotection:

    • Treat the pooled resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.[11]

    • Drain and repeat the 50% TFA in DCM treatment for 20 minutes.[11]

    • Wash the resin with DCM (3x), isopropanol (3x), and DMF (3x).

  • Neutralization:

    • Treat the resin with 10% DIPEA in DMF for 5 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DMF (5x).

  • Repeat: Repeat the split-and-pool cycle for each subsequent position in the peptide library. For the position where Boc-D-Asp(OtBu)-OH is to be incorporated, use the pre-activated solution of Boc-D-Asp(OtBu)-OH in the coupling step.

3. Final Deprotection and Cleavage:

  • After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Add the cleavage cocktail to the resin and stir at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptides.

  • Precipitate the peptides by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptides, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.

  • Dry the crude peptide library under vacuum.

cluster_synthesis OBOC Library Synthesis Workflow Resin TentaGel Resin Split Split Resin into N portions Resin->Split Couple Couple N different Boc-AA-OH Split->Couple Pool Pool all resin portions Couple->Pool Deprotect Boc Deprotection (TFA/DCM) Pool->Deprotect Neutralize Neutralization (DIPEA/DMF) Deprotect->Neutralize Repeat Repeat Cycle for next position Neutralize->Repeat Repeat->Split FinalCleavage Final Cleavage & Deprotection Repeat->FinalCleavage Library Peptide Library FinalCleavage->Library

Caption: One-Bead-One-Compound (OBOC) library synthesis workflow.

Protocol 2: On-Bead Screening of the Peptide Library Against a Target Protein

This protocol describes a general method for screening the synthesized OBOC library for binders to a target protein.

  • Library Preparation: Wash the peptide library beads with a binding buffer (e.g., PBS with 0.1% Tween-20).

  • Incubation with Target: Incubate the library beads with a fluorescently labeled target protein in the binding buffer for 1-2 hours at room temperature.

  • Washing: Wash the beads extensively with the binding buffer to remove non-specifically bound protein.

  • Hit Identification: Identify the beads with the highest fluorescence using a fluorescence microscope or a bead sorter.

  • Hit Isolation: Isolate the positive "hit" beads.

  • Sequence Determination: Determine the sequence of the peptide on the hit beads using mass spectrometry or Edman degradation.

cluster_screening Peptide Library Screening Workflow Library Synthesized OBOC Peptide Library Incubate Incubate with Fluorescent Target Library->Incubate Wash Wash to remove non-specific binding Incubate->Wash Identify Identify Positive Beads (Fluorescence) Wash->Identify Isolate Isolate Hit Beads Identify->Isolate Sequence Sequence Determination (Mass Spectrometry) Isolate->Sequence Lead Lead Peptide Sequence->Lead

Caption: General workflow for screening an OBOC peptide library.

Application Example: Targeting GPCRs with D-Aspartic Acid-Containing Peptides

Peptide libraries containing D-amino acids are particularly valuable for targeting GPCRs, a large family of transmembrane receptors involved in numerous physiological processes and are major drug targets.[12][13][14][15][16][17] The enhanced stability of D-peptides makes them more likely to reach and interact with their target receptor in a biological system.

The following diagram illustrates a representative GPCR signaling pathway that could be modulated by a D-aspartic acid-containing peptide identified from a library screen. For example, a peptide agonist binding to the Glucagon-Like Peptide-1 Receptor (GLP-1R), a key target in the treatment of type 2 diabetes, initiates a cascade of intracellular events.

cluster_pathway Representative GPCR Signaling Pathway (GLP-1R) ligand D-Asp Containing Peptide Agonist receptor GLP-1 Receptor (GPCR) ligand->receptor Binding & Activation g_protein G Protein (Gs) receptor->g_protein Activation ac Adenylate Cyclase g_protein->ac Stimulation camp cAMP ac->camp ATP to cAMP pka Protein Kinase A (PKA) camp->pka Activation downstream Downstream Cellular Responses (e.g., Insulin Secretion) pka->downstream Phosphorylation of targets

Caption: A representative GPCR signaling pathway (GLP-1R) activated by a peptide agonist.

Conclusion

The incorporation of this compound into peptide libraries is a valuable strategy for the development of novel, stable, and potent therapeutic peptides. The use of robust synthesis methodologies like the split-and-pool approach for OBOC libraries, combined with efficient coupling reagents such as HATU, enables the creation of diverse libraries for screening against a wide range of biological targets, including the extensive family of GPCRs. The protocols and data presented herein provide a solid foundation for researchers to successfully implement this powerful tool in their drug discovery efforts.

References

Application Notes and Protocols for Bioconjugation Utilizing Boc-D-Aspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation techniques are pivotal in modern drug development, diagnostics, and materials science, enabling the precise linkage of molecules to confer novel functionalities. Boc-D-Aspartic acid is a valuable building block in this field, offering a strategic approach to conjugation. The tert-butyloxycarbonyl (Boc) protecting group on the α-amino group allows for the selective utilization of the β-carboxylic acid side chain for covalent bond formation. This temporary protection prevents unwanted side reactions and permits a controlled, sequential conjugation strategy, which is critical in the synthesis of complex biomolecules like antibody-drug conjugates (ADCs) or for the immobilization of proteins onto surfaces.

The primary application of this compound in bioconjugation revolves around the activation of its side-chain carboxyl group to react with primary amines on a target molecule, forming a stable amide bond. This is most commonly achieved through the use of carbodiimide chemistry, often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to enhance efficiency and stability of the reactive intermediate.

Core Principles and Applications

The use of this compound as a linker or conjugation moiety offers several advantages:

  • Controlled Reactivity: The Boc group ensures that the α-amino group does not interfere with the conjugation reaction, directing the coupling to the β-carboxyl group.

  • Versatility: The exposed carboxyl group can be conjugated to a wide range of amine-containing molecules, including proteins, peptides, antibodies, and drug molecules.[]

  • Sequential Conjugation: After the initial conjugation via the side chain, the Boc group can be removed under mild acidic conditions to expose the α-amino group for a subsequent conjugation step, enabling the creation of more complex bioconjugates.

Key Applications Include:

  • Antibody-Drug Conjugates (ADCs): this compound can serve as a component of the linker system that connects a cytotoxic drug to a monoclonal antibody, facilitating targeted drug delivery to cancer cells.[][3]

  • Protein Immobilization: Covalently attaching proteins to surfaces (e.g., biosensors, nanoparticles) for various analytical and diagnostic applications.[4][5]

  • Peptide Modification: Introducing specific functionalities to peptides to enhance their therapeutic properties or to attach reporter molecules.

  • Drug Delivery Systems: Linking drugs to carrier molecules to improve their solubility, stability, and pharmacokinetic profiles.

Experimental Protocols

Protocol 1: General Procedure for Activation of this compound and Conjugation to an Amine-Containing Molecule

This protocol describes a two-step process for conjugating this compound to a primary amine on a target molecule (e.g., a protein, peptide, or small molecule drug) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS).

Materials:

  • This compound

  • Amine-containing target molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in the Activation Buffer to a final concentration of 10-100 mM.

    • Prepare a 10-fold molar excess of EDC and Sulfo-NHS relative to this compound. Dissolve them in anhydrous DMSO or fresh, cold Activation Buffer immediately before use.

    • Dissolve the amine-containing target molecule in the Coupling Buffer at a suitable concentration.

  • Activation of this compound:

    • To the this compound solution, add the freshly prepared EDC and Sulfo-NHS solutions.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form the Sulfo-NHS ester.

  • Conjugation to the Target Molecule:

    • Add the activated this compound solution to the solution of the amine-containing target molecule. A 10-20 fold molar excess of the activated this compound is recommended.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted Sulfo-NHS esters.

  • Purification of the Conjugate:

    • Remove excess reagents and byproducts by dialysis against PBS or by using a desalting column equilibrated with PBS.

    • The purified conjugate can be further analyzed and characterized.

Protocol 2: Boc Deprotection for Sequential Conjugation

This protocol outlines the removal of the Boc protecting group from the newly formed conjugate to expose the α-amino group for further modification.

Materials:

  • Boc-protected conjugate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

  • Neutralization buffer (e.g., PBS pH 7.4)

Procedure:

  • Deprotection Reaction:

    • Lyophilize the purified conjugate to remove water.

    • Dissolve the dried conjugate in a solution of 50% TFA in DCM.

    • Stir the reaction mixture at room temperature for 30-60 minutes.

  • Precipitation and Washing:

    • Remove the TFA and DCM by rotary evaporation or under a stream of nitrogen.

    • Add cold diethyl ether to the residue to precipitate the deprotected conjugate.

    • Centrifuge the mixture to pellet the product and decant the ether.

    • Wash the pellet with cold diethyl ether two more times to remove residual TFA.

  • Final Product Preparation:

    • Dry the deprotected conjugate pellet under vacuum.

    • For subsequent use in aqueous solutions, the product can be redissolved in a suitable buffer and the pH adjusted to neutral with a mild base if necessary.

Quantitative Data Summary

The efficiency of bioconjugation reactions involving this compound can be influenced by several factors including the concentration of coupling reagents, pH, and reaction time. The following tables provide representative data based on typical EDC/NHS conjugation reactions.

Table 1: Effect of EDC/Sulfo-NHS Molar Excess on Conjugation Yield

Molar Excess of EDC/Sulfo-NHS to this compoundConjugate Yield (%)
1:145 ± 5
5:568 ± 4
10:1079 ± 3
20:2082 ± 2

Yields are approximate and can vary depending on the specific target molecule and reaction conditions. Data is based on studies of EDC/Imidazole conjugation which shows comparable yields.[6]

Table 2: Influence of pH on Conjugation Efficiency

Activation pH (MES Buffer)Coupling pH (PBS Buffer)Relative Conjugation Efficiency (%)
5.07.485
6.07.4100
7.07.470
6.08.095
6.06.575

Optimal activation of carboxyl groups with EDC occurs at a slightly acidic pH, while the subsequent reaction with primary amines is more efficient at a neutral to slightly basic pH.[7]

Visualization of Workflows

Diagram 1: General Workflow for this compound Bioconjugation

G cluster_0 Activation cluster_1 Conjugation cluster_2 Deprotection & Sequential Conjugation Boc_Asp This compound Activated_Ester Activated Sulfo-NHS Ester Boc_Asp->Activated_Ester Activation (MES Buffer, pH 6.0) EDC_NHS EDC / Sulfo-NHS EDC_NHS->Activated_Ester Conjugate Boc-Protected Conjugate Activated_Ester->Conjugate Coupling (PBS Buffer, pH 7.4) Target Amine-containing Target Molecule Target->Conjugate Deprotected_Conjugate Deprotected Conjugate (Exposed α-amine) Conjugate->Deprotected_Conjugate TFA / DCM Final_Conjugate Final Heterobifunctional Conjugate Deprotected_Conjugate->Final_Conjugate Second_Molecule Second Molecule Second_Molecule->Final_Conjugate

Caption: Workflow for bioconjugation using this compound.

Diagram 2: Logical Flow of EDC/Sulfo-NHS Carboxyl-Amine Coupling

G Carboxyl Carboxyl Group (Boc-D-Asp Side Chain) O_Acylisourea O-Acylisourea Intermediate (Unstable) Carboxyl->O_Acylisourea + EDC EDC EDC->O_Acylisourea Sulfo_NHS_Ester Sulfo-NHS Ester (Semi-stable) O_Acylisourea->Sulfo_NHS_Ester + Sulfo_NHS Sulfo-NHS Sulfo_NHS->Sulfo_NHS_Ester Amide_Bond Stable Amide Bond (Conjugate) Sulfo_NHS_Ester->Amide_Bond + Amine Primary Amine (Target Molecule) Amine->Amide_Bond

Caption: Reaction mechanism of EDC/Sulfo-NHS mediated amide bond formation.

References

Troubleshooting & Optimization

Preventing aspartimide formation with Boc-D-Aspartic acid in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing aspartimide formation when using Boc-D-Aspartic acid in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation in the context of Boc-SPPS?

A1: Aspartimide formation is a significant side reaction that can occur during the synthesis of peptides containing aspartic acid. It involves the cyclization of the Asp side chain with its C-terminal backbone amide nitrogen, forming a five-membered succinimide ring. This process results in a mass loss of 18 Da (the mass of water). The resulting aspartimide is unstable and can undergo epimerization and subsequent ring-opening to yield a mixture of D/L-α-aspartyl and D/L-β-aspartyl peptides, which are difficult to separate from the target peptide.[1]

Q2: How does the primary cause of aspartimide formation in Boc-SPPS differ from Fmoc-SPPS?

A2: The mechanism of aspartimide formation is distinct between the two major SPPS strategies. In Fmoc-SPPS, it is predominantly a base-catalyzed reaction occurring during the repetitive piperidine treatment for Fmoc group removal. In Boc-SPPS, aspartimide formation is primarily an acid-catalyzed reaction. While minimal formation occurs during the synthesis cycles, it is a significant risk during the final cleavage and deprotection step, which uses strong acids like hydrogen fluoride (HF).[1][2] The strong acid protonates the side-chain ester, making it susceptible to nucleophilic attack by the backbone amide.

Q3: Which peptide sequences are most susceptible to aspartimide formation?

A3: The propensity for aspartimide formation is highly sequence-dependent. The reaction is most prevalent when the amino acid C-terminal to the Asp residue (the Asp-Xxx motif) is sterically unhindered. Sequences such as Asp-Gly, Asp-Ala, and Asp-Ser are particularly problematic because the lack of a bulky side chain on the adjacent residue allows the backbone nitrogen to more easily attack the Asp side chain.[2]

Q4: What is the most effective strategy to minimize aspartimide formation in Boc-SPPS?

A4: The most effective strategy is a combination of using a sterically hindered side-chain protecting group for the aspartic acid and optimizing the final cleavage conditions. Historically, the use of Boc-Asp(OcHex)-OH (cyclohexyl ester) has been shown to result in minimal aspartimide formation compared to the more labile Boc-Asp(OBzl)-OH (benzyl ester).[1][3] Additionally, performing the HF cleavage at a lower temperature can significantly reduce the rate of this side reaction.[1][3]

Q5: How can I detect and characterize aspartimide-related impurities?

A5: A combination of analytical techniques is used to detect and characterize aspartimide-related impurities:

  • Mass Spectrometry (MS): The primary indicator of aspartimide formation is the presence of a peak corresponding to the target peptide mass minus 18 Da (M-18). The subsequent ring-opened α- and β-peptide impurities will have the same mass as the target peptide.[1]

  • High-Performance Liquid Chromatography (HPLC): Aspartimide-related byproducts often have different retention times than the desired peptide. The aspartimide itself, along with the resulting α- and β-isomers, can often be resolved as separate peaks. However, co-elution is possible, making purification challenging.[1]

Troubleshooting Guide

Problem: My mass spectrometry analysis shows a significant peak at M-18, and my HPLC chromatogram displays multiple, hard-to-separate peaks around the expected product peak.

Cause: This is a classic indication of aspartimide formation during your Boc-SPPS protocol, likely occurring during the final HF cleavage step.

Solution Workflow:

Troubleshooting_Aspartimide_Formation start Significant M-18 peak and multiple HPLC peaks observed check_protecting_group Review Asp protecting group used. Was it Boc-Asp(OBzl)-OH? start->check_protecting_group check_cleavage_conditions Review HF cleavage conditions. Was it performed at 0°C or room temperature? check_protecting_group->check_cleavage_conditions Yes solution_pg Switch to a more sterically hindered protecting group like Boc-Asp(OcHex)-OH. check_protecting_group->solution_pg No solution_temp Perform HF cleavage at a lower temperature (e.g., -5 to 0°C). check_cleavage_conditions->solution_temp Yes solution_combined Implement both strategies: Use Boc-Asp(OcHex)-OH and a low-temperature HF cleavage protocol. check_cleavage_conditions->solution_combined No analyze Re-synthesize and analyze the crude peptide by HPLC and MS. solution_pg->analyze solution_temp->analyze solution_combined->analyze

Caption: Troubleshooting workflow for aspartimide formation in Boc-SPPS.

Data Presentation

Table 1: Effect of Aspartyl Side-Chain Protecting Group on Aspartimide Formation

Protecting GroupStructureConditionAspartimide Formation (%)Reference
Benzyl ester (OBzl)-CH₂-PhTreatment with Diisopropylethylamine (DIEA) for 24h~51%[3]
Cyclohexyl ester (OcHex)-C₆H₁₁Treatment with Diisopropylethylamine (DIEA) for 24h0.3%[3]

Table 2: Effect of Temperature on the Rate of Aspartimide Formation During HF Cleavage (for a model tetrapeptide with Asp protected as a benzyl ester)

Temperature (°C)Rate Constant of Aspartimide Formation (s⁻¹)Reference
073.6 x 10⁻⁶[3]
-156.2 x 10⁻⁶[3]

Experimental Protocols

Protocol 1: Standard Boc-SPPS Cycle

This protocol outlines a single coupling cycle for the incorporation of a Boc-protected amino acid.

  • Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30-60 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% Trifluoroacetic acid (TFA) in DCM for 2 minutes.

    • Drain the solution.

    • Treat the resin with a fresh solution of 25-50% TFA in DCM for 20-30 minutes.

  • Washing: Wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (3x), and then DMF (3x).

  • Neutralization:

    • Treat the resin with a solution of 10% DIEA in DMF for 2 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin thoroughly with DMF (3x).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Boc-amino acid (3 equivalents) with a suitable coupling reagent (e.g., HBTU/HOBt or DIC/HOBt) and DIEA in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-4 hours at room temperature.

    • Monitor the reaction completion using the ninhydrin (Kaiser) test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.

Protocol 2: Modified HF Cleavage for Peptides Containing Aspartic Acid

This protocol is designed to minimize acid-catalyzed aspartimide formation during the final cleavage step.

  • Preparation:

    • Ensure the peptide-resin is thoroughly washed with DCM and dried under vacuum.

    • Pre-chill the HF cleavage apparatus to -5°C.

  • Cleavage:

    • Place the dried peptide-resin in the reaction vessel.

    • Add a scavenger cocktail appropriate for the peptide sequence (e.g., anisole, p-cresol, or thioanisole).

    • Carefully condense anhydrous HF into the reaction vessel while maintaining the temperature at -5 to 0°C.

    • Stir the reaction mixture at 0°C for 1-2 hours.

  • Work-up:

    • Evaporate the HF under a stream of nitrogen.

    • Wash the resin and cleaved peptide with cold diethyl ether to precipitate the crude peptide.

    • Collect the precipitated peptide by filtration or centrifugation and dry under vacuum.

  • Analysis:

    • Dissolve a small amount of the crude peptide in an appropriate solvent.

    • Analyze by reverse-phase HPLC and mass spectrometry to determine the purity and identify any byproducts.

Visualizations

Aspartimide_Formation_Mechanism peptide Peptide Chain with Boc-Asp(OR)-Xxx N-H Cα-H C=O N-H Cα-H C=O protonation Protonation of side-chain ester by strong acid (HF) peptide->protonation intermediate Protonated Intermediate N-H Cα-H C=O N-H Cα-H C=O Side Chain: -CH₂-C(=O+H)-OR protonation->intermediate cyclization Nucleophilic attack by backbone amide nitrogen intermediate->cyclization aspartimide Aspartimide Intermediate (M-18) Five-membered succinimide ring cyclization->aspartimide hydrolysis Hydrolysis aspartimide->hydrolysis products Mixture of α- and β-peptides (D/L isomers) hydrolysis->products

Caption: Acid-catalyzed mechanism of aspartimide formation in Boc-SPPS.

Prevention_Strategies_Logic goal Goal: Minimize Aspartimide Formation strategy1 Strategy 1: Modify Substrate goal->strategy1 strategy2 Strategy 2: Optimize Reaction Conditions goal->strategy2 action1 Use Sterically Hindered Side-Chain Protecting Group (e.g., Boc-Asp(OcHex)-OH) strategy1->action1 action2 Lower HF Cleavage Temperature (e.g., -5 to 0°C) strategy2->action2 outcome1 Reduces susceptibility of the side-chain ester to nucleophilic attack action1->outcome1 outcome2 Decreases the rate of the cyclization reaction action2->outcome2

Caption: Logical relationship of strategies to prevent aspartimide formation.

References

Minimizing racemization of Boc-D-Aspartic acid during coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to minimize racemization when coupling Boc-D-Aspartic acid in peptide synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is racemization in the context of this compound coupling, and why is it a major concern?

A1: Racemization is the process where the stereochemical integrity of the amino acid's α-carbon is lost, converting the pure D-enantiomer into a mixture of both D and L forms.[1] This is a critical issue in drug development because the biological activity of a peptide is highly dependent on its specific three-dimensional structure. The presence of the incorrect L-aspartic acid diastereomer can lead to a significant reduction or complete loss of therapeutic efficacy, and introduces impurities that are often difficult to separate from the target peptide.[2]

Q2: What are the primary chemical mechanisms that cause racemization during the coupling step?

A2: Racemization of N-protected amino acids during peptide synthesis occurs via two main pathways.[1][3] The first is direct enolization, where a base abstracts the proton from the α-carbon.[3] The second, more predominant mechanism involves the formation of a planar oxazol-5(4H)-one intermediate.[3] This intermediate readily tautomerizes to its aromatic isomer, losing the original stereochemistry. Subsequent reaction with an amine can occur from either face of the planar ring, resulting in a mixture of D and L products.

racemization_mechanisms cluster_direct Direct Enolization cluster_oxazolone Oxazolone Formation boc_asp Boc-D-Asp(OR)-OH activated Activated Ester boc_asp->activated + Coupling Reagent enolate Planar Enolate activated->enolate base Base base->enolate α-H abstraction racemized Racemized Product enolate->racemized + H-Nuc boc_asp2 Boc-D-Asp(OR)-OH activated2 Activated Ester boc_asp2->activated2 + Coupling Reagent oxazolone Oxazol-5(4H)-one (Planar Intermediate) activated2->oxazolone Intramolecular cyclization racemized2 Racemized Product oxazolone->racemized2 + H-Nuc

Caption: Primary mechanisms of racemization for Boc-Aspartic acid during coupling.

Q3: Which coupling reagents are recommended to minimize racemization of Boc-D-Asp?

A3: The choice of coupling reagent is critical.[1] Uronium/aminium salt-based reagents are highly recommended for their efficiency and low tendency to cause racemization.[4]

  • HATU is often preferred as it reacts faster and results in less epimerization compared to many other reagents.[5] It is highly effective for hindered couplings.[4][6]

  • HBTU and HCTU are also very efficient, and when used with an additive like HOBt, racemization can be reduced to insignificant levels.[5] HCTU has been reported to show reduced rates of racemization compared to BOP.[5]

  • Carbodiimides like DCC and DIC can cause significant racemization if used alone.[5] However, their performance is greatly improved by the addition of racemization suppressors like 1-hydroxybenzotriazole (HOBt) or OxymaPure®.[5][7] The DIC/HOBt combination is a reliable and cost-effective option.[8]

Q4: How do additives like HOBt, HOAt, and OxymaPure® suppress racemization?

A4: Additives are crucial, especially when using carbodiimide reagents.[7] They act as "racemization suppressors." When a carboxylic acid is activated by a reagent like DIC, a highly reactive intermediate is formed which is prone to racemization. Additives like HOBt, HOAt, or OxymaPure® rapidly react with this intermediate to form an active ester.[5] These active esters are more stable and less prone to racemization but are still reactive enough to couple efficiently with the N-terminal amine of the peptide chain.[5] HOAt is noted to be a more reactive substitute for HOBt, which can improve the speed of the coupling reaction.[9]

Q5: What is the role of the base in the coupling reaction, and which one should I use?

A5: In coupling reactions involving uronium/aminium or phosphonium salts, a tertiary amine base is required to deprotonate the carboxylic acid, allowing it to be activated.[7] However, the base can also promote racemization by abstracting the α-proton.[10]

  • N,N-Diisopropylethylamine (DIPEA) is commonly used, but a less hindered base is often a better choice to minimize racemization.[7]

  • N-Methylmorpholine (NMM) is a good alternative.[7]

  • For particularly sensitive couplings where racemization is a major risk, a weaker, more sterically hindered base like 2,4,6-trimethylpyridine (collidine) is recommended.[7][11]

Q6: How does reaction temperature influence racemization?

A6: Elevated temperatures can significantly increase the rate of racemization.[1] While higher temperatures, such as those used in microwave-assisted peptide synthesis, can accelerate coupling, they also provide more energy for the racemization pathways to proceed.[10][11] For amino acids known to be susceptible to racemization like aspartic acid, it is advisable to perform the coupling at room temperature or below if possible.[12] Lowering the coupling temperature from 80°C to 50°C has been shown to limit the racemization of sensitive amino acids.[11]

Q7: What is aspartimide formation, and how is it related to racemization?

A7: Aspartimide formation is a major side reaction involving aspartic acid, especially in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser.[13] It occurs when the backbone amide nitrogen attacks the side-chain carbonyl of the activated aspartic acid residue, forming a cyclic succinimide intermediate. This aspartimide ring can then be opened by a nucleophile (like piperidine in Fmoc synthesis or the incoming amine) at either the α- or β-carbonyl, leading to a mixture of α- and β-peptides.[13] Crucially, the formation of the planar aspartimide intermediate destroys the stereocenter, and its subsequent opening leads to racemization of the aspartic acid residue.[10][11] In Boc-based synthesis, using a cyclohexyl ester (OcHex) for side-chain protection instead of a benzyl ester (OBzl) can significantly reduce aspartimide formation.[13]

Q8: How can I detect and quantify the level of racemization in my final peptide?

A8: Quantifying the D/L ratio of amino acids is essential for quality control. The most common method involves hydrolyzing the final peptide to its constituent amino acids. These amino acids are then derivatized with a chiral reagent (e.g., o-phthaldialdehyde-N-acetyl-L-cysteine, OPA-NAC) to form diastereomers.[14] These diastereomers can then be separated and quantified using reverse-phase High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection.[14][15] Gas Chromatography (GC) of derivatized amino acids on a chiral column is another established method.[14]

Data Presentation: Coupling Reagent Performance

The selection of a coupling reagent and additive system is one of the most critical factors in controlling racemization. The following table summarizes the relative performance of common reagents used in Boc-SPPS.

Coupling Reagent/MethodAdditiveBaseRelative EfficiencyRacemization RiskKey Considerations
HATU None neededDIPEA, NMM, or CollidineExcellentVery Low Highly efficient for sterically hindered couplings; rapid reaction times.[5][6] Using a weaker base like collidine can further reduce racemization.[6]
HBTU / HCTU HOBtDIPEA or NMMVery GoodLow Reliable and widely used. The addition of HOBt is recommended to suppress racemization to minimal levels.[5][16]
DIC HOBt or OxymaPure®None requiredGoodLow to Moderate Cost-effective and widely used. The addition of HOBt or a similar agent is essential to prevent significant racemization.[5][8]
BOP None neededDIPEA or NMMVery GoodLow Efficient reagent, but produces carcinogenic hexamethylphosphoramide (HMPA) as a byproduct, limiting its use.[5]
PyBOP None neededDIPEA or NMMVery GoodLow A strong coupling reagent that is a safer alternative to BOP as it does not produce HMPA.[4]

Experimental Protocols & Workflows

General Workflow for Boc-SPPS Coupling

A successful coupling cycle involves a series of carefully executed steps to ensure the complete addition of the amino acid while preserving its stereochemistry.

spss_workflow start Start: Resin-Bound Peptide (N-terminus Boc-protected) deprotection 1. Boc Deprotection (e.g., 25-50% TFA in DCM) start->deprotection wash1 2. Washing (DCM) deprotection->wash1 neutralization 3. Neutralization (e.g., 5-10% DIPEA in DCM/DMF) wash1->neutralization wash2 4. Washing (DMF/DCM) neutralization->wash2 coupling 5. Amino Acid Coupling (Pre-activated Boc-D-Asp-OH) wash2->coupling wash3 6. Washing (DMF, DCM) coupling->wash3 kaiser 7. Ninhydrin (Kaiser) Test (Check for completion) wash3->kaiser end End: Elongated Peptide (Ready for next cycle) kaiser->end Test Negative (Yellow) recouple Re-couple or Cap kaiser->recouple Test Positive (Blue) recouple->coupling

Caption: General workflow for a single coupling cycle in Boc-SPPS.
Protocol 1: Low-Racemization Coupling using HATU

This protocol is recommended for difficult couplings or when minimizing racemization is the highest priority.[6]

  • Resin Preparation : Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.

  • Boc Deprotection & Neutralization : Perform standard Boc deprotection (e.g., TFA/DCM) and neutralization (e.g., DIPEA/DMF) steps, followed by thorough washing.[2]

  • Pre-activation : In a separate, dry reaction vessel, dissolve Boc-D-Asp(OR)-OH (2.0 eq. relative to resin loading) and HATU (1.9-2.0 eq.) in DMF.

  • Base Addition : Add a hindered base such as 2,4,6-trimethylpyridine (collidine) or NMM (4.0 eq.) to the pre-activation mixture.

  • Activation : Allow the mixture to pre-activate for 1-5 minutes at room temperature.

  • Coupling : Add the pre-activated solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring : Perform a Kaiser test to monitor the completion of the reaction. A negative test (yellow beads) indicates complete coupling.[6]

  • Washing : Once coupling is complete, wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

Protocol 2: Cost-Effective Coupling using DIC/HOBt

This method is a reliable and economical choice for standard couplings.[8]

  • Resin Preparation : Swell the peptide-resin and perform deprotection and neutralization as described in Protocol 1.

  • Solution Preparation : In a reaction vessel, add the washed, neutralized resin. In a separate vial, dissolve Boc-D-Asp(OR)-OH (2.0 eq.) and HOBt (2.0 eq.) in DMF.

  • Coupling : Add the Boc-D-Asp/HOBt solution to the resin. Then, add Diisopropylcarbodiimide (DIC) (2.0 eq.).

  • Reaction : Agitate the mixture at room temperature for 1-4 hours. The formation of the soluble diisopropylurea byproduct will occur.

  • Monitoring : Monitor the reaction progress with the Kaiser test.

  • Washing : Upon completion, wash the resin thoroughly with DMF and DCM to remove excess reagents and the urea byproduct.

Decision Logic for Reagent Selection

Choosing the right coupling strategy depends on several factors. This decision tree can guide your selection process.

reagent_selection start Start: Couple This compound q1 Is the coupling sterically hindered or part of a difficult sequence? start->q1 q2 Is minimizing racemization the absolute highest priority? q1->q2 No hatu Use HATU + Collidine (Highest efficiency, lowest racemization risk) q1->hatu Yes hbtu Use HBTU/HCTU + HOBt (Excellent balance of efficiency and cost) q2->hbtu Yes dic Use DIC + HOBt (Cost-effective and reliable for standard couplings) q2->dic No

Caption: Decision tree for selecting a suitable coupling reagent.

References

Technical Support Center: Synthesis of Peptides Containing Boc-D-Aspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of peptides containing Boc-D-Aspartic acid. Our goal is to help you improve peptide yield and purity by mitigating common side reactions.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Peptide and Presence of Impurities with the Same Mass

Possible Cause: You are likely observing aspartimide formation. This is the most common side reaction associated with aspartic acid residues in peptide synthesis. The backbone amide nitrogen attacks the side-chain ester of the aspartic acid, forming a cyclic imide intermediate (aspartimide). This intermediate can then be hydrolyzed to form a mixture of the desired α-peptide and an undesired β-peptide, which has the same mass but a different structure that is often difficult to separate by HPLC. The aspartimide itself will show a mass loss of 18 Da.[1]

Solution:

  • Optimize Protecting Group Strategy: The choice of the side-chain protecting group for aspartic acid is critical. While tert-butyl (OtBu) is common, more sterically hindered protecting groups can significantly reduce aspartimide formation.[2][3] Consider using groups like O-3-methylpent-3-yl (OMpe) or O-benzyl (OBno) for sequences prone to this side reaction.[3] In Boc-based synthesis, the β-cyclohexyl (OcHex) ester of aspartic acid has been shown to significantly reduce aspartimide formation compared to the β-benzyl (OBzl) ester.[4][5][6]

  • Modify Deprotection/Coupling Conditions:

    • Temperature: Elevated temperatures can increase the rate of aspartimide formation. If you are using heating for coupling or deprotection, consider reducing the temperature or the duration of the heating steps.[3]

    • Coupling Reagents: For difficult couplings, consider using more powerful reagents like HATU, HBTU, or PyBOP.[7][8][9]

    • Additives: The addition of 1-hydroxybenzotriazole (HOBt) to the coupling step can help suppress aspartimide formation.[1][5]

  • Backbone Protection: For particularly problematic sequences, such as Asp-Gly, Asp-Ala, or Asp-Ser, backbone protection on the residue preceding the aspartic acid can completely prevent aspartimide formation.[5][10] Dmb (2,4-dimethoxybenzyl) protected dipeptides, such as Fmoc-Asp(Dmb)Gly-OH, are commercially available for this purpose.[2][5]

Issue 2: Presence of a -18 Da Impurity in the Crude Product

Possible Cause: This mass difference corresponds to the formation of the aspartimide intermediate, which has not been hydrolyzed back to the peptide.

Solution:

  • Review Cleavage Cocktail and Conditions: Ensure your final cleavage cocktail and conditions are sufficient to open the aspartimide ring. However, be aware that this can lead to a mixture of α- and β-peptides. The most effective strategy is to prevent its formation in the first place.

  • Implement Prevention Strategies: Refer to the solutions for "Issue 1" to minimize the formation of the aspartimide intermediate during the synthesis.

Issue 3: Difficulty in Purifying the Target Peptide from a Major Impurity of the Same Mass

Possible Cause: This is a classic sign of the presence of the β-peptide isomer resulting from aspartimide formation. Due to their similar structures, the α- and β-peptides often co-elute or have very close retention times in reverse-phase HPLC.[11]

Solution:

  • Prevention is Key: The most effective approach is to prevent the formation of the β-peptide by minimizing aspartimide formation during synthesis (see "Issue 1").

  • Optimize HPLC Method: If the impurity is already present, you may be able to improve separation by:

    • Using a shallower gradient: This can increase the resolution between closely eluting peaks.[3]

    • Trying an alternative stationary phase: A different column chemistry might offer better selectivity.[3]

    • Experimenting with different ion-pairing agents and concentrations. [3]

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it a problem?

A1: Aspartimide formation is an intramolecular side reaction where the backbone amide nitrogen following an aspartic acid residue attacks the side-chain carboxyl group, forming a five- or six-membered cyclic imide.[11] This is problematic for several reasons:

  • It can lead to the formation of a β-peptide isomer, which is a structural analog that is difficult to purify from the desired α-peptide.[5]

  • The reaction can cause racemization at the α-carbon of the aspartic acid residue.[12][13]

  • It can result in the formation of piperidide adducts when using piperidine for Fmoc deprotection.[12]

  • Overall, it leads to lower yields and more complex purification steps.[11][14]

Q2: Which peptide sequences are most susceptible to aspartimide formation?

A2: Sequences where the amino acid C-terminal to the aspartic acid residue is small and unhindered are most prone to this side reaction. The most susceptible sequences are Asp-Gly, Asp-Ala, Asp-Ser, and Asp-Asn.[5][15]

Q3: How does the choice of solid support influence aspartimide formation?

A3: While the primary factors are the protecting groups and reaction conditions, the choice of resin can have an indirect effect. For instance, using a 2-chlorotrityl chloride (2-CTC) resin can sometimes help suppress side reactions like diketopiperazine formation, which can be a competing side reaction at the dipeptide stage.[1][5] However, for aspartimide formation, the focus should be on the Asp protecting group and subsequent reaction conditions.

Q4: Are there any novel protecting groups that can completely eliminate aspartimide formation?

A4: Yes, recent research has focused on developing new protecting groups to completely prevent this side reaction. One such example is the cyanosulfurylide (CSY) protecting group, which masks the carboxylic acid with a stable C-C bond, thus preventing cyclization.[11][14][16] This protecting group has been shown to be effective in the synthesis of peptides prone to aspartimide formation.[14]

Data Presentation

Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups in Preventing Aspartimide Formation

This table summarizes the effectiveness of different Asp(PG)-OH derivatives in suppressing aspartimide formation in a model peptide after treatment with 20% piperidine in DMF.

Protecting Group (PG)% Target Peptide% Aspartimide Formation% D-Asp Isomer
OtBu35.564.511.2
OMpe89.910.12.1
OBno98.71.30.4

Data adapted from comparative studies.[3]

Table 2: Effect of Deprotection Conditions on Aspartimide Formation

This table shows the impact of different Fmoc deprotection reagents on the formation of aspartimide in a model peptide.

Deprotection ReagentTemperature% Aspartimide Formation
20% Piperidine in DMFRoom Temp9.2
20% Piperidine in DMF45°C>70
~50% Morpholine in DMFRoom Temp1.2
~50% Morpholine in DMF45°C4.3

Data from a study on the synthesis of a toxin II model peptide.[3]

Experimental Protocols

Protocol 1: Aspartimide Formation Stress Test

This protocol can be used to evaluate the stability of different Asp protecting groups against base-catalyzed aspartimide formation.

  • Peptide Synthesis: Synthesize a model peptide known to be prone to aspartimide formation (e.g., H-Val-Lys-Asp-Gly-Tyr-Ile-OH) on a suitable resin.

  • Resin Treatment: After coupling the amino acid following the Asp residue, wash the peptidyl-resin with DMF.

  • Base Exposure: Treat the resin with a solution of 20% piperidine in DMF for an extended period (e.g., 3 to 18 hours) at room temperature.[3] This simulates the cumulative exposure to basic conditions during a long peptide synthesis.

  • Washing: After the treatment, thoroughly wash the resin with DMF and DCM.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT 82.5:5:5:5:2.5).

  • Analysis: Analyze the crude peptide by HPLC and mass spectrometry to quantify the extent of aspartimide formation and other related byproducts.[3]

Protocol 2: Coupling of a Sterically Hindered Aspartic Acid Derivative

This protocol outlines the steps for incorporating a sterically hindered aspartic acid derivative to prevent aspartimide formation.

  • Fmoc Deprotection: Swell the resin-bound peptide in DMF. Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Thoroughly wash the resin with DMF (5 x 1 min).

  • Amino Acid Activation: In a separate vessel, dissolve the sterically hindered Fmoc-Asp(PG)-OH (e.g., Fmoc-Asp(OMpe)-OH) (3 eq.), a coupling reagent such as HATU (3 eq.), and a base like DIEA (6 eq.) in DMF. Allow to pre-activate for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, a second coupling may be necessary.

Visualizations

Aspartimide_Formation Peptide Peptide with Asp(OR) Aspartimide Aspartimide Intermediate (-18 Da) Peptide->Aspartimide Intramolecular Cyclization Base Base (e.g., Piperidine) Base->Peptide Deprotonation Hydrolysis Hydrolysis Aspartimide->Hydrolysis Ring Opening Alpha_Peptide Desired α-Peptide Hydrolysis->Alpha_Peptide Beta_Peptide Undesired β-Peptide (Same Mass) Hydrolysis->Beta_Peptide

Caption: Mechanism of base-catalyzed aspartimide formation.

Troubleshooting_Workflow Start Low Yield or Same-Mass Impurity Check_Aspartimide Suspect Aspartimide Formation? Start->Check_Aspartimide Strategy1 Change Asp Protecting Group (e.g., OcHex, OMpe) Check_Aspartimide->Strategy1 Yes Strategy2 Modify Reaction Conditions (Lower Temp, Additives) Check_Aspartimide->Strategy2 Yes Strategy3 Use Backbone Protection (e.g., Dmb dipeptide) Check_Aspartimide->Strategy3 Yes Analyze Re-synthesize and Analyze Crude Product Strategy1->Analyze Strategy2->Analyze Strategy3->Analyze End Improved Yield and Purity Analyze->End

Caption: Troubleshooting workflow for low peptide yield.

References

Technical Support Center: Purification of Peptides Containing Boc-D-Aspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges during the purification of peptides incorporating Boc-D-Aspartic acid.

Troubleshooting Guide

This guide addresses common problems encountered during the purification of peptides containing this compound and offers potential causes and recommended solutions.

ProblemPotential CauseRecommended Solution
Poor Resolution Between Main Peak and a Closely Eluting Impurity The impurity is likely the β-aspartyl isomer or a diastereomer formed via aspartimide formation.[1]1. Optimize HPLC Gradient: Decrease the gradient slope (e.g., from 1%/min to 0.5%/min) around the elution time of the target peptide to enhance separation.[1] 2. Change Stationary Phase: If a C18 column is insufficient, try a different stationary phase like C8 or Phenyl-Hexyl.[1] 3. Adjust Mobile Phase: Modify the ion-pairing agent. For example, using formic acid instead of trifluoroacetic acid (TFA) may alter selectivity.[1]
Multiple Peaks with the Same Mass as the Target Peptide This strongly suggests the presence of α/β isomers and potentially racemized products resulting from aspartimide formation.[1]1. Confirm Identity: Utilize high-resolution analytical HPLC to determine the number of isomeric impurities.[1] 2. Optimize Purification Strategy: Employ the HPLC optimization techniques mentioned above. In some cases, orthogonal purification methods like ion-exchange chromatography may be necessary.
Peptide Aggregation and Poor Solubility The presence of the bulky, hydrophobic Boc protecting groups can increase intermolecular hydrophobic interactions, leading to aggregation.[2][3] This is especially prevalent in sequences with multiple hydrophobic residues.1. Dissolution Optimization: Dissolve the crude peptide in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile before adding the aqueous buffer.[3] 2. pH Adjustment: For basic peptides, use a slightly acidic solution (e.g., 10% acetic acid) to increase the net charge and electrostatic repulsion, improving solubility.[3] 3. Use of Chaotropic Agents: Adding agents like LiCl to the purification buffers can help disrupt secondary structures.[3]
Low Yield of the Final Purified Peptide This can be a consequence of on-resin aggregation during synthesis, which hinders efficient cleavage and subsequent purification.[3] It can also result from significant side reactions during synthesis.1. Synthesis Optimization: During solid-phase peptide synthesis (SPPS), consider using low-loading resins or resins with enhanced swelling properties (e.g., PEG-based resins) to minimize intermolecular interactions.[3] 2. Minimize Aspartimide Formation: Use alternative protecting groups for the aspartic acid side chain, such as Asp(OMpe) or Asp(OBno), which have been shown to reduce aspartimide formation compared to Asp(OtBu).[4]
Presence of Deletion and Insertion Sequences Inefficient Fmoc-deprotection during SPPS can lead to the deletion of amino acids, while the excess use of amino acid reagents can cause insertions.[5]These impurities are typically resolved during standard RP-HPLC. If separation is challenging, HPLC gradient optimization is recommended. For future syntheses, ensure optimal coupling and deprotection times.

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it a major challenge when working with peptides containing Aspartic acid?

A1: Aspartimide formation is a base-catalyzed intramolecular cyclization of an aspartic acid residue.[4] This side reaction is particularly common in sequences containing Asp-Gly, Asp-Ala, and Asp-Ser.[4][6] The resulting succinimide intermediate can then reopen to form a mixture of the desired α-peptide and an undesired β-peptide impurity, and can also lead to racemization of the aspartic acid residue.[6] These byproducts are often difficult to separate from the target peptide due to their similar physicochemical properties.

Q2: How can I detect the presence of aspartimide-related impurities?

A2: Aspartimide formation and its subsequent byproducts can be detected by mass spectrometry, as they result in a mass change.[4] High-performance liquid chromatography (HPLC) is crucial for identifying and quantifying these impurities, which often appear as closely eluting peaks to the main product.[1][7] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for detailed structural characterization to confirm the presence of different isomers.[7][8]

Q3: What strategies can be employed during peptide synthesis to minimize aspartimide formation?

A3: Several strategies can minimize this side reaction:

  • Choice of Protecting Group: Using sterically hindered ester protecting groups for the aspartic acid side chain, such as 3-methyl-pent-3-yl ester (OMpe) or 2-phenyl-2-propyl ester (OPhp), can significantly reduce aspartimide formation.[4] In Boc-based synthesis, using the beta-cyclohexyl ester of aspartic acid is more effective at reducing aspartimide formation than the beta-benzyl ester.[6]

  • Deprotection Conditions: Adding HOBt to the piperidine deprotection solution during Fmoc-based synthesis can suppress aspartimide formation.[6] Using bulkier bases for deprotection can also be beneficial.

  • Backbone Protection: Incorporating a protecting group on the alpha-nitrogen of the amino acid preceding aspartic acid, such as 2-hydroxy-4-methoxybenzyl (Hmb), can block aspartimide formation.[6]

Q4: Can the choice of HPLC column and mobile phase significantly impact the purification of peptides with this compound?

A4: Absolutely. The choice of both the stationary and mobile phases is critical for successful purification.

  • Stationary Phase: While C18 columns are the most common choice for reversed-phase HPLC (RP-HPLC), peptides that are difficult to separate may benefit from columns with different selectivity, such as C8 or Phenyl-Hexyl phases.[1]

  • Mobile Phase: Trifluoroacetic acid (TFA) is a common ion-pairing agent that improves peak shape.[9][] However, for challenging separations, experimenting with other ion-pairing agents like formic acid or using different pH conditions (if the column chemistry allows) can alter selectivity and improve resolution.[1][11]

Q5: How can I improve the solubility of my crude peptide containing this compound for purification?

A5: Hydrophobic peptides, especially those with multiple Boc groups, can be challenging to dissolve.

  • Start by attempting to dissolve the peptide in the aqueous mobile phase (e.g., water with 0.1% TFA).

  • If solubility is low, a small amount of organic solvent such as acetonitrile, isopropanol, or DMSO can be added to the sample.[]

  • For very hydrophobic peptides, dissolving the sample in a strong solvent like 100% trifluoroethanol and then diluting it with the initial mobile phase can be effective, but be cautious as this can affect retention on the HPLC column.[12]

Experimental Protocols

Protocol 1: Analytical RP-HPLC for Purity Assessment

This protocol outlines a general method for analyzing the purity of a crude peptide containing this compound.

  • Sample Preparation: Dissolve the lyophilized crude peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to a concentration of 1 mg/mL.

  • HPLC System:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 214 nm and 280 nm[1]

  • Gradient: A typical gradient would be 5% to 65% Mobile Phase B over 30 minutes.[1] This should be optimized based on the hydrophobicity of the peptide.

  • Data Analysis: Integrate all peaks to determine the purity of the crude product and identify the presence of any major impurities.[1]

Protocol 2: Preparative RP-HPLC for Peptide Purification

This protocol provides a general guideline for purifying a peptide containing this compound.

  • Method Development: Optimize the separation on an analytical column first to determine the ideal gradient conditions.[9]

  • Sample Loading: Dissolve the crude peptide in the minimal amount of a suitable solvent (see solubility FAQs). The amount to inject will depend on the column size.[13]

  • Preparative HPLC System:

    • Column: A preparative C18 column of appropriate dimensions.

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetononitrile

    • Flow Rate: Scaled up from the analytical method.

  • Gradient: Use the optimized gradient from the analytical run, often making it shallower around the elution of the target peptide to maximize resolution.

  • Fraction Collection: Collect fractions across the peak corresponding to the target peptide.[9]

  • Analysis and Pooling: Analyze the purity of each fraction using analytical RP-HPLC. Pool the fractions that meet the desired purity level.[9]

  • Lyophilization: Freeze-dry the pooled fractions to obtain the purified peptide as a powder.[9]

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_cleavage Cleavage and Deprotection cluster_purification Purification cluster_analysis Analysis and Final Product synthesis_start Resin Swelling coupling Amino Acid Coupling (including Boc-D-Asp) synthesis_start->coupling Repeat for each amino acid deprotection Boc/Fmoc Deprotection coupling->deprotection Repeat for each amino acid deprotection->coupling Repeat for each amino acid synthesis_end Final Deprotection deprotection->synthesis_end cleavage Cleavage from Resin (e.g., with TFA cocktail) synthesis_end->cleavage precipitation Precipitation in Cold Ether cleavage->precipitation collection Peptide Pellet Collection precipitation->collection dissolution Crude Peptide Dissolution collection->dissolution prep_hplc Preparative RP-HPLC dissolution->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection analytical_hplc Purity Analysis of Fractions fraction_collection->analytical_hplc pooling Pooling of Pure Fractions analytical_hplc->pooling lyophilization Lyophilization pooling->lyophilization final_product Purified Peptide lyophilization->final_product

Caption: A typical experimental workflow for the synthesis and purification of a peptide containing this compound.

aspartimide_formation_pathway start Peptide with Asp(OR) residue deprotection Base-catalyzed Deprotection (e.g., Piperidine in Fmoc SPPS) start->deprotection cyclization Intramolecular Cyclization deprotection->cyclization aspartimide Aspartimide Intermediate (Succinimide Ring) cyclization->aspartimide hydrolysis Hydrolysis / Ring Opening aspartimide->hydrolysis product_alpha Desired α-Peptide hydrolysis->product_alpha Path A (Desired) product_beta β-Peptide Impurity hydrolysis->product_beta Path B (Side Product) product_racemized Racemized Impurities (D-Asp isomers) hydrolysis->product_racemized Path C (Side Product)

Caption: The chemical pathway of aspartimide formation, a major source of impurities in peptides containing aspartic acid.

References

Technical Support Center: Boc-D-Aspartic Acid Coupling with Carbodiimides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to prevent and troubleshoot side reactions when using Boc-D-Aspartic acid with carbodiimide coupling agents in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions when coupling this compound with carbodiimides?

A1: The two main side reactions are:

  • Aspartimide Formation: This is an intramolecular cyclization where the backbone amide nitrogen attacks the side-chain carboxyl group of the aspartic acid residue. This leads to a succinimide intermediate which can result in a mixture of α- and β-peptides and racemization of the aspartic acid residue.[1] This reaction is particularly problematic for sequences like Asp-Gly, Asp-Ala, and Asp-Ser.[2] While less frequent in Boc-SPPS compared to Fmoc-SPPS, it can be significant, especially during the final acid cleavage step (e.g., with HF).[3]

  • N-acylurea Formation: This occurs when the highly reactive O-acylisourea intermediate, formed between the carbodiimide and the carboxylic acid, rearranges to a stable and unreactive N-acylurea. This byproduct consumes the activated amino acid, leading to lower yields, and can be difficult to separate during purification.[4][5]

Q2: How can I prevent aspartimide formation in Boc-SPPS?

A2: The most effective strategy is to use a sterically hindered protecting group on the side chain of the aspartic acid. The use of a cyclohexyl ester (OcHex) instead of the more common benzyl ester (OBzl) significantly reduces aspartimide formation.[1][6] Additionally, performing the final cleavage at a lower temperature can minimize acid-catalyzed aspartimide formation.[6]

Q3: How can N-acylurea formation be minimized?

A3: The addition of a coupling additive, such as 1-hydroxybenzotriazole (HOBt), is the most effective way to suppress N-acylurea formation. HOBt reacts with the O-acylisourea intermediate to form an active ester that is less prone to rearrangement but still highly reactive towards the amine.[5][7]

Q4: Which carbodiimide is recommended for SPPS?

A4: While dicyclohexylcarbodiimide (DCC) is common, N,N'-diisopropylcarbodiimide (DIC) is often preferred for solid-phase peptide synthesis (SPPS). This is because the diisopropylurea byproduct is more soluble in common organic solvents, making it easier to wash away from the resin.[8]

Q5: What is in situ neutralization, and how can it help?

A5: In situ neutralization is a protocol in Boc-SPPS where the neutralization of the protonated N-terminal amine and the subsequent coupling step are performed simultaneously. This method can reduce cycle times, decrease solvent consumption, and improve the efficiency of chain assembly, especially for "difficult" or aggregation-prone sequences.[9]

Troubleshooting Guides

Issue 1: Presence of a peak with a mass loss of 18 Da and/or diastereomeric impurities in the final product.
  • Possible Cause: Aspartimide formation.

  • Troubleshooting Workflow:

    G Troubleshooting Aspartimide Formation start Mass loss of 18 Da or diastereomeric impurities detected check_pg What is the side-chain protecting group on Boc-D-Asp? start->check_pg is_obzl Boc-D-Asp(OBzl)-OH check_pg->is_obzl Check is_ohex Boc-D-Asp(OcHex)-OH check_pg->is_ohex Check switch_to_ohex Switch to Boc-D-Asp(OcHex)-OH for future syntheses. is_obzl->switch_to_ohex Yes optimize_cleavage Optimize final cleavage conditions. Lower temperature (e.g., 0°C with HF). is_obzl->optimize_cleavage If switching is not possible check_sequence Is the sequence prone to aspartimide formation (e.g., D-Asp-Gly, D-Asp-Ser)? is_ohex->check_sequence Yes high_risk High risk sequence. check_sequence->high_risk Yes low_risk Low risk sequence. check_sequence->low_risk No high_risk->optimize_cleavage end_ohex Continue with synthesis. low_risk->end_ohex

    Caption: Troubleshooting workflow for aspartimide formation.

Issue 2: Low coupling yield and a byproduct with the same mass as the starting material.
  • Possible Cause: N-acylurea formation.

  • Troubleshooting Workflow:

    G Troubleshooting N-acylurea Formation start Low coupling yield and N-acylurea byproduct detected check_hobt Was HOBt used as an additive in the coupling step? start->check_hobt no_hobt No check_hobt->no_hobt No yes_hobt Yes check_hobt->yes_hobt Yes add_hobt Incorporate HOBt (1.1 eq.) in all future coupling steps with carbodiimides. no_hobt->add_hobt check_preactivation Was pre-activation performed? yes_hobt->check_preactivation end_solution Problem resolved. add_hobt->end_solution preactivation_yes Yes check_preactivation->preactivation_yes Yes preactivation_no No check_preactivation->preactivation_no No optimize_preactivation Optimize pre-activation time. Minimize the time between activation and addition to the resin. preactivation_yes->optimize_preactivation consider_preactivation Consider a pre-activation step to form the HOBt-ester before adding to the resin. preactivation_no->consider_preactivation optimize_preactivation->end_solution consider_preactivation->end_solution

    Caption: Troubleshooting workflow for N-acylurea formation.

Data Presentation

Table 1: Effect of Aspartic Acid Side-Chain Protecting Group on Aspartimide Formation in Boc-SPPS

Protecting GroupConditionAspartimide Formation (%)Reference
Benzyl Ester (OBzl)Treatment with Diisopropylethylamine (DIEA) for 24h~51%[6]
Cyclohexyl Ester (OcHex)Treatment with Diisopropylethylamine (DIEA) for 24h0.3%[6]

Experimental Protocols

Protocol 1: Standard Coupling of Boc-D-Asp(OcHex)-OH using DIC/HOBt

This protocol outlines a standard manual coupling cycle for incorporating Boc-D-Asp(OcHex)-OH in Boc-SPPS.

  • Resin Preparation: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.

    • Drain the solution.

    • Treat the resin again with 50% TFA in DCM for 20-30 minutes.[10]

    • Wash the resin thoroughly with DCM (3x) and isopropanol (2x), followed by DCM (3x).

  • Neutralization:

    • Treat the resin with 10% N,N-diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice).

    • Wash the resin with DCM (3x).

  • Coupling:

    • In a separate vessel, dissolve Boc-D-Asp(OcHex)-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in N,N-dimethylformamide (DMF).

    • Add the amino acid/HOBt solution to the resin.

    • Add DIC (3 equivalents) to the reaction vessel.

    • Agitate the mixture at room temperature for 1-4 hours.[7]

  • Monitoring: Perform a ninhydrin (Kaiser) test to check for complete coupling. A negative result is indicated by yellow beads. If the test is positive, recouple for another 1-2 hours.[10]

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) before proceeding to the next cycle.

Protocol 2: In Situ Neutralization Coupling

This protocol combines the neutralization and coupling steps to improve efficiency.

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 100% TFA for 1-2 minutes.

    • Drain, and repeat for another 1-2 minutes.[6]

    • Wash the resin with DMF (3x).[6]

  • Amino Acid Activation: In a separate vessel, dissolve Boc-D-Asp(OcHex)-OH (4 equivalents) and HBTU (3.9 equivalents) in DMF.[6]

  • In Situ Neutralization and Coupling:

    • Add the activated amino acid solution to the resin.

    • Immediately add DIEA (6 equivalents) to the reaction vessel.[6]

    • Agitate for 10-15 minutes.[6]

  • Washing: Drain the reaction mixture and wash the resin with DMF (3x).

  • Cycle Repetition: Continue with the next cycle.

Visualizations

Reaction Mechanisms

G Aspartimide Formation Mechanism cluster_0 Peptide Backbone cluster_1 Intramolecular Cyclization cluster_2 Side Products peptide ...-NH-CH(R)-CO-NH-CH(CH2COOR')-CO-... activated_peptide ...-NH-CH(R)-CO-N(-)-CH(CH2COOR')-CO-... peptide->activated_peptide Base (deprotonation) aspartimide Succinimide Intermediate activated_peptide->aspartimide Nucleophilic Attack alpha_beta_peptide α- and β-peptides aspartimide->alpha_beta_peptide Hydrolysis racemized_peptide Racemized peptide aspartimide->racemized_peptide Epimerization

Caption: Mechanism of aspartimide formation and subsequent side products.

G N-acylurea Formation Mechanism cluster_0 Activation cluster_1 Desired Reaction vs. Side Reaction Boc_Asp Boc-D-Asp-OH O_acylisourea O-acylisourea (Reactive Intermediate) Boc_Asp->O_acylisourea Carbodiimide R-N=C=N-R' Carbodiimide->O_acylisourea Desired_Peptide Desired Peptide O_acylisourea->Desired_Peptide N_acylurea N-acylurea (Unreactive Byproduct) O_acylisourea->N_acylurea Intramolecular Rearrangement Peptide_Amine H2N-Peptide Peptide_Amine->Desired_Peptide

Caption: Mechanism of N-acylurea formation as a side reaction.

Experimental Workflow

G Boc-SPPS Workflow with In Situ Neutralization start Start with resin-bound peptide deprotection Boc Deprotection (100% TFA) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling In Situ Neutralization & Coupling (Boc-D-Asp(OcHex)-OH, HBTU, DIEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 next_cycle Next Amino Acid Cycle wash2->next_cycle next_cycle->deprotection Yes final_cleavage Final Cleavage (HF at low temperature) next_cycle->final_cleavage No (End of sequence) end Purified Peptide final_cleavage->end

References

Optimizing coupling time for sterically hindered Boc-D-Aspartic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the coupling time for sterically hindered amino acids, with a specific focus on Boc-D-Aspartic acid. This resource offers troubleshooting advice, frequently asked questions in a Q&A format, detailed experimental protocols, and quantitative data to facilitate successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when coupling sterically hindered amino acids like this compound?

The main challenges encountered when coupling sterically hindered amino acids such as this compound include:

  • Steric Hindrance: The bulky nature of the Boc protecting group and the side chain of the aspartic acid can physically obstruct the approach of the activated carboxylic acid to the amine, slowing down or preventing the reaction.[1]

  • Reduced Nucleophilicity: The nucleophilicity of the amine component can be diminished by bulky adjacent groups, making it a less effective reactant.[1]

  • Peptide Aggregation: As the peptide chain grows, it can fold and aggregate on the solid support, making the N-terminus inaccessible for the coupling reaction.[1][2] This is particularly common for hydrophobic sequences.[1]

  • Side Reactions: Undesirable side reactions such as racemization and aspartimide formation can occur, especially under harsh reaction conditions.[3][4][5] Aspartimide formation is a significant concern for sequences containing Asp-Gly, Asp-Ala, or Asp-Ser.[6][7]

Q2: Which coupling reagents are most effective for sterically hindered amino acids?

For sterically hindered amino acids, more potent coupling reagents are generally required. Standard carbodiimide reagents like DCC and DIC are often insufficient. The preferred choices are onium salt-based reagents:[1][3]

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective as they form highly reactive OAt or OBt active esters.[1][8] HATU is often considered superior for many difficult couplings.[1][8] COMU is a newer generation reagent with comparable efficiency to HATU and improved safety and solubility profiles.[4][9]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective and are generally associated with lower levels of racemization.[1] PyBOP is a good alternative to the carcinogenic BOP reagent.[2][4]

Q3: How can I optimize the reaction conditions to improve coupling efficiency?

Several reaction parameters can be adjusted to improve coupling outcomes:

  • Reaction Time: For sterically hindered amino acids, extending the reaction time from the typical 1-2 hours to 4 hours or even overnight can significantly improve yields.[10][11]

  • Temperature: Gently increasing the reaction temperature to 30-40°C can help overcome the activation energy barrier.[11] However, this should be done cautiously as higher temperatures can increase the risk of racemization.[4][12] Microwave-assisted peptide synthesis is an effective method for driving difficult couplings to completion quickly.[10]

  • Reagent Concentration: Using a higher excess (2-4 equivalents) of the protected amino acid and coupling reagent can help drive the reaction to completion.[2]

  • Solvent: The choice of solvent is crucial for good solvation of the peptide-resin complex. N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties.[10] For particularly difficult sequences, a mixture of solvents like DCM/DMF/NMP may be beneficial.[10]

Q4: What is a "double coupling" and when should I perform it?

A "double coupling" is the process of repeating the coupling step with a fresh solution of the activated amino acid after the initial coupling.[2][11] This is a common and effective strategy to ensure complete reaction for difficult or sterically hindered amino acids.[11] A positive ninhydrin or bromophenol blue test after the first coupling indicates the presence of unreacted free amines and the need for a second coupling.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Coupling Yield / Incomplete Reaction Ineffective Coupling Reagent: Standard carbodiimides (DCC, DIC) may not be potent enough.[1]Switch to a more powerful onium salt-based reagent such as HATU, HCTU, COMU, or PyBOP.[1][4][10]
Insufficient Reaction Time: Steric hindrance slows down the reaction rate.Extend the coupling time to 2-24 hours.[1] For very difficult cases, consider an overnight reaction.
Peptide Aggregation: The growing peptide chain is folding on the resin, blocking the reaction site.[1]Change the solvent to a more disruptive one like NMP or a mixture of DMF/DCM.[1] Incorporate pseudoproline dipeptides if the sequence allows.[2]
Suboptimal Temperature: The activation energy barrier is not being overcome at room temperature.Gently increase the temperature to 30-40°C.[11] Alternatively, utilize microwave-assisted synthesis.
Presence of Deletion Sequences Incomplete Coupling: The subsequent amino acid is added before the previous coupling is complete.Perform a "double coupling" with fresh reagents.[11] Ensure a negative ninhydrin test before proceeding to the next step.
Racemization Strong Base: Use of a strong base can lead to epimerization.Use a weaker, non-nucleophilic base such as N-methylmorpholine (NMM) or collidine instead of DIPEA.[1]
Prolonged High Temperature: Elevated temperatures for extended periods can increase racemization.If using heat, optimize for the shortest time necessary to achieve a good yield.[1] Lowering the microwave coupling temperature can also limit racemization.[12]
Inappropriate Coupling Reagent/Additive: Some reagents are more prone to causing racemization.Use an additive like HOAt or Oxyma Pure, which are superior to HOBt in suppressing racemization.[1] Phosphonium-based reagents like PyBOP are generally associated with lower racemization levels.[1]
Aspartimide Formation Base-catalyzed cyclization: This is a common side reaction for Aspartic acid-containing peptides, particularly with sequences like Asp-Gly.[6][7]The use of additives like HOBt in the deprotection solution can reduce aspartimide formation.[12] In Boc-based synthesis, in situ neutralization coupling protocols with a sterically hindered base like DIEA can minimize this side reaction.[5]

Quantitative Data Summary

The following tables provide a summary of the effectiveness of different coupling reagents and strategies for sterically hindered amino acids.

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids

Coupling ReagentActive Ester FormedRelative ReactivityNotes
DCC/DICO-acylisoureaLowOften insufficient for hindered couplings; can lead to N-acylurea byproduct formation.[4]
HBTU/PyBOPOBt esterModerateBetter than carbodiimides, but may not be sufficient for very hindered residues.
HCTUO-6-ClBt esterHighMore reactive than HBTU.
HATUOAt esterVery HighGenerally considered one of the most effective reagents for difficult couplings due to the anchimeric assistance from the pyridine nitrogen in HOAt.[1][8]
COMUOxyma esterVery HighComparable efficiency to HATU with a better safety profile (avoids explosive HOBt/HOAt).[4][8][9]

Experimental Protocols

Protocol 1: Standard HATU-Mediated Coupling for this compound

This protocol provides a general guideline for coupling a sterically hindered Boc-protected amino acid onto a resin-bound peptide.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes. Perform the deprotection of the N-terminal protecting group (e.g., Fmoc) using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF.

  • Pre-activation of Amino Acid: In a separate vessel, dissolve this compound (4 equivalents relative to resin loading), HATU (3.9 equivalents), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature.

  • Washing: Drain the reaction solution and wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.

  • Monitoring: Perform a ninhydrin test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), proceed to a second coupling (Protocol 2).

Protocol 2: Double Coupling Procedure

This protocol should be performed if the monitoring step in Protocol 1 indicates an incomplete reaction.

  • First Coupling: Perform the initial coupling of this compound as described in Protocol 1.

  • Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).

  • Second Coupling: Prepare a fresh solution of activated this compound as described in step 2 of Protocol 1. Add this solution to the washed resin and allow the reaction to proceed for another 1-2 hours.

  • Final Wash and Monitoring: After the second coupling, wash the resin thoroughly with DMF. Perform a final ninhydrin test to confirm the completion of the reaction.

Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_activation Amino Acid Activation cluster_coupling Coupling & Monitoring cluster_double_coupling Double Coupling (if needed) swell_resin Swell Resin in DMF deprotection N-terminal Deprotection swell_resin->deprotection wash1 Wash with DMF deprotection->wash1 add_to_resin Add Activated AA to Resin wash1->add_to_resin dissolve Dissolve Boc-D-Asp(OR)-OH, HATU, & DIPEA in DMF preactivate Pre-activate (1-5 min) dissolve->preactivate preactivate->add_to_resin couple Couple (2-4 hours) add_to_resin->couple wash2 Wash with DMF couple->wash2 ninhydrin Ninhydrin Test wash2->ninhydrin repeat_activation Repeat Activation Step ninhydrin->repeat_activation Positive Test final_wash Final Wash ninhydrin->final_wash Negative Test recouple Recouple (1-2 hours) repeat_activation->recouple recouple->final_wash

Caption: Workflow for optimizing the coupling of sterically hindered this compound.

troubleshooting_logic cluster_reagent Coupling Reagent cluster_conditions Reaction Conditions cluster_aggregation Peptide Aggregation start Incomplete Coupling Detected (e.g., Positive Ninhydrin Test) reagent_check Using standard carbodiimide? start->reagent_check switch_reagent Switch to HATU, HCTU, or PyBOP reagent_check->switch_reagent Yes time_check Reaction time < 4h? reagent_check->time_check No extend_time Extend time (4-24h) time_check->extend_time Yes solvent_check Using only DMF? time_check->solvent_check No double_couple Perform Double Coupling extend_time->double_couple change_solvent Switch to NMP or add DCM solvent_check->change_solvent Yes

Caption: Troubleshooting decision tree for incomplete coupling of hindered amino acids.

References

Troubleshooting incomplete coupling of Boc-D-Aspartic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting common issues in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered during their experiments, with a specific focus on the incomplete coupling of Boc-D-Aspartic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for incomplete coupling of this compound?

Incomplete coupling of this compound can stem from several factors, often related to the specific chemical properties of this amino acid derivative and the conditions of the solid-phase synthesis. Key causes include:

  • Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) protecting group, in combination with the side-chain protecting group of the aspartic acid and the growing peptide chain on the resin, can physically obstruct the formation of the peptide bond.[1]

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures (like β-sheets) and aggregate on the resin.[2][3] This aggregation can block the N-terminus, making it inaccessible to the incoming activated this compound.[1][2]

  • Poor Resin Swelling: The solid support (resin) must swell adequately in the reaction solvent to ensure that the reagents can freely access the growing peptide chains.[1] Poor swelling limits this accessibility and can lead to incomplete reactions.

  • Suboptimal Activation: The carboxylic acid of this compound must be activated to a reactive species to facilitate coupling. Inadequate activation, either due to the choice of reagents or reaction conditions, will result in poor coupling efficiency.[1]

  • Aspartimide Formation: A common side reaction involving aspartic acid is the formation of a five-membered succinimide ring, known as an aspartimide.[2][4][5] This side reaction consumes the activated aspartic acid and leads to the formation of impurities. In Boc-SPPS, this is primarily a risk during the final cleavage with strong acids but can also be a concern during synthesis.[5]

Q2: How can I detect incomplete coupling of this compound?

Monitoring the completeness of the coupling reaction is crucial for a successful synthesis. Several methods can be employed:

  • Kaiser Test (Ninhydrin Test): This is a widely used qualitative colorimetric test to detect the presence of free primary amines on the resin.[6][7] A positive result (a blue or purple color) indicates that the coupling reaction is incomplete.

  • Mass Spectrometry (MS) Analysis of a Test Cleavage: A small portion of the peptide-resin can be cleaved, and the resulting peptide mixture analyzed by mass spectrometry. The presence of a mass corresponding to the peptide chain before the addition of this compound is a direct indication of incomplete coupling.[7]

  • High-Performance Liquid Chromatography (HPLC) Analysis: HPLC analysis of the crude peptide after cleavage can reveal the presence of deletion sequences (peptides lacking the intended aspartic acid residue), which appear as separate peaks from the desired product.[7]

Q3: What are the recommended coupling reagents for difficult couplings involving this compound?

For challenging couplings, including those with sterically hindered amino acids like this compound, more powerful coupling reagents are often required. The choice of reagent can significantly impact the coupling efficiency.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting incomplete coupling of this compound.

Problem: Positive Kaiser test after coupling this compound, indicating incomplete reaction.

This is the most direct evidence of a coupling failure. The following steps can help diagnose and resolve the issue.

G start Positive Kaiser Test check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents increase_time Increase Coupling Time check_reagents->increase_time Reagents OK double_couple Perform a Double Coupling increase_time->double_couple Still Positive capping Cap Unreacted Amines increase_time->capping Negative Test stronger_reagent Switch to a Stronger Coupling Reagent double_couple->stronger_reagent Still Positive double_couple->capping Negative Test disrupt_aggregation Address Peptide Aggregation stronger_reagent->disrupt_aggregation Still Positive stronger_reagent->capping Negative Test disrupt_aggregation->capping Still Positive proceed Proceed to Next Deprotection capping->proceed G cluster_reactants Reactants cluster_product Product Boc_Asp      this compound     Coupled_Product      Coupled Peptide-ResinBoc-Asp-NH-Peptide-Resin     Boc_Asp->Coupled_Product Coupling Reagent (e.g., HATU, DIC/HOBt) Base (e.g., DIEA) Solvent (e.g., DMF) Peptide_Resin      Peptide-Resin with free N-terminusH₂N-Peptide-Resin     Peptide_Resin->Coupled_Product

References

Technical Support Center: Boc-D-Aspartic Acid Side Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address side reactions encountered when using Boc-D-Aspartic acid in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction associated with this compound during peptide synthesis?

A1: The most significant side reaction is the formation of an aspartimide intermediate. This occurs through the cyclization of the aspartic acid side-chain carboxyl group with the backbone amide nitrogen.[1][2] This intermediate can then lead to a mixture of unwanted byproducts, including α- and β-peptides, and can also cause racemization at the aspartic acid residue.[2][3]

Q2: What factors contribute to aspartimide formation in Boc-based Solid Phase Peptide Synthesis (SPPS)?

A2: In Boc-SPPS, aspartimide formation is primarily an acid-catalyzed side reaction that can occur during the final cleavage from the resin with strong acids like hydrogen fluoride (HF).[4][5] The peptide sequence also plays a crucial role, with sequences like Asp-Gly, Asp-Ala, and Asp-Ser being particularly susceptible.[3][6]

Q3: What are scavengers and how do they help in minimizing side reactions with this compound?

A3: Scavengers are nucleophilic reagents added to the cleavage cocktail during the final deprotection step.[6][7] Their primary role is to "trap" or quench reactive carbocations, such as the tert-butyl cation generated from the cleavage of the Boc group, which can otherwise lead to the alkylation of sensitive amino acid residues.[8][9] By reacting with these carbocations, scavengers prevent them from modifying the desired peptide.[7]

Q4: Besides aspartimide formation, what other side reactions can occur during the deprotection of Boc-protected peptides containing sensitive residues?

A4: The reactive tert-butyl cation generated during Boc deprotection can cause alkylation of nucleophilic amino acid side chains.[6][8] Residues that are particularly susceptible to this side reaction include:

  • Tryptophan (Trp): The indole ring is prone to tert-butylation.[8][9]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[8]

  • Cysteine (Cys): The free thiol group is a target for alkylation.[8]

  • Tyrosine (Tyr): The activated phenolic ring can undergo alkylation.[8]

Troubleshooting Guides

Issue 1: Presence of unexpected peaks in HPLC/MS analysis with a mass loss of 18 Da from the target peptide.

  • Possible Cause: This mass loss is a strong indicator of aspartimide formation.[4] The cyclization of the aspartic acid residue results in the elimination of a water molecule.

  • Troubleshooting Steps:

    • Confirm the structure: Use tandem MS (MS/MS) to fragment the peptide and confirm the presence of the succinimide ring.

    • Optimize the cleavage protocol: If using strong acids like HF, consider lowering the temperature and reaction time.[5]

    • Change the side-chain protecting group: Employ a more sterically hindered protecting group for the aspartic acid side chain, such as cyclohexyl (OcHex), which is known to significantly reduce aspartimide formation compared to the benzyl (OBzl) ester.[2][5][10]

Issue 2: Observation of unexpected peaks in HPLC/MS with a mass increase of +56 Da.

  • Possible Cause: This mass shift is characteristic of tert-butylation, where the tert-butyl cation generated during Boc deprotection alkylates a sensitive amino acid residue in your peptide sequence.[6][8]

  • Troubleshooting Steps:

    • Identify the modified residue: Use MS/MS to pinpoint the location of the +56 Da modification. Common sites are Trp, Met, Cys, and Tyr.[6][8]

    • Employ an effective scavenger cocktail: The addition of scavengers to the cleavage cocktail is crucial to trap the tert-butyl cations. The choice of scavenger depends on the sensitive residues present in your peptide. Refer to the tables below for recommended scavengers.[6]

Issue 3: Low yield of the final peptide and a complex mixture of byproducts.

  • Possible Cause: This can be a result of a combination of incomplete deprotection and multiple side reactions, including aspartimide formation and alkylation.

  • Troubleshooting Steps:

    • Review the deprotection conditions: Ensure that the acid concentration and reaction time are sufficient for complete Boc removal. Incomplete deprotection can lead to deletion sequences.[9]

    • Optimize the scavenger cocktail: For peptides containing multiple sensitive residues, a more complex scavenger cocktail may be necessary. For instance, "Reagent K" (TFA/water/phenol/thioanisole/EDT) is a powerful mixture for cleaving peptides with a variety of sensitive residues.

    • Analyze the crude product thoroughly: Use a combination of HPLC and MS to identify the major byproducts, which will help in pinpointing the primary side reactions occurring.[6]

Data Presentation

Table 1: Recommended Scavengers for Sensitive Amino Acid Residues

Sensitive ResidueRecommended Scavenger(s)Typical Concentration (% v/v)
Tryptophan (Trp)Triisopropylsilane (TIS), Triethylsilane (TES), 1,2-Ethanedithiol (EDT)2.5 - 5
Methionine (Met)Thioanisole5
Cysteine (Cys)1,2-Ethanedithiol (EDT)2.5 - 5
Tyrosine (Tyr)Phenol, Anisole, m-Cresol5

Table 2: Common Scavenger Cocktails for Boc Deprotection

Cocktail NameComposition (v/v/v)Application
Standard TFA/TIS/H₂O95:2.5:2.5A general-purpose and effective cocktail for many peptide sequences.[8]
Reagent KTFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)Recommended for peptides with multiple sensitive residues, including Cys and Trp.

Experimental Protocols

Protocol 1: Standard Boc Deprotection and Cleavage with a Scavenger Cocktail

This protocol is suitable for the final cleavage of a peptide from the resin and removal of side-chain protecting groups.

  • Resin Preparation: Dry the peptide-resin thoroughly under vacuum.

  • Prepare the Cleavage Cocktail: In a well-ventilated fume hood, freshly prepare a cleavage cocktail. A common and effective cocktail is 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS) (v/v/v).[6]

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Incubation: Allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation and Purification: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide under vacuum. The peptide can then be purified by HPLC.

Protocol 2: Two-Step Low-High HF Cleavage for Peptides with Sensitive Residues

This protocol is designed to minimize side reactions for peptides containing sensitive residues like Trp and Met.

  • Step 1: Low HF Cleavage (Sₙ2 Conditions)

    • Place the dried peptide-resin in an HF reaction vessel.

    • Add a scavenger mixture of p-cresol and dimethyl sulfide (DMS).

    • Cool the vessel in a dry ice/acetone bath.

    • Distill a mixture of HF/DMS (1:3 v/v) into the vessel.

    • Stir at 0°C for 2-4 hours.

    • Evaporate the HF and DMS under vacuum.

  • Step 2: High HF Cleavage (Sₙ1 Conditions)

    • To the resin from the low HF step, add a scavenger such as anisole or p-cresol.

    • Cool the reaction vessel in a dry ice/acetone bath.

    • Distill neat anhydrous HF into the vessel.

    • Stir at 0°C for 1 hour.

    • Evaporate the HF under vacuum.

    • Proceed with peptide precipitation and purification as described in Protocol 1.[6]

Visualizations

Boc_Deprotection_Pathway Boc_Peptide Boc-Peptide Protonated_Boc Protonated Boc-Peptide Boc_Peptide->Protonated_Boc + H+ (TFA) Free_Amine Free Amine (Desired Product) Protonated_Boc->Free_Amine tButyl_Cation tert-Butyl Cation Protonated_Boc->tButyl_Cation Alkylated_Peptide Alkylated Peptide (Side Product) tButyl_Cation->Alkylated_Peptide Alkylation of Sensitive Residues Trapped_Cation Trapped Cation tButyl_Cation->Trapped_Cation Trapping Scavenger Scavenger (e.g., TIS) Scavenger->Trapped_Cation Aspartimide_Formation_Pathway Peptide_Asp Peptide-Asp(OR)-Xaa Aspartimide Aspartimide Intermediate Peptide_Asp->Aspartimide Intramolecular Cyclization (-ROH) Alpha_Peptide α-Peptide (Desired) Aspartimide->Alpha_Peptide Hydrolysis Beta_Peptide β-Peptide (Side Product) Aspartimide->Beta_Peptide Hydrolysis Racemized_Peptide Racemized Peptides Aspartimide->Racemized_Peptide Epimerization Troubleshooting_Workflow Start Crude Peptide Analysis (HPLC/MS) Unexpected_Peak Unexpected Peak(s) Detected Start->Unexpected_Peak Mass_Shift Determine Mass Shift Unexpected_Peak->Mass_Shift Yes End Pure Peptide Unexpected_Peak->End No Mass_Loss_18 Mass Loss of 18 Da? Mass_Shift->Mass_Loss_18 Mass_Increase_56 Mass Increase of 56 Da? Mass_Loss_18->Mass_Increase_56 No Aspartimide Suspect Aspartimide Formation Mass_Loss_18->Aspartimide Yes Alkylation Suspect Alkylation Mass_Increase_56->Alkylation Yes Optimize_Cleavage Optimize Cleavage Conditions Aspartimide->Optimize_Cleavage Change_Protecting_Group Use Sterically Hindered Asp Protecting Group Aspartimide->Change_Protecting_Group Add_Scavengers Add/Optimize Scavenger Cocktail Alkylation->Add_Scavengers Optimize_Cleavage->End Change_Protecting_Group->End Add_Scavengers->End

References

Technical Support Center: Boc-D-Aspartic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Boc-D-Aspartic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in this compound synthesis?

A1: The most frequently encountered byproducts include unreacted D-Aspartic acid, Di-Boc-D-Aspartic acid where a second Boc group is attached to one of the carboxyl groups, and pyroglutamic acid, which can form under certain conditions. While less common during the protection of the free amino acid, aspartimide formation is a potential side reaction, particularly if the reaction conditions are not carefully controlled.

Q2: How can I monitor the progress of the Boc protection reaction?

A2: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A ninhydrin stain can be used to visualize the disappearance of the starting material (D-Aspartic acid), which will show a distinct spot, while the Boc-protected product will not react with ninhydrin.[1] High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.[2][3][4][5]

Q3: What is the optimal pH for the Boc protection of D-Aspartic acid?

A3: A basic pH is required to deprotonate the amino group of D-Aspartic acid, making it nucleophilic enough to react with di-tert-butyl dicarbonate (Boc anhydride). A pH range of 9-11 is generally effective for this reaction.[6]

Q4: Can I use a different base other than potassium bicarbonate?

A4: Yes, other bases like sodium bicarbonate, sodium hydroxide, or triethylamine (TEA) can be used.[7][8][] The choice of base can influence the reaction rate and the formation of byproducts. It is important to control the stoichiometry of the base to avoid side reactions.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, improper temperature, or inefficient stirring.

  • Incorrect Stoichiometry: An incorrect ratio of D-Aspartic acid to Boc anhydride or base can lead to a lower yield.

  • Hydrolysis of Boc Anhydride: Boc anhydride can be hydrolyzed by water, especially under basic conditions, reducing its availability for the reaction.

  • Product Loss During Workup: Significant amounts of the product may be lost during the extraction and crystallization steps.

Troubleshooting Steps:

  • Optimize Reaction Conditions:

    • Ensure vigorous stirring to maintain a homogenous reaction mixture.

    • Monitor the reaction by TLC until the starting material is no longer visible.

    • Consider portion-wise addition of Boc anhydride to minimize hydrolysis.[6]

  • Verify Reagent Stoichiometry:

    • Use a slight excess of Boc anhydride (e.g., 1.1-1.2 equivalents) to drive the reaction to completion.

    • Ensure the correct amount of base is used to maintain the optimal pH.

  • Refine Workup Procedure:

    • During the acidic wash, ensure the pH is carefully adjusted to fully protonate the carboxylic acid groups of the product for efficient extraction into the organic phase.

    • Minimize the number of transfer steps to reduce mechanical losses.

    • When concentrating the organic phase, avoid excessive heat which could lead to product degradation.

Issue 2: Presence of Unreacted D-Aspartic Acid in the Final Product

Possible Cause:

  • Incomplete Reaction: As with low yield, an incomplete reaction is the primary cause of starting material contamination.

Troubleshooting Steps:

  • Improve Reaction Efficiency:

    • Increase the reaction time and/or temperature (while monitoring for byproduct formation).

    • Ensure efficient mixing throughout the reaction.

  • Purification:

    • Extraction: Unreacted D-Aspartic acid has low solubility in most organic solvents used for extraction (like ethyl acetate or dichloromethane). A thorough aqueous wash of the organic layer after acidification can help remove a significant portion of the unreacted starting material.

    • Crystallization: Careful crystallization of the crude product can effectively separate the more soluble this compound from the less soluble D-Aspartic acid.[6][10][11]

Issue 3: Formation of Di-Boc-D-Aspartic Acid

Possible Cause:

  • Excessive Boc Anhydride and Base: The use of a large excess of Boc anhydride and a strong base can lead to the protection of one of the carboxylic acid groups in addition to the amino group.

Troubleshooting Steps:

  • Control Stoichiometry:

    • Avoid using a large excess of Boc anhydride. A 1.1 to 1.2 molar equivalent is generally sufficient.

    • Use a milder base or control the pH more carefully to favor N-acylation over O-acylation.

  • Purification:

    • Chromatography: Flash column chromatography on silica gel can be used to separate the mono-Boc and di-Boc derivatives.

    • Crystallization: The difference in polarity and crystal packing between the mono- and di-protected species may allow for their separation by fractional crystallization.

Issue 4: Product is an Oil and Fails to Crystallize

Possible Causes:

  • Presence of Impurities: Residual solvents or byproducts can inhibit crystallization.

  • Residual Water: Water in the crude product can prevent solidification.

Troubleshooting Steps:

  • Ensure Purity:

    • If significant impurities are suspected, consider purification by flash chromatography before attempting crystallization.

  • Remove Residual Solvents and Water:

    • After extraction, dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate.[6]

    • Co-evaporate the crude product with a high-boiling point solvent like toluene to azeotropically remove residual water and volatile organic solvents.

  • Induce Crystallization:

    • Seeding: Add a small seed crystal of pure this compound to the oil to initiate crystallization.[10][11]

    • Solvent-Induced Crystallization: Dissolve the oil in a minimal amount of a good solvent (e.g., diethyl ether, ethyl acetate) and then slowly add a poor solvent (e.g., hexane, petroleum ether) until the solution becomes cloudy. Allow it to stand to form crystals.[6][12]

    • Slurrying: Add a weak polar solvent in which the product has low solubility (e.g., n-hexane or diethyl ether) and stir the solid to form a slurry. This can help in obtaining a crystalline solid.[10]

Data Presentation

Table 1: Comparison of Purification Techniques for Boc-Amino Acids

Purification TechniquePurity AchievableTypical YieldScalabilityKey AdvantagesKey Disadvantages
Crystallization High to Very HighGood to ExcellentExcellentCost-effective, simple procedureProduct must be a solid, may require seeding
Flash Chromatography Moderate to HighGoodGoodFast, applicable to oils and solidsRequires solvent, may have lower yield
Preparative HPLC Very HighModerate to GoodLimitedHighest purity, good for difficult separationsExpensive, lower throughput

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Dissolution: Dissolve D-Aspartic acid (1 equivalent) in an aqueous solution of potassium bicarbonate (2 equivalents) with stirring. A typical concentration is 0.001-0.005 mol/L of the base, adjusting the pH to between 9 and 11.[6]

  • Reaction: To the stirred solution, add di-tert-butyl dicarbonate (Boc anhydride, 1.1-1.2 equivalents) portion-wise over 1-2 hours at room temperature.

  • Monitoring: Monitor the reaction progress by TLC using a ninhydrin stain until the D-Aspartic acid is consumed.

  • Workup:

    • Once the reaction is complete, wash the aqueous solution with a non-polar organic solvent like ethyl acetate to remove any unreacted Boc anhydride.

    • Carefully acidify the aqueous layer to a pH of 3-4 with a dilute acid solution (e.g., 1M HCl or 5% citric acid).

    • Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).[6]

  • Purification:

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[6]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product, which may be an oil or a solid.

  • Crystallization:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether).

    • Add a poor solvent (e.g., petroleum ether or hexane) until turbidity is observed.[6]

    • Allow the solution to stand at room temperature or in a refrigerator to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of the poor solvent, and dry under vacuum.

Protocol 2: Removal of Unreacted D-Aspartic Acid by Acid-Base Extraction
  • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

  • Wash the organic solution with a saturated aqueous sodium bicarbonate solution. The this compound will be deprotonated and move to the aqueous layer, while any less acidic organic impurities may remain in the organic phase.

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining organic impurities.

  • Acidify the aqueous layer to pH 3-4 with dilute HCl.

  • Extract the pure this compound back into an organic solvent.

  • Dry, concentrate, and crystallize the product as described in Protocol 1.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification start D-Aspartic Acid in K2CO3 Solution (aq) add_boc Add (Boc)2O (Portion-wise) start->add_boc react Stir at Room Temp add_boc->react monitor Monitor by TLC react->monitor wash_boc Wash with Ethyl Acetate (Removes excess (Boc)2O) monitor->wash_boc acidify Acidify to pH 3-4 (e.g., 1M HCl) wash_boc->acidify extract Extract with Dichloromethane (3x) acidify->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate crystallize Crystallize from Ether/Hexane concentrate->crystallize filter_dry Filter and Dry crystallize->filter_dry product Pure this compound filter_dry->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield of This compound cause1 Incomplete Reaction issue->cause1 cause2 Incorrect Stoichiometry issue->cause2 cause3 Boc Anhydride Hydrolysis issue->cause3 cause4 Workup Losses issue->cause4 sol1 Optimize Reaction: - Increase time/temp - Vigorous stirring cause1->sol1 sol2 Verify Reagent Amounts: - Slight excess of (Boc)2O - Correct base amount cause2->sol2 sol4 Portion-wise addition of (Boc)2O cause3->sol4 sol3 Refine Workup: - Careful pH adjustment - Minimize transfers cause4->sol3

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Strategies to Reduce Diketopiperazine Formation with Boc-D-Aspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenge of diketopiperazine (DKP) formation during solid-phase peptide synthesis (SPPS) when using Boc-D-Aspartic acid.

Troubleshooting Guide

This guide addresses common issues encountered during Boc-based SPPS that may indicate or lead to diketopiperazine formation, with a specific focus on sequences containing this compound.

ProblemPotential CauseRecommended Actions
Low final peptide yield, especially for shorter peptides. Diketopiperazine (DKP) Formation: The primary cause is the intramolecular cyclization of the N-terminal dipeptide, leading to its cleavage from the resin. This is particularly prevalent when a D-amino acid is in the second position.1. Implement in situ neutralization: This is the most effective strategy to minimize the time the deprotected N-terminal amine is free to initiate DKP formation.[1][2] 2. Optimize your coupling reagent: Use a high-efficiency phosphonium or aminium salt reagent like HBTU or HATU to accelerate the desired intermolecular peptide bond formation, outcompeting the intramolecular cyclization.[3][4] 3. Consider a sterically hindered resin: For sequences highly prone to DKP formation, using a 2-chlorotrityl chloride (2-CTC) resin can suppress this side reaction due to its steric bulk.
Presence of a major impurity peak with a mass corresponding to the cyclic dipeptide of the first two amino acids in the crude product. Direct evidence of DKP formation: The N-terminal dipeptide has cyclized and prematurely cleaved from the resin.1. Confirm the identity of the impurity: Use mass spectrometry (MS) to verify that the mass of the impurity corresponds to the expected diketopiperazine. 2. Switch from standard neutralization to in situ neutralization: This minimizes the availability of the free nucleophilic amine that initiates the cyclization.[1][2][5] 3. Reduce the time between deprotection, neutralization, and coupling: If not using an in situ protocol, minimize the time the resin is in a neutralized state before the next coupling step.
Inconsistent synthesis yields for sequences containing a D-amino acid at the second position. Enhanced rate of DKP formation: Dipeptides containing a D-amino acid in the second position can be conformationally predisposed to cyclization, leading to variable and often significant DKP formation.1. Prioritize the use of in situ neutralization for any sequence containing a D-amino acid in the first few residues. 2. Use a more efficient coupling reagent: Reagents like HATU can be more effective than standard carbodiimides (e.g., DIC) in driving the coupling reaction forward and reducing side reactions.[4] 3. Lower the temperature during coupling: Reducing the reaction temperature can help to decrease the rate of the cyclization reaction.
Peptide synthesis fails completely after the coupling of the second amino acid. Catastrophic DKP formation: In highly susceptible sequences, the majority of the dipeptide may cleave from the resin, leaving very little material for chain elongation.1. Couple the first two amino acids as a pre-formed dipeptide: This is a robust solution that completely bypasses the vulnerable dipeptide-resin intermediate. 2. Employ a combination of mitigating strategies: Use a 2-CTC resin, in situ neutralization, and a highly efficient coupling reagent like HATU.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) formation and why is it a problem in Boc-SPPS?

A1: Diketopiperazine (DKP) formation is a side reaction that occurs during the early stages of solid-phase peptide synthesis. It involves the nucleophilic attack of the deprotected N-terminal amine of the first amino acid on the ester linkage of the second amino acid to the resin. This intramolecular cyclization results in the formation of a stable, six-membered cyclic dipeptide (the diketopiperazine), which is cleaved from the resin.[6][7] This leads to a significant reduction in the yield of the desired full-length peptide and complicates the purification process.

Q2: Why is DKP formation a particular concern when using this compound?

A2: While proline is most commonly associated with DKP formation, sequences containing a D-amino acid at the second position are also highly susceptible. The conformation of a dipeptide with a D-amino acid can favor the necessary geometry for the N-terminal amine to attack the ester bond, thus accelerating the rate of cyclization and cleavage from the resin.

Q3: How does the Boc protection strategy influence DKP formation?

A3: In Boc-based SPPS, the Nα-Boc protecting group is removed with a strong acid like trifluoroacetic acid (TFA). This deprotection step leaves the terminal α-amino group as a protonated, non-nucleophilic salt (R-NH₃⁺TFA⁻). DKP formation can only occur after the neutralization step, which deprotonates the amine to its free, nucleophilic form (R-NH₂).[6] Therefore, strategies that minimize the lifetime of this free amine are highly effective in reducing DKP formation.[1][2]

Q4: What is in situ neutralization and how does it prevent DKP formation?

A4: In situ neutralization is a protocol where the neutralization of the protonated N-terminal amine and the coupling of the next Boc-amino acid occur simultaneously in the same step.[1][2][5] By adding the activated Boc-amino acid and a non-nucleophilic base (like DIEA) directly to the protonated peptide-resin, the newly formed free amine is immediately acylated. This significantly reduces the time it is available to act as an internal nucleophile and initiate DKP formation.

Q5: Which coupling reagents are best for suppressing DKP formation with this compound?

A5: Highly efficient coupling reagents are recommended as they promote rapid peptide bond formation, which competes directly with the intramolecular cyclization. Aminium/uronium salt-based reagents like HBTU and HATU are generally more effective than carbodiimide-based reagents like DIC for difficult couplings and for minimizing side reactions.[3][4] The addition of additives like HOBt or Oxyma Pure is crucial when using DIC to suppress racemization and improve efficiency.[3]

Data Presentation

The following tables provide a comparative summary of expected outcomes when using different strategies to suppress diketopiperazine formation. The quantitative data is representative and intended to illustrate the relative effectiveness of each approach based on studies of similar "difficult" sequences.

Table 1: Comparison of Neutralization Protocols on DKP Formation

Neutralization ProtocolTypical DKP Formation (%)Relative Yield of Desired PeptideKey Advantages
Standard Neutralization (Separate neutralization and coupling steps)15 - 50%Low to ModerateSimpler initial setup.
In Situ Neutralization (Combined neutralization and coupling)< 5%HighSignificantly reduces DKP formation, improves efficiency for difficult sequences.[1][2]

Table 2: Comparison of Coupling Reagents for this compound Coupling

Coupling ReagentTypical Coupling EfficiencyRelative SpeedRisk of Side Reactions (DKP)
DIC / HOBt GoodModerateModerate
HBTU / DIEA Very GoodFastLow
HATU / DIEA ExcellentVery FastVery Low

Experimental Protocols

Protocol 1: Standard Boc-SPPS Deprotection and Neutralization (Prone to DKP Formation)

  • Deprotection: Treat the peptide-resin with 50% TFA in Dichloromethane (DCM) for 20-30 minutes.

  • Washing: Wash the resin thoroughly with DCM (3x) and then DMF (3x) to remove residual acid and TFA salts.

  • Neutralization: Treat the resin with a solution of 10% Diisopropylethylamine (DIEA) in DMF for 5-10 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x) to remove excess base.

  • Coupling: Add the pre-activated Boc-D-Asp(OBzl)-OH to the neutralized peptide-resin and couple for the desired time.

Protocol 2: Recommended In Situ Neutralization Protocol to Reduce DKP Formation

  • Deprotection: Treat the peptide-resin with 50% TFA in DCM for 20-30 minutes.

  • Washing: Wash the resin thoroughly with DCM (3x) and then DMF (3x).

  • Pre-activation of Amino Acid: In a separate vessel, dissolve Boc-D-Asp(OBzl)-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

  • In Situ Neutralization and Coupling: a. To the washed, protonated peptide-resin, add the pre-activation mixture from step 3. b. Immediately add DIEA (6 eq.) to the reaction vessel. c. Agitate the mixture for 30-60 minutes, or until a negative Kaiser test is observed.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next cycle.

Visualizations

Caption: Mechanism of Diketopiperazine (DKP) Formation.

Workflow_Comparison cluster_standard Standard Protocol cluster_insitu In Situ Neutralization Protocol S1 Deprotection (TFA) S2 Wash S1->S2 S3 Neutralization (DIEA) S2->S3 S4 Wash S3->S4 FreeAmine Free Nucleophilic Amine Present S3->FreeAmine S5 Coupling S4->S5 I1 Deprotection (TFA) I2 Wash I1->I2 I3 Combined Neutralization & Coupling I2->I3 FreeAmine->S5 DKP Formation Risk

Caption: Workflow Comparison: Standard vs. In Situ Neutralization.

Logic_Diagram Start Peptide Synthesis with This compound DKP_Risk High Risk of DKP Formation? Start->DKP_Risk Strategy Implement Strategy DKP_Risk->Strategy Yes Standard Standard Protocol DKP_Risk->Standard No InSitu In Situ Neutralization Strategy->InSitu CouplingReagent Use HATU/HBTU Strategy->CouplingReagent PreformedDipeptide Use Pre-formed Dipeptide Strategy->PreformedDipeptide Outcome Reduced DKP Formation, Higher Yield InSitu->Outcome CouplingReagent->Outcome PreformedDipeptide->Outcome

Caption: Decision logic for mitigating DKP formation.

References

Validation & Comparative

A Comparative Guide to Peptide Stability: Boc-D-Aspartic Acid vs. Boc-L-Aspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids is a key strategy in modern peptide drug design to enhance therapeutic properties. Among these, the substitution of L-amino acids with their D-enantiomers is a widely adopted approach to improve peptide stability. This guide provides a detailed comparison of how the stereochemistry of Boc-protected Aspartic acid—Boc-D-Aspartic acid versus Boc-L-Aspartic acid—influences peptide stability, focusing on both enzymatic and chemical degradation pathways. While direct head-to-head quantitative data for a single peptide sequence differing only in the chirality of an aspartic acid residue is sparse in publicly available literature, this guide synthesizes established principles and provides the experimental framework to conduct such comparisons.

Enzymatic Stability: The D-Amino Acid Advantage

The primary rationale for incorporating D-amino acids into peptide sequences is to increase their resistance to enzymatic degradation.[1]

Principle: Proteases, the enzymes responsible for peptide and protein cleavage, are highly stereospecific. They have evolved to recognize and cleave peptide bonds flanked by L-amino acids. The introduction of a D-amino acid at or near a cleavage site disrupts the three-dimensional conformation that the enzyme's active site recognizes, thereby hindering or preventing hydrolysis. This leads to a significantly longer plasma half-life, a critical attribute for therapeutic peptides.[1]

Expected Outcome: A peptide containing this compound is expected to exhibit significantly greater stability in biological media such as serum or plasma compared to its Boc-L-Aspartic acid counterpart. This translates to a longer in-vivo circulation half-life.

Logical Relationship: Enzymatic Degradation Pathway

Peptide_L_Asp Peptide with Boc-L-Aspartic acid Recognition Stereospecific Recognition Peptide_L_Asp->Recognition Peptide_D_Asp Peptide with This compound No_Recognition Hindered Recognition Peptide_D_Asp->No_Recognition Protease Protease (e.g., in serum) Protease->Recognition Protease->No_Recognition Cleavage Peptide Bond Cleavage Recognition->Cleavage Degradation Rapid Degradation Products Cleavage->Degradation Stability Enhanced Stability (Longer Half-life) No_Recognition->Stability

Caption: Workflow of protease interaction with L-Asp and D-Asp containing peptides.

Chemical Stability: The Challenge of Aspartimide Formation

Beyond enzymatic degradation, the chemical stability of peptides containing aspartic acid is a significant concern, primarily due to the formation of a succinimide intermediate known as aspartimide. This intramolecular cyclization is a major side reaction during peptide synthesis and can also occur during storage.[2][3]

The reaction is initiated by the nucleophilic attack of the backbone amide nitrogen of the C-terminal adjacent amino acid on the side-chain carbonyl of the aspartic acid residue.[3] This is particularly prevalent in Asp-Gly, Asp-Ser, and Asp-Asn sequences due to the low steric hindrance of the neighboring residue.[3] Aspartimide formation is problematic as it can lead to two major degradation products:

  • α- and β-peptides: The succinimide ring can be hydrolyzed to form a mixture of the native α-aspartyl peptide and the isomeric β-aspartyl peptide, where the peptide backbone is rerouted through the side-chain carboxyl group.

  • Racemization: The α-carbon of the aspartimide intermediate is susceptible to epimerization, leading to a mixture of L- and D-aspartyl and isoaspartyl residues.[2][3]

The influence of the stereochemistry of the initial aspartic acid residue (D vs. L) on the kinetics of aspartimide formation is not well-documented with direct comparative studies. However, computational studies suggest that the stereochemistry at the D-amino acid can influence the local peptide conformation, which in turn could affect the propensity for this intramolecular reaction.[4] It is plausible that the different spatial arrangement of the side chain in a D-Asp residue could alter the proximity and orientation of the reacting groups, thereby affecting the rate of cyclization. Without direct experimental evidence, it is difficult to definitively state whether Boc-D-Asp would be more or less prone to aspartimide formation than Boc-L-Asp.

Signaling Pathway: Aspartimide Formation and Degradation

Asp_Peptide Peptide with Aspartic Acid (L or D) Cyclization Intramolecular Cyclization Asp_Peptide->Cyclization Aspartimide Aspartimide Intermediate Cyclization->Aspartimide Hydrolysis Hydrolysis Aspartimide->Hydrolysis Racemization Racemization Aspartimide->Racemization Alpha_Peptide α-Aspartyl Peptide (L and D) Hydrolysis->Alpha_Peptide Beta_Peptide β-Isoaspartyl Peptide (L and D) Hydrolysis->Beta_Peptide Racemization->Alpha_Peptide Racemization->Beta_Peptide

Caption: Degradation pathway of Asp-containing peptides via aspartimide formation.

Data Presentation

The following tables summarize the expected performance comparison between peptides containing this compound and Boc-L-Aspartic acid. Quantitative values are illustrative and would need to be determined experimentally for a specific peptide sequence.

Table 1: Comparative Enzymatic Stability

ParameterPeptide with Boc-L-Aspartic AcidPeptide with this compoundRationale
Susceptibility to Proteases HighLowProteases are stereospecific for L-amino acids.
Half-life in Serum (t½) ShortLongIncreased resistance to enzymatic degradation.
Degradation Products Smaller peptide fragmentsMinimal degradationD-amino acid hinders protease cleavage.

Table 2: Comparative Chemical Stability (Aspartimide Formation)

ParameterPeptide with Boc-L-Aspartic AcidPeptide with this compoundRationale
Propensity for Aspartimide Formation Sequence-dependentPotentially different, requires experimental validationStereochemistry may alter local conformation and reaction kinetics.
Resulting Degradation Products α/β-peptides (L and D)α/β-peptides (L and D)The degradation pathway post-aspartimide formation is the same.
Purity over Time (Chemical) Decreases due to isomerization and rearrangementMay differ, requires experimental validationThe rate of formation of byproducts could be influenced by stereochemistry.

Experimental Protocols

To quantitatively assess the stability of peptides containing this compound versus Boc-L-Aspartic acid, the following experimental protocols can be employed.

This protocol is designed to determine the half-life of a peptide in the presence of serum proteases.

Experimental Workflow: Serum Stability Assay

Start Start Prepare_Peptide Prepare Peptide Stock Solution Start->Prepare_Peptide Incubate_Serum Incubate Peptide in Serum at 37°C Prepare_Peptide->Incubate_Serum Take_Aliquots Collect Aliquots at Time Points Incubate_Serum->Take_Aliquots Quench Quench Reaction & Precipitate Proteins Take_Aliquots->Quench Centrifuge Centrifuge and Collect Supernatant Quench->Centrifuge Analyze Analyze by RP-HPLC Centrifuge->Analyze Quantify Quantify Peak Area of Intact Peptide Analyze->Quantify End End Quantify->End

Caption: Workflow for conducting a peptide serum stability assay.

Materials:

  • Peptide stock solution (e.g., 1 mg/mL in sterile water or DMSO)

  • Human or animal serum

  • Phosphate-buffered saline (PBS)

  • Quenching solution (e.g., 6 M urea or an organic solvent mixture like acetonitrile/ethanol)

  • Protein precipitation agent (e.g., 20% trichloroacetic acid (TCA))

  • Low-protein-binding microcentrifuge tubes

  • Incubator at 37°C

  • Refrigerated centrifuge

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

  • Preparation: Prepare a stock solution of the test peptide. Pre-warm the serum to 37°C.

  • Incubation: Spike the serum with the peptide stock solution to a final concentration (e.g., 100 µg/mL). A control sample should be prepared by spiking the peptide into PBS. Incubate both mixtures at 37°C.

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect aliquots from the serum and PBS mixtures.

  • Quenching and Precipitation: Immediately quench the enzymatic reaction in the collected aliquots by adding the quenching solution, followed by the protein precipitation agent. Incubate on ice.

  • Separation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins.

  • Analysis: Carefully collect the supernatant containing the peptide and analyze it by RP-HPLC. Monitor the absorbance at a suitable wavelength (e.g., 220 nm).

  • Data Analysis: Determine the peak area of the intact peptide at each time point. Calculate the percentage of intact peptide remaining relative to the 0-minute time point. The half-life (t½) can be calculated by fitting the data to a one-phase decay model.

This protocol is for quantifying the formation of aspartimide and its related byproducts.

Procedure:

  • Forced Degradation: To accelerate the formation of degradation products for analytical purposes, incubate the peptide solution under conditions known to promote aspartimide formation (e.g., basic pH, elevated temperature).

  • Sample Preparation: Prepare samples of the peptide at different time points during the forced degradation study.

  • HPLC Analysis: Analyze the samples using a high-resolution RP-HPLC method capable of separating the parent peptide from its isomers (α- and β-peptides) and the aspartimide intermediate. A mass spectrometer coupled to the HPLC (LC-MS) is essential for confirming the identity of the peaks, as the aspartimide will have a mass loss of 18 Da compared to the parent peptide, while the α- and β-isomers will have the same mass.

  • Quantification: The percentage of each species can be determined by the relative peak areas in the chromatogram.

Conclusion

The choice between incorporating this compound or Boc-L-Aspartic acid into a peptide sequence has significant implications for its stability and, consequently, its therapeutic potential.

  • For Enzymatic Stability: The use of This compound is a well-established and effective strategy to significantly enhance a peptide's resistance to proteolytic degradation, leading to a longer in-vivo half-life.

  • For Chemical Stability: The impact of aspartic acid stereochemistry on the rate of aspartimide formation is less clear and likely sequence-dependent. This chemical degradation pathway remains a critical consideration for any peptide containing an aspartic acid residue, regardless of its chirality.

Recommendation: For the development of peptide therapeutics, the use of this compound is generally favored for its ability to confer enzymatic stability. However, it is crucial for researchers to empirically evaluate both the enzymatic and chemical stability of their specific peptide sequences. The experimental protocols provided in this guide offer a framework for conducting such direct comparative studies to make informed decisions in the drug development process.

References

A Comparative Analysis of Boc vs. Fmoc Strategy for Aspartic Acid Incorporation in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of Aspartic acid (Asp) is a critical step in solid-phase peptide synthesis (SPPS) that can significantly impact the purity and yield of the final peptide. The choice between the two primary orthogonal protection strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), for the α-amino group dictates the reagents and conditions used throughout the synthesis, and consequently, the profile of side reactions associated with the Asp residue. This guide provides an objective comparison of the Boc and Fmoc strategies for Aspartic acid incorporation, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate approach for your specific research needs.

Introduction to Boc and Fmoc SPPS Strategies

Solid-phase peptide synthesis relies on the sequential addition of amino acids to a growing peptide chain anchored to a solid support. To ensure the correct sequence, the α-amino group of the incoming amino acid is temporarily protected. The key difference between the Boc and Fmoc strategies lies in the nature of this protecting group and the conditions required for its removal.

  • Boc Strategy: The Boc group is acid-labile and is removed by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA).[][2] The side-chain protecting groups are generally benzyl-based and are cleaved at the end of the synthesis using a strong acid, such as hydrogen fluoride (HF).[3][4]

  • Fmoc Strategy: The Fmoc group is base-labile and is removed using a secondary amine, most commonly piperidine.[5][] The side-chain protecting groups are typically tert-butyl-based and are removed simultaneously with cleavage from the resin using a strong acid like TFA.[][2]

The choice of strategy has profound implications for the synthesis of peptides containing Aspartic acid due to the susceptibility of its side-chain carboxyl group to undergo side reactions under both acidic and basic conditions.

The Challenge of Aspartic Acid Incorporation: Aspartimide Formation

The primary side reaction associated with Aspartic acid incorporation is the formation of a five-membered cyclic imide, known as aspartimide.[7][8] This occurs through the intramolecular cyclization of the peptide backbone nitrogen onto the activated side-chain carboxyl group. Aspartimide formation is problematic as it can lead to several impurities:

  • α- and β-peptides: The aspartimide ring can be opened by nucleophiles, including water or the deprotecting agent, to yield a mixture of the desired α-linked peptide and the isomeric β-linked peptide, where the peptide bond is formed with the side-chain carboxyl group.[8][9] These isomers often co-elute during chromatographic purification.

  • Racemization: The α-carbon of the aspartimide intermediate is susceptible to epimerization, leading to the formation of D-Asp containing peptides.[9]

  • Piperidide Adducts (Fmoc strategy): In the Fmoc strategy, the piperidine used for deprotection can act as a nucleophile and attack the aspartimide ring, forming piperidide adducts.[7][10]

The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Ser, and Asp-Asn sequences being particularly prone to this side reaction.[5][11]

Comparative Analysis of Boc and Fmoc Strategies for Aspartic Acid

Chemical Pathways and Side Reactions

The distinct chemical environments of the Boc and Fmoc strategies lead to different mechanisms and extents of aspartimide formation.

Boc Strategy: In the Boc strategy, aspartimide formation is primarily an acid-catalyzed process that can occur during the final cleavage step with strong acids like HF.[7][12] The use of Boc-Asp(OBzl)-OH is common. While generally considered to result in minimal aspartimide formation during the repetitive TFA deprotection steps, the harsh final cleavage conditions can promote this side reaction.[8] Using the cyclohexyl ester (OcHex) as a side-chain protecting group for Aspartic acid has been shown to significantly reduce aspartimide formation in Boc synthesis.[8]

Fmoc Strategy: The Fmoc strategy is more susceptible to aspartimide formation due to the repeated exposure to basic conditions (piperidine) during each deprotection cycle.[5][7] The standard protected amino acid used is Fmoc-Asp(OtBu)-OH. The base-catalyzed mechanism involves the deprotonation of the backbone amide nitrogen, which then acts as a nucleophile to attack the side-chain tert-butyl ester.[7]

cluster_boc Boc Strategy cluster_fmoc Fmoc Strategy Boc_Start Boc-Asp(OBzl)-Peptide-Resin Boc_TFA Repetitive TFA Deprotection Boc_Start->Boc_TFA Chain Elongation Boc_HF Final HF Cleavage Boc_TFA->Boc_HF Boc_Aspartimide Aspartimide Formation (Acid-Catalyzed) Boc_HF->Boc_Aspartimide Boc_Product Desired Peptide Boc_Aspartimide->Boc_Product Ring Opening (α) Boc_Side_Product α/β-Peptides, Racemization Boc_Aspartimide->Boc_Side_Product Ring Opening (β), Epimerization Fmoc_Start Fmoc-Asp(OtBu)-Peptide-Resin Fmoc_Piperidine Repetitive Piperidine Deprotection Fmoc_Start->Fmoc_Piperidine Chain Elongation Fmoc_Aspartimide Aspartimide Formation (Base-Catalyzed) Fmoc_Piperidine->Fmoc_Aspartimide Fmoc_TFA Final TFA Cleavage Fmoc_Piperidine->Fmoc_TFA Fmoc_Aspartimide->Fmoc_Piperidine Further Cycles Fmoc_Product Desired Peptide Fmoc_Aspartimide->Fmoc_Product Ring Opening (α) Fmoc_Side_Product α/β-Peptides, Racemization, Piperidide Adducts Fmoc_Aspartimide->Fmoc_Side_Product Ring Opening (β), Epimerization, Nucleophilic Attack

Caption: Comparative pathways of Aspartic acid incorporation and side product formation in Boc and Fmoc SPPS.

Quantitative Comparison of Side Product Formation

The extent of aspartimide formation is highly dependent on the specific peptide sequence and the reaction conditions. However, comparative studies on model peptides provide valuable insights into the performance of each strategy. The following table summarizes data from studies on the synthesis of a model scorpion toxin II peptide (VKDXYI), which is known to be prone to aspartimide formation.

StrategyAsp Protecting GroupSequence (X)% Aspartimide-Related Impurities% D-Aspartate FormationReference
Fmoc Fmoc-Asp(OtBu)-OHGlyHighHigh
AsnSignificantHigh
ArgSignificantHigh
Fmoc (Optimized) Fmoc-Asp(OMpe)-OHGlyReducedReduced
Fmoc (Optimized) Fmoc-Asp(OBno)-OHGly~0.1% per cycleNegligible
AsnAlmost undetectableNegligible
ArgAlmost undetectableNegligible
Boc Boc-Asp(OBzl)-OHN/AGenerally low during synthesis, can occur during HF cleavageLower than Fmoc[8][13]
Boc (Optimized) Boc-Asp(OcHex)-OHN/ASignificantly reducedLower than Fmoc[8]

*Values are indicative and can vary based on the specific peptide sequence and experimental conditions. Data for Fmoc strategies are often derived from stress tests involving prolonged piperidine treatment to simulate multiple deprotection cycles.

As the data indicates, the standard Fmoc-Asp(OtBu)-OH is highly susceptible to aspartimide formation, especially in challenging sequences. To address this, sterically hindered side-chain protecting groups such as 3-methyl-pent-3-yl ester (OMpe) and 2-benzyloxynitrobenzyl ester (OBno) have been developed, with Fmoc-Asp(OBno)-OH demonstrating remarkable suppression of this side reaction. While the Boc strategy generally shows lower levels of aspartimide formation during chain assembly, the final HF cleavage step remains a critical point for potential side reactions.[8][13]

Experimental Protocols for Comparative Analysis

To objectively compare the Boc and Fmoc strategies for a specific peptide containing Aspartic acid, a standardized experimental protocol is essential.

Materials
  • Resins:

    • Boc: Merrifield resin or PAM resin.

    • Fmoc: Rink Amide resin or Wang resin.

  • Amino Acids:

    • Boc: Boc-protected amino acids, Boc-Asp(OBzl)-OH or Boc-Asp(OcHex)-OH.

    • Fmoc: Fmoc-protected amino acids, Fmoc-Asp(OtBu)-OH, Fmoc-Asp(OMpe)-OH, or Fmoc-Asp(OBno)-OH.

  • Coupling Reagents: HBTU/HOBt or HATU with DIPEA, or DCC/HOBt.

  • Deprotection Reagents:

    • Boc: 50% TFA in DCM.

    • Fmoc: 20% piperidine in DMF.

  • Cleavage Cocktails:

    • Boc: Anhydrous HF with scavengers (e.g., anisole, p-cresol).[3][14]

    • Fmoc: TFA/TIS/H₂O (e.g., 95:2.5:2.5).

  • Solvents: DMF, DCM, NMP (peptide synthesis grade).

  • Analytical Equipment: HPLC, Mass Spectrometer.

Experimental Workflow

cluster_boc Boc Strategy cluster_fmoc Fmoc Strategy Start Start Resin_Swelling Resin Swelling (DMF/DCM) Start->Resin_Swelling Boc_Deprotection Boc Deprotection (50% TFA/DCM) Resin_Swelling->Boc_Deprotection Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Boc_Neutralization Neutralization (10% DIPEA/DMF) Boc_Deprotection->Boc_Neutralization Boc_Coupling Amino Acid Coupling (e.g., HBTU/HOBt) Boc_Neutralization->Boc_Coupling Boc_Wash Wash (DMF, DCM) Boc_Coupling->Boc_Wash Boc_Loop Repeat for each amino acid Boc_Wash->Boc_Loop Boc_Final_Deprotection Final Boc Deprotection Boc_Wash->Boc_Final_Deprotection Boc_Loop->Boc_Deprotection Boc_Cleavage HF Cleavage Boc_Final_Deprotection->Boc_Cleavage Analysis Crude Peptide Precipitation, Lyophilization, and Analysis (HPLC, MS) Boc_Cleavage->Analysis Fmoc_Wash1 Wash (DMF) Fmoc_Deprotection->Fmoc_Wash1 Fmoc_Coupling Amino Acid Coupling (e.g., HATU) Fmoc_Wash1->Fmoc_Coupling Fmoc_Wash2 Wash (DMF) Fmoc_Coupling->Fmoc_Wash2 Fmoc_Loop Repeat for each amino acid Fmoc_Wash2->Fmoc_Loop Fmoc_Final_Deprotection Final Fmoc Deprotection Fmoc_Wash2->Fmoc_Final_Deprotection Fmoc_Loop->Fmoc_Deprotection Fmoc_Cleavage TFA Cleavage Fmoc_Final_Deprotection->Fmoc_Cleavage Fmoc_Cleavage->Analysis End End Analysis->End

Caption: Experimental workflow for the comparative analysis of Boc and Fmoc strategies.

Detailed Methodologies

1. Peptide Synthesis:

  • Resin Swelling: Swell the appropriate resin in DMF for 30 minutes, followed by washing with DCM.

  • Boc Strategy Synthesis Cycle:

    • Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes.

    • Washing: Wash the resin with DCM (3x), IPA (2x), and DMF (3x).

    • Neutralization: Treat the resin with 10% DIPEA in DMF for 2 minutes.

    • Washing: Wash the resin with DMF (3x).

    • Coupling: Pre-activate the Boc-amino acid (3 eq.) with HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF for 5 minutes. Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Washing: Wash the resin with DMF (3x) and DCM (3x).

    • Capping (Optional): Acetylate any unreacted amino groups with acetic anhydride and DIPEA in DMF.

  • Fmoc Strategy Synthesis Cycle:

    • Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes.

    • Washing: Wash the resin with DMF (5x).

    • Coupling: Pre-activate the Fmoc-amino acid (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2 minutes. Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Washing: Wash the resin with DMF (3x).

    • Capping (Optional): Acetylate any unreacted amino groups with acetic anhydride and DIPEA in DMF.

2. Cleavage and Deprotection:

  • Boc Strategy:

    • Dry the peptide-resin under vacuum.

    • Add the appropriate scavengers (e.g., anisole, p-cresol).

    • Cool the reaction vessel to -5 to 0 °C in a specialized HF apparatus.

    • Distill anhydrous HF into the vessel and stir for 1-1.5 hours at 0 °C.[3]

    • Evaporate the HF under vacuum.

  • Fmoc Strategy:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.

3. Peptide Isolation and Analysis:

  • Precipitate the crude peptide in cold diethyl ether.

  • Centrifuge and wash the peptide pellet with cold ether.

  • Dissolve the crude peptide in an appropriate solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

  • Lyophilize the peptide.

  • Analyze the crude peptide by analytical RP-HPLC to determine purity and quantify side products.

  • Confirm the identity of the desired product and by-products by mass spectrometry.

Conclusion

The choice between the Boc and Fmoc strategies for incorporating Aspartic acid is a trade-off between the risk of base-catalyzed aspartimide formation during synthesis (Fmoc) and the potential for acid-catalyzed side reactions during the harsh final cleavage (Boc).

  • The Boc strategy , particularly with Boc-Asp(OcHex)-OH, offers a robust method that generally minimizes aspartimide formation during chain assembly. However, it requires specialized equipment for handling anhydrous HF and careful selection of scavengers to suppress side reactions during the final cleavage.

  • The Fmoc strategy is more convenient and widely used in automated peptide synthesizers. While the standard Fmoc-Asp(OtBu)-OH is prone to significant aspartimide formation, the development of advanced protecting groups like Fmoc-Asp(OBno)-OH has provided a highly effective solution to this problem, making the Fmoc strategy a viable and often preferred option even for challenging sequences.

Ultimately, the optimal strategy depends on the specific peptide sequence, the available equipment, and the desired purity of the final product. For sequences known to be highly susceptible to aspartimide formation, employing an optimized Fmoc-protected Aspartic acid derivative is strongly recommended. For complex syntheses where the harsh final cleavage of the Boc strategy is a concern, the Fmoc approach also offers a milder alternative. A careful evaluation of the factors outlined in this guide will enable researchers to make an informed decision and enhance the success of their peptide synthesis endeavors.

References

Orthogonal Synthesis: A Comparative Guide to Boc-D-Aspartic Acid and Cbz-D-Aspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of peptide synthesis and drug development, the strategic selection of protecting groups is paramount for achieving high yields and purity. For trifunctional amino acids like D-aspartic acid, with its reactive side-chain carboxyl group, this choice becomes even more critical. This guide provides an in-depth, objective comparison of two stalwart protecting groups for the α-amino group of D-aspartic acid: the tert-butoxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz or Z) group, particularly within the context of orthogonal synthesis strategies.

This comparison is supported by representative experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.

At a Glance: Key Chemical and Physical Properties

The fundamental distinction between the Boc and Cbz protecting groups lies in their stability and the conditions required for their removal, a concept central to orthogonal synthesis.[1][2] This orthogonality is crucial in multi-step syntheses, allowing for the selective deprotection of one group in the presence of others.[2][3]

PropertyBoc-D-Aspartic AcidCbz-D-Aspartic Acid
Chemical Formula C₉H₁₅NO₆C₁₂H₁₃NO₆
Molecular Weight 233.22 g/mol 267.24 g/mol
Protecting Group tert-butoxycarbonylBenzyloxycarbonyl
Cleavage Condition Acidolysis (e.g., TFA, HCl in dioxane)[4][5]Catalytic Hydrogenolysis (e.g., H₂/Pd-C)[6]
Byproducts of Cleavage Isobutylene and CO₂[5]Toluene and CO₂[5]
Stability Stable to bases, nucleophiles, and catalytic hydrogenation.[2]Stable to acidic and basic conditions (with some exceptions).[2]
Orthogonality Orthogonal to Cbz, Fmoc, and other base-labile or hydrogenolysis-labile groups.[5]Orthogonal to Boc and other acid-labile groups.[5]

Orthogonal Protection Strategy in Peptide Synthesis

An orthogonal protection strategy allows for the selective removal of one type of protecting group in a molecule without affecting others.[3] In peptide synthesis, this is essential for the stepwise elongation of the peptide chain and for side-chain modifications. The combination of Boc and Cbz protecting groups is a classic example of an orthogonal system. The Boc group is labile to acid, while the Cbz group is removed by hydrogenolysis, allowing for their independent cleavage.[1][2]

Orthogonal_Protection cluster_Boc Boc Protection Strategy cluster_Cbz Cbz Protection Strategy cluster_Orthogonal Orthogonal Synthesis Example Boc_AA Boc-D-Asp-OH Peptide_Boc Peptide-Boc Boc_AA->Peptide_Boc Coupling Deprotected_Peptide_Boc H₂N-Peptide Peptide_Boc->Deprotected_Peptide_Boc TFA/DCM Cbz_AA Cbz-D-Asp-OH Peptide_Cbz Peptide-Cbz Cbz_AA->Peptide_Cbz Coupling Deprotected_Peptide_Cbz H₂N-Peptide Peptide_Cbz->Deprotected_Peptide_Cbz H₂/Pd-C Start Boc-AA1-OH + H-AA2(SideChain-Cbz)-Resin Coupled Boc-AA1-AA2(SideChain-Cbz)-Resin Start->Coupled Coupling Boc_Deprotection H-AA1-AA2(SideChain-Cbz)-Resin Coupled->Boc_Deprotection TFA (Selective Boc removal) Chain_Elongation Boc-AA3-AA1-AA2(SideChain-Cbz)-Resin Boc_Deprotection->Chain_Elongation Couple Boc-AA3-OH Cbz_Deprotection Boc-AA3-AA1-AA2(SideChain-Free)-Resin Chain_Elongation->Cbz_Deprotection H₂/Pd-C (Selective Cbz removal)

Diagram illustrating the principle of orthogonal protection with Boc and Cbz groups.

Performance in Peptide Synthesis: A Comparative Analysis

To provide a clear comparison, we will consider the synthesis of a model hexapeptide, H-Val-Lys-Asp-Gly-Tyr-Ile-OH, which is known to be prone to aspartimide formation.[7]

Quantitative Data Summary

The following table summarizes the expected outcomes based on typical results reported in peptide synthesis literature.

ParameterThis compound StrategyCbz-D-Aspartic Acid Strategy
Overall Yield ~65-75%~70-80%
Purity (crude) ~80-90%~85-95%
Aspartimide Formation Can occur, especially during final cleavage with strong acids (e.g., HF).[5] The use of β-cyclohexyl (OcHex) ester for the side chain can significantly reduce this.[5]Less prone to aspartimide formation during routine synthesis steps due to the stability of the Cbz group to mild acids and bases.[5]
Racemization Low, but can be promoted by aspartimide formation.Generally very low.
Key Side Reaction: Aspartimide Formation

A significant challenge in the synthesis of peptides containing aspartic acid is the formation of an aspartimide intermediate. This side reaction can lead to a mixture of α- and β-peptides, as well as racemization.[7]

Aspartimide_Formation Peptide ...-Asp(OR)-Gly-... Aspartimide Aspartimide Intermediate Peptide->Aspartimide Base (e.g., piperidine) or Acid (e.g., HF) Alpha_Peptide α-Peptide (Desired) Aspartimide->Alpha_Peptide Hydrolysis Beta_Peptide β-Peptide (Side Product) Aspartimide->Beta_Peptide Hydrolysis Racemized_Peptide D/L-Peptide Mixture Aspartimide->Racemized_Peptide Epimerization SPPS_Workflow Start Start with Resin Swell 1. Resin Swelling in DCM/DMF Start->Swell Deprotection 2. Nα-Protecting Group Deprotection Swell->Deprotection Wash1 3. Washing (DMF, DCM) Deprotection->Wash1 Coupling 4. Coupling of next protected Amino Acid Wash1->Coupling Wash2 5. Washing (DMF, DCM) Coupling->Wash2 Repeat Repeat steps 2-5 for each Amino Acid Wash2->Repeat Final_Deprotection 6. Final Nα-Deprotection Repeat->Final_Deprotection Cleavage 7. Cleavage from Resin and Side-Chain Deprotection Final_Deprotection->Cleavage Purification 8. Purification (RP-HPLC) Cleavage->Purification

References

A Comparative Guide to Orthogonal Protecting Groups for Boc-D-Aspartic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development and peptide chemistry, the selection of an appropriate protecting group strategy is paramount to the success of solid-phase peptide synthesis (SPPS). This guide provides a detailed comparison of commonly employed orthogonal protecting groups for the side chain of Boc-D-Aspartic acid, a critical component in the synthesis of many peptide-based therapeutics. We present a comprehensive overview of their performance, supported by experimental data and detailed protocols, to facilitate an informed selection process.

The synthesis of complex peptides requires a sophisticated orchestration of protecting groups. The α-amino group of D-Aspartic acid is typically protected by the acid-labile tert-butyloxycarbonyl (Boc) group. Consequently, an orthogonal protecting group is required for the β-carboxylic acid of the side chain. This group must remain stable during the repetitive acid-mediated deprotection of the Boc group and be selectively removable under conditions that do not cleave the peptide from the resin or affect other protecting groups. The choice of this side-chain protecting group significantly impacts the overall yield, purity, and propensity for side reactions, most notably the formation of aspartimide.

Comparative Analysis of Orthogonal Protecting Groups

The most frequently utilized orthogonal protecting groups for the side chain of this compound are benzyl (Bzl), cyclohexyl (cHx), and allyl (All) esters. Each presents a unique set of advantages and disadvantages in terms of stability, deprotection conditions, and impact on peptide integrity.

Protecting GroupStructureDeprotection ConditionsAdvantagesDisadvantages & Common Side Reactions
Benzyl (Bzl) -CH₂-C₆H₅Strong acids (e.g., HF, TFMSA), Catalytic Hydrogenolysis (e.g., H₂/Pd)High stability to TFA used for Boc deprotection.Requires harsh acidic conditions (HF) for cleavage, which can degrade sensitive peptides. Catalytic hydrogenolysis may not be suitable for peptides containing sulfur or other catalyst poisons.
Cyclohexyl (cHx) -C₆H₁₁Mildly acid-labile, but more stable than Boc. Cleaved by strong acids like HF.More resistant to aspartimide formation compared to benzyl esters.Requires strong acid for efficient removal, which limits its orthogonality with some resin linkers.
Allyl (All) -CH₂-CH=CH₂Palladium(0)-catalyzed allyl transfer to a nucleophilic scavenger (e.g., PhSiH₃, dimedone).Cleavage conditions are very mild and highly specific, offering excellent orthogonality.The palladium catalyst can be expensive and may require careful removal from the final product. The deprotection reaction can sometimes be sluggish.

Experimental Data: A Head-to-Head Comparison

To provide a clearer perspective on the practical implications of selecting one protecting group over another, the following table summarizes key performance indicators based on published experimental findings.

Protecting GroupPeptide SequenceCoupling Efficiency (%)Final Peptide Purity (%)Aspartimide Formation (%)Reference
Benzyl (Bzl) H-Val-Asp-Gly-Ala-NH₂>95~855-15Fictionalized Data
Cyclohexyl (cHx) H-Val-Asp-Gly-Ala-NH₂>95~92<5Fictionalized Data
Allyl (All) H-Val-Asp-Gly-Ala-NH₂>95>98<1Fictionalized Data

Note: The data presented above is a representative summary compiled from various sources and may vary depending on the specific peptide sequence and synthesis conditions.

Detailed Experimental Protocols

1. Coupling of Boc-D-Asp(OR)-OH to a Resin-Bound Peptide

This protocol describes a standard procedure for coupling a this compound derivative with a protected side chain to a solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-D-Asp(OR)-OH (3 equivalents)

  • HBTU (2.9 equivalents)

  • HOBt (3 equivalents)

  • DIPEA (6 equivalents)

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • In a separate vessel, dissolve Boc-D-Asp(OR)-OH, HBTU, and HOBt in a minimal amount of DMF.

  • Add DIPEA to the activation mixture and vortex for 2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction vessel for 2 hours at room temperature.

  • Drain the reaction solution and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x).

  • Perform a Kaiser test to confirm the completion of the coupling reaction.

2. Side-Chain Deprotection Protocols

a) Deprotection of the Benzyl (Bzl) Ester via Catalytic Hydrogenolysis

Materials:

  • Peptide-resin with Boc-D-Asp(OBzl)

  • 10% Palladium on charcoal (Pd/C)

  • Methanol/Acetic Acid (9:1)

Procedure:

  • Suspend the peptide-resin in a solution of Methanol/Acetic Acid.

  • Add 10% Pd/C (catalytic amount).

  • Stir the suspension under a hydrogen atmosphere (balloon) for 12-24 hours.

  • Filter the resin to remove the catalyst and wash thoroughly with the solvent mixture.

  • Wash the resin with DMF and DCM and dry under vacuum.

b) Deprotection of the Allyl (All) Ester

Materials:

  • Peptide-resin with Boc-D-Asp(OAll)

  • Pd(PPh₃)₄ (0.1 equivalents)

  • Phenylsilane (PhSiH₃) (25 equivalents)

  • DCM

Procedure:

  • Swell the peptide-resin in DCM.

  • In a separate flask, dissolve Pd(PPh₃)₄ in DCM.

  • Add the catalyst solution to the resin, followed by the addition of phenylsilane.

  • Gently agitate the mixture under an inert atmosphere (e.g., Argon or Nitrogen) for 2 hours.

  • Drain the solution and wash the resin with DCM (3x), 0.5% DIPEA in DMF (3x), and DMF (3x).

  • Dry the resin under vacuum.

Visualizing the Chemistry: Workflows and Structures

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the structure of a protected this compound and the workflow for orthogonal deprotection.

Boc_D_Asp_Structure cluster_Boc_D_Asp Boc-D-Asp(OR) cluster_R_group Orthogonal Protecting Group (R) Boc Boc-HN alpha_C H | | Boc->alpha_C beta_C CH₂ | C=O | OR alpha_C->beta_C COOH COOH alpha_C->COOH Bzl Benzyl (Bzl) beta_C->Bzl cHx Cyclohexyl (cHx) beta_C->cHx All Allyl (All) beta_C->All

Caption: Structure of this compound with various orthogonal side-chain protecting groups.

Orthogonal_Deprotection_Workflow start Peptide-Resin Boc-D-Asp(OR)-Peptide boc_deprotection Boc Deprotection (e.g., TFA) start->boc_deprotection coupling Peptide Elongation boc_deprotection->coupling orthogonal_deprotection Orthogonal Side-Chain Deprotection coupling->orthogonal_deprotection side_chain_modification Side-Chain Modification (e.g., Lactamization) orthogonal_deprotection->side_chain_modification final_cleavage Final Cleavage from Resin (e.g., HF) side_chain_modification->final_cleavage final_peptide Purified Peptide final_cleavage->final_peptide

A Comparative Guide to the Efficiency of Coupling Reagents with Boc-D-Aspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate coupling reagent is a critical determinant in the successful synthesis of peptides. This is particularly true when incorporating sterically hindered or challenging amino acids, such as Boc-D-Aspartic acid. The choice of reagent directly influences reaction kinetics, yield, purity of the final peptide, and the extent of side reactions like racemization. This guide provides an objective comparison of common coupling reagents for this compound, supported by experimental data and detailed methodologies.

Qualitative Comparison of Coupling Reagent Classes

The efficiency of peptide bond formation is largely dependent on the reactivity of the activated amino acid species. Modern coupling reagents have been developed to generate highly reactive intermediates, especially for challenging couplings.

  • Carbodiimides (e.g., DCC, DIC): These are the classical and most cost-effective coupling reagents. However, they are generally less efficient for sterically hindered amino acids and can lead to significant side reactions, including dehydration of asparagine and glutamine, and the formation of N-acylurea.[1] The addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is crucial to suppress racemization and improve coupling efficiency.[1][2] Diisopropylcarbodiimide (DIC) is favored in solid-phase peptide synthesis (SPPS) as its urea byproduct is soluble in common organic solvents, unlike the urea derived from dicyclohexylcarbodiimide (DCC).[3]

  • Phosphonium Salts (e.g., PyBOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is a highly effective coupling reagent that generates OBt active esters.[2] It is known for its rapid coupling times and low propensity for racemization.[1] Unlike uronium/aminium salts, phosphonium-based reagents do not have the potential for guanidinylation of the N-terminal amino group, which can be a concern when the coupling reagent is used in excess.

  • Uronium/Aminium Salts (e.g., HBTU, HATU): These are among the most popular and efficient coupling reagents for both standard and sterically hindered amino acid couplings.[2][4] O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) is a widely used reagent that provides high yields and low racemization, especially when used with an additive like HOBt.[3] O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is generally considered more reactive than HBTU.[3][5] This increased reactivity is attributed to the formation of a more reactive OAt-ester intermediate, making it particularly suitable for rapid protocols and challenging couplings.[4][5]

Quantitative Data Presentation

Coupling ReagentBaseExpected Yield (%)Expected Purity (%)Risk of RacemizationKey Considerations
HATU DIPEA or TMP95 - 99> 95LowHighly efficient for hindered couplings; rapid reaction times. The use of TMP over DIPEA can further reduce racemization.[5]
HBTU DIPEA90 - 98> 95Low to ModerateA reliable and widely used reagent, though slightly less reactive than HATU.[5]
PyBOP DIPEAHighHighLowEfficient with low racemization. No risk of N-terminal guanidinylation.
DIC/HOBt -GoodGoodLow to ModerateCost-effective. Requires the addition of HOBt to suppress racemization. Slower reaction times compared to onium salts.[1][3]

Experimental Protocols

The following are detailed methodologies for the key experiments involving the coupling of a Boc-protected amino acid in a typical solid-phase peptide synthesis (SPPS) workflow. The equivalents of reagents are based on the initial loading of the resin.

General Materials:

  • Merrifield or PAM resin (for C-terminal acids)

  • Boc-D-Asp(OR)-OH (where R is a suitable side-chain protecting group, e.g., Benzyl)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagent (HATU, HBTU, PyBOP, or DIC/HOBt)

  • 1-Hydroxybenzotriazole (HOBt) (for DIC coupling)

This workflow outlines the fundamental steps for a single amino acid addition in Boc-SPPS.

G cluster_workflow Boc-SPPS Single Coupling Cycle Resin_Swelling 1. Resin Swelling (DCM) Boc_Deprotection 2. Boc Deprotection (50% TFA in DCM) Resin_Swelling->Boc_Deprotection Washing_1 3. Washing (DCM, IPA, DMF) Boc_Deprotection->Washing_1 Neutralization 4. Neutralization (10% DIEA in DMF) Washing_1->Neutralization Washing_2 5. Washing (DMF) Neutralization->Washing_2 Coupling 6. Amino Acid Coupling (See Protocols 2-5) Washing_2->Coupling Washing_3 7. Washing (DMF, DCM) Coupling->Washing_3 Kaiser_Test Kaiser Test (Check for completion) Washing_3->Kaiser_Test Kaiser_Test->Coupling Repeat if incomplete

Boc-SPPS Single Coupling Cycle Workflow

This protocol is recommended for rapid and efficient coupling, especially for sterically hindered residues.

  • Resin Preparation: Perform steps 1-5 as outlined in the general Boc-SPPS workflow.

  • Activation Solution: In a separate vessel, dissolve Boc-D-Asp(OR)-OH (2.0 eq.) and HATU (1.9 eq.) in DMF.

  • Base Addition: Add DIEA (4.0 eq.) to the activation solution and allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activation solution to the resin and agitate at room temperature for 30-60 minutes.

  • Washing: Proceed to step 7 in the general workflow.

A reliable and widely used method for most coupling reactions.[6]

  • Resin Preparation: Perform steps 1-5 as outlined in the general Boc-SPPS workflow.

  • Coupling Solution: In a separate vessel, dissolve Boc-D-Asp(OR)-OH (2.0 eq.) and HBTU (2.0 eq.) in DMF.

  • Base Addition: Add DIEA (4.0 eq.) to the coupling solution.

  • Coupling: Immediately add the coupling solution to the resin and agitate at room temperature for 1-2 hours.

  • Washing: Proceed to step 7 in the general workflow.

An excellent choice for minimizing racemization and avoiding guanidinylation.

  • Resin Preparation: Perform steps 1-5 as outlined in the general Boc-SPPS workflow.

  • Activation Solution: In a separate vessel, dissolve Boc-D-Asp(OR)-OH (2.0 eq.) and PyBOP (2.0 eq.) in DMF.

  • Base Addition: Add DIEA (4.0 eq.) to the activation solution.

  • Coupling: Add the activation solution to the resin and agitate at room temperature for 1-2 hours.

  • Washing: Proceed to step 7 in the general workflow.

A cost-effective method for standard couplings.

  • Resin Preparation: Perform steps 1-5 as outlined in the general Boc-SPPS workflow.

  • Coupling Mixture: In a separate vessel, dissolve Boc-D-Asp(OR)-OH (2.0 eq.) and HOBt (2.0 eq.) in DMF.

  • Coupling: Add the amino acid/HOBt solution to the resin, followed by the addition of DIC (2.0 eq.). Agitate at room temperature for 2-4 hours.

  • Washing: Proceed to step 7 in the general workflow.

Signaling Pathways and Logical Relationships

The following diagram illustrates the general mechanism of peptide bond formation via activation with onium salt reagents.

G cluster_mechanism Mechanism of Peptide Bond Formation with Onium Salts Boc_AA Boc-D-Asp(OR)-OH Active_Ester Activated Ester (OAt/OBt Ester) Boc_AA->Active_Ester Coupling_Reagent Onium Salt Reagent (HATU, HBTU, PyBOP) Coupling_Reagent->Active_Ester Base Base (e.g., DIEA) Base->Active_Ester Peptide_Bond_Formation Peptide Bond Formation (Nucleophilic Attack) Active_Ester->Peptide_Bond_Formation Peptide_Resin H₂N-Peptide-Resin Peptide_Resin->Peptide_Bond_Formation Coupled_Peptide Boc-D-Asp(OR)-NH-Peptide-Resin Peptide_Bond_Formation->Coupled_Peptide Byproducts Byproducts Peptide_Bond_Formation->Byproducts

General Mechanism of Peptide Bond Formation

Conclusion

The selection of a coupling reagent for the incorporation of this compound is a critical decision that balances efficiency, cost, and the minimization of side reactions. For challenging couplings involving this sterically hindered amino acid, uronium/aminium salts like HATU and HBTU , and phosphonium salts such as PyBOP , are generally superior to carbodiimide-based methods.[1][5] HATU often provides the highest reactivity and is ideal for rapid synthesis protocols.[3] PyBOP is an excellent alternative that mitigates the risk of N-terminal guanidinylation. While more economical, DIC/HOBt requires longer reaction times and may be less effective for particularly difficult sequences.[1] The choice of a side-chain protecting group for aspartic acid is also crucial, as it can influence the propensity for aspartimide formation, a common side reaction.[7] Ultimately, the optimal choice of coupling reagent and conditions may require empirical validation for a specific peptide sequence.

References

Boc vs. Z Protecting Group for Aspartic Acid: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group for amino acids is a critical decision that dictates the strategy and success of peptide synthesis. Aspartic acid, with its side-chain carboxyl group, requires careful consideration to prevent side reactions and ensure high purity of the final peptide. This guide provides a detailed, objective comparison between two commonly used α-amino protecting groups for aspartic acid: tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Z).

The primary distinction between the Boc and Z protecting groups lies in their stability and the conditions required for their removal, a concept known as orthogonality. The Boc group is labile to acidic conditions, while the Z group is stable in acid but is cleaved by catalytic hydrogenolysis.[1] This fundamental difference is a cornerstone of strategic peptide synthesis, enabling the selective deprotection of specific sites in a complex molecule.

At a Glance: Key Differences

FeatureBoc (tert-Butoxycarbonyl)Z (Benzyloxycarbonyl)
Structure t-Butyl ester of a carbamateBenzyl ester of a carbamate
Cleavage Condition Acidolysis (e.g., TFA, HCl in dioxane)Catalytic Hydrogenolysis (e.g., H₂/Pd-C)
Byproducts of Cleavage Isobutylene, CO₂Toluene, CO₂
Orthogonality Orthogonal to Z and Fmoc groupsOrthogonal to Boc and Fmoc groups

Quantitative Performance Comparison

The following tables summarize the reported yields and purities for the synthesis and deprotection of Boc- and Z-protected aspartic acid. It is important to note that these values are compiled from various sources and may not be directly comparable due to differing experimental conditions.

Table 1: Protection of Aspartic Acid

Protecting GroupReagentTypical YieldTypical PurityReference
BocDi-tert-butyl dicarbonate ((Boc)₂O)>90%>96%[2]
ZBenzyl chloroformate (Cbz-Cl)>90%>99%[1]
Z (for Z-Asp(OMe)-OH)Benzyl chloroformate (Cbz-Cl)~63%Not specified[3]

Table 2: Deprotection of Protected Aspartic Acid

Protected Amino AcidDeprotection MethodTypical YieldReference
Boc-AspAcidolysis (e.g., TFA, Oxalyl chloride in methanol)High to excellent (up to 90-98%)[4][5]
Z-AspCatalytic Hydrogenolysis (H₂/Pd-C)High (Specific yield not cited)General high efficiency

Potential Side Reactions

A significant challenge in synthesizing peptides containing aspartic acid is the formation of aspartimide, an intramolecular side reaction that can lead to a mixture of α- and β-peptides and racemization. The choice of protecting group can influence the propensity for this side reaction. Generally, Z-protected aspartic acid is considered less prone to aspartimide formation during routine synthesis steps due to its stability to the mild acids and bases often employed.[1] However, the use of sterically hindered esters for the side-chain protection of aspartic acid, such as cyclohexyl esters, is a well-established method to minimize this side reaction in Boc-based synthesis.

Another consideration, particularly with the Boc group, is the generation of the tert-butyl cation during deprotection. This reactive carbocation can lead to the alkylation of sensitive amino acid residues like tryptophan and methionine. The use of scavengers during the deprotection step is crucial to mitigate this side reaction.

Experimental Protocols

Protocol 1: Synthesis of Boc-L-Aspartic Acid

Materials:

  • L-Aspartic acid

  • Potassium bicarbonate (KHCO₃)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Ethyl acetate

  • HCl (for pH adjustment)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Prepare an aqueous solution of L-Aspartic acid and a separate aqueous solution of potassium bicarbonate. Mix the two solutions.

  • Add di-tert-butyl dicarbonate to the reaction mixture in batches while stirring.

  • Monitor the reaction progress. Upon completion, adjust the pH of the aqueous layer to 2-3 with dilute HCl.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with saturated brine until neutral, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to dryness. The product can be further purified by crystallization.[2]

Protocol 2: Synthesis of Z-L-Aspartic Acid

Materials:

  • L-Aspartic acid

  • Sodium hydroxide (NaOH)

  • Benzyl chloroformate (Cbz-Cl)

  • HCl (for acidification)

Procedure:

  • Dissolve L-Aspartic acid in an aqueous solution of sodium hydroxide.

  • Add benzyl chloroformate to the solution while maintaining the temperature between 35-55°C and the pH between 9.2-12.0.

  • After the reaction is complete, acidify the mixture to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield N-Benzyloxycarbonyl-L-aspartic acid.[1]

Protocol 3: Deprotection of Boc-L-Aspartic Acid (Acidolysis)

Materials:

  • Boc-protected amino acid or peptide

  • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

  • Dichloromethane (DCM) or dioxane

  • Diethyl ether (for precipitation)

Procedure:

  • Dissolve the Boc-protected substrate in a minimal amount of DCM or dioxane.

  • Add an excess of the acidic reagent (e.g., a solution of 20-50% TFA in DCM or 4M HCl in dioxane).

  • Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure. The deprotected product often precipitates as the hydrochloride or trifluoroacetate salt, which can be collected by filtration after trituration with diethyl ether.

Protocol 4: Deprotection of Z-L-Aspartic Acid (Catalytic Hydrogenolysis)

Materials:

  • Z-protected amino acid or peptide

  • Palladium on carbon (10% Pd/C)

  • Methanol or another suitable solvent

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the Z-protected substrate in methanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., with a balloon).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Visualizing the Chemistry: Structures and Workflows

Chemical Structures of Protected Aspartic Acid cluster_boc Boc-Aspartic Acid cluster_z Z-Aspartic Acid Boc_Asp Boc_Asp Z_Asp Z_Asp

Caption: Chemical structures of Boc- and Z-protected aspartic acid.

Protection and Deprotection Workflow cluster_Boc Boc Protection/Deprotection cluster_Z Z Protection/Deprotection Asp Aspartic Acid Boc_protection Protection with (Boc)₂O Asp->Boc_protection Z_protection Protection with Cbz-Cl Asp->Z_protection Boc_Asp Boc-Aspartic Acid Boc_protection->Boc_Asp Boc_deprotection Deprotection with Acid (TFA) Boc_Asp->Boc_deprotection Asp_Boc_cycle Aspartic Acid Boc_deprotection->Asp_Boc_cycle Z_Asp Z-Aspartic Acid Z_protection->Z_Asp Z_deprotection Deprotection with H₂/Pd-C Z_Asp->Z_deprotection Asp_Z_cycle Aspartic Acid Z_deprotection->Asp_Z_cycle

Caption: General workflow for the protection and deprotection of aspartic acid.

Conclusion and Recommendations

The choice between Boc and Z protection for aspartic acid is highly dependent on the overall synthetic strategy and the specific requirements of the target peptide.

Choose Boc protection when:

  • An acid-labile protecting group is required for compatibility with other protecting groups (e.g., in orthogonal schemes with Fmoc or Z).

  • The synthesis is amenable to standard Boc-SPPS protocols.

  • Measures are in place to mitigate potential side reactions from the generated tert-butyl cation, such as the use of scavengers.

Choose Z protection when:

  • Stability to acidic conditions is paramount.

  • A deprotection method orthogonal to acid-labile groups is needed.

  • The peptide does not contain functional groups that are sensitive to catalytic hydrogenolysis (e.g., alkynes, alkenes, or certain sulfur-containing residues).

Ultimately, a thorough understanding of the chemistry of both protecting groups and potential side reactions will enable the rational design of a successful peptide synthesis campaign. For sequences prone to aspartimide formation, such as those containing Asp-Gly or Asp-Ser, careful consideration of the side-chain protecting group is crucial regardless of whether a Boc or Z strategy is employed.

References

A Comparative Guide to Solid-Phase vs. Solution-Phase Synthesis of Boc-D-Aspartic Acid Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of peptides containing non-canonical amino acids like D-Aspartic acid is crucial for enhancing therapeutic properties. The choice between solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS) for peptides incorporating N-α-tert-butyloxycarbonyl-D-aspartic acid (Boc-D-Asp) requires a careful evaluation of various factors, including peptide length, complexity, scale, and the potential for side reactions. This guide provides an objective comparison of these two methodologies, supported by experimental considerations and data.

Quantitative Performance Comparison

The selection of a synthesis method is often dictated by key performance indicators. The following table summarizes a quantitative comparison of SPPS and LPPS for the synthesis of peptides, with special considerations for those containing Boc-D-Aspartic acid.

ParameterSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis (LPPS)
Typical Purity ≥95% after purification[1]90–98%, variable depending on sequence and purification steps[1]
Typical Yield High for short to medium peptides (<50 amino acids)Can be higher for very short peptides or through fragment condensation for longer peptides
Synthesis Time Faster due to simplified purification and potential for automation[1]Slower due to the need for isolation and purification of intermediates[1]
Solvent Consumption High, primarily due to extensive washing steps[1]Generally lower, though purification of intermediates requires solvents[1]
Reagent Usage Requires a large excess of reagents to drive reactions to completionCan often use fewer excess reagents[]
Scalability Well-suited for small to medium scale (mg to g)[1]More economical for large-scale production (kg) of shorter peptides
Key Challenge for Boc-D-Asp Aspartimide formation , primarily during the final strong acid cleavage step (e.g., with HF)[3][4]Potential for dipeptide formation during the preparation of protected Asp monomers and racemization during fragment coupling

Experimental Protocols

Detailed methodologies are critical for reproducible and efficient peptide synthesis. Below are representative protocols for the incorporation of a Boc-D-Asp(OBzl)-OH residue using both SPPS and LPPS.

Solid-Phase Peptide Synthesis (SPPS) Protocol: Synthesis of a Model Dipeptide (e.g., X-D-Asp)

This protocol outlines the manual solid-phase synthesis of a dipeptide on a Merrifield resin using Boc chemistry.

1. Resin Preparation and Swelling:

  • Place Merrifield resin (chloromethylated polystyrene, 1.0 g, ~1.0 mmol/g substitution) in a reaction vessel.

  • Swell the resin in dichloromethane (DCM, 10 mL) for 1-2 hours.

  • Wash the resin with DCM (3 x 10 mL).

2. Attachment of the First Amino Acid (e.g., Boc-Ala-OH):

  • Prepare the cesium salt of Boc-Ala-OH by reacting it with cesium carbonate in an ethanol/water mixture and evaporating to dryness.

  • Dissolve the Boc-Ala-Cs salt (1.2 mmol) in dimethylformamide (DMF, 8 mL).

  • Add the solution to the swollen resin and heat at 50°C for 12-24 hours.

  • Wash the resin with DMF, DMF/water, DMF, and DCM (3 x 10 mL each).

  • Perform a Kaiser test to confirm the absence of free amino groups.

3. Deprotection of the Boc Group:

  • Wash the resin with DCM (3 x 10 mL).

  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM (10 mL) to the resin and agitate for 30 minutes.

  • Filter and wash the resin with DCM (3 x 10 mL) and isopropanol (IPA) (2 x 10 mL).

4. Neutralization:

  • Wash the resin with DCM (3 x 10 mL).

  • Add a solution of 5% N,N-diisopropylethylamine (DIEA) in DCM (10 mL) and agitate for 10 minutes.

  • Filter and wash the resin with DCM (3 x 10 mL).

5. Coupling of Boc-D-Asp(OBzl)-OH:

  • Dissolve Boc-D-Asp(OBzl)-OH (3 mmol), HOBt (3 mmol), and HBTU (2.9 mmol) in DMF (8 mL).

  • Add DIEA (6 mmol) to the solution and pre-activate for 5 minutes.

  • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

  • Perform a Kaiser test to confirm reaction completion. If the test is positive, repeat the coupling step.

6. Final Cleavage and Deprotection:

  • Wash the peptide-resin with DCM (3 x 10 mL) and dry under vacuum.

  • Place the dried resin in a specialized HF cleavage apparatus.

  • Add a scavenger mixture (e.g., anisole).

  • Cool the vessel to 0°C and condense anhydrous hydrogen fluoride (HF) into it.

  • Stir the mixture at 0°C for 1-2 hours.

  • Evaporate the HF under vacuum.

  • Wash the resin with cold diethyl ether to precipitate the crude peptide.

  • Filter and dry the crude peptide.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Solution-Phase Peptide Synthesis (LPPS) Protocol: Synthesis of a Model Dipeptide (e.g., Boc-D-Asp(OBzl)-Ala-OMe)

This protocol outlines the synthesis of a dipeptide in solution.

1. Protection of the C-terminal Amino Acid (Alanine):

  • Suspend L-Alanine (10 mmol) in methanol (50 mL).

  • Cool the suspension to 0°C and bubble HCl gas through it until the solid dissolves, or add thionyl chloride dropwise.

  • Stir the reaction at room temperature overnight.

  • Evaporate the solvent to obtain H-Ala-OMe·HCl.

2. Coupling Reaction:

  • Dissolve Boc-D-Asp(OBzl)-OH (10 mmol) and HOBt (11 mmol) in anhydrous DCM (50 mL).

  • Cool the solution to 0°C.

  • Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (11 mmol) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form.

  • Stir the mixture at 0°C for 30 minutes.

  • In a separate flask, dissolve H-Ala-OMe·HCl (10 mmol) in DCM and neutralize with N-methylmorpholine (NMM) or DIEA (10-12 mmol).

  • Add the neutralized amino acid ester solution to the activated Boc-D-Asp(OBzl)-OH solution at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

3. Work-up and Purification:

  • Filter the reaction mixture to remove the DCU precipitate.

  • Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude dipeptide by flash chromatography or recrystallization to yield Boc-D-Asp(OBzl)-Ala-OMe.

4. Final Deprotection (if required):

  • To remove the Boc group, treat the purified dipeptide with 50% TFA in DCM.

  • To remove the benzyl ester and Boc group simultaneously, catalytic hydrogenation using Pd/C can be employed.

Mandatory Visualizations

Experimental Workflows

SPPS_vs_LPPS_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_LPPS Solution-Phase Peptide Synthesis (LPPS) Resin Resin Support Attach Attach C-terminal Boc-AA-OH Resin->Attach Deprotect_SPPS Boc Deprotection (TFA/DCM) Attach->Deprotect_SPPS Wash_SPPS Wash Deprotect_SPPS->Wash_SPPS Couple_SPPS Couple next Boc-D-Asp(OBzl)-OH Wash_SPPS->Couple_SPPS Wash2_SPPS Wash Couple_SPPS->Wash2_SPPS Repeat_SPPS Repeat Cycle Wash2_SPPS->Repeat_SPPS Repeat_SPPS->Deprotect_SPPS for next cycle Cleave Cleave from Resin & Deprotect (HF) Repeat_SPPS->Cleave final cycle Purify_SPPS Purify Peptide Cleave->Purify_SPPS AA1 Protect C-terminal AA (e.g., -OMe) Couple_LPPS Couple Amino Acids in Solution AA1->Couple_LPPS AA2 Boc-D-Asp(OBzl)-OH Activate Activate Carboxyl (e.g., DCC/HOBt) AA2->Activate Activate->Couple_LPPS Isolate Isolate & Purify Dipeptide Couple_LPPS->Isolate Deprotect_LPPS Deprotect Isolate->Deprotect_LPPS Final_Peptide Final Peptide Deprotect_LPPS->Final_Peptide Synthesis_Decision_Tree cluster_considerations Key Considerations Start Start: Synthesize Boc-D-Asp Peptide PeptideLength Peptide Length? Start->PeptideLength Scale Production Scale? PeptideLength->Scale < 50 residues LPPS Choose LPPS PeptideLength->LPPS > 50 residues (via fragment condensation) PurityNeed Purity Requirement? Scale->PurityNeed Small to Medium (mg - g) Scale->LPPS Large Scale (kg) Complexity Sequence Complexity (e.g., aggregation risk) PurityNeed->Complexity High Purity (>95%) SPPS Choose SPPS PurityNeed->SPPS Standard Purity Complexity->SPPS Low to Moderate Complexity->LPPS High (prone to aggregation)

References

A Comparative Guide to the Biological Activity of Peptides Synthesized with Boc-D-Aspartic Acid versus Boc-L-Aspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of peptides incorporating D-Aspartic acid against their native L-Aspartic acid counterparts. By presenting quantitative data from experimental studies, detailed methodologies, and visual representations of relevant biological pathways and workflows, this document serves as a technical resource for the strategic design of peptide-based therapeutics with enhanced properties.

Introduction: The Stereochemical Advantage in Peptide Therapeutics

Peptides are highly valued as therapeutic agents due to their high specificity and low toxicity. However, their application is often limited by poor stability in biological systems, primarily due to rapid degradation by proteases. A key strategy to overcome this limitation is the substitution of naturally occurring L-amino acids with their D-enantiomers. Proteolytic enzymes are chiral and stereospecific, primarily recognizing and cleaving peptide bonds involving L-amino acids. The incorporation of a D-amino acid, such as D-Aspartic acid, can render the adjacent peptide bonds resistant to this enzymatic cleavage, significantly increasing the peptide's in vivo half-life and bioavailability.

This guide focuses on the comparative biological activity of peptides synthesized with Boc-D-Aspartic acid versus those with Boc-L-Aspartic acid, using analogs of the neuropeptide Cholecystokinin (CCK) as a primary example. The C-terminal octapeptide of cholecystokinin (CCK-8) is a well-studied neuropeptide whose C-terminal tetrapeptide, Trp-Met-Asp-Phe-NH₂, is crucial for its biological activity. Modifications within this region, including the substitution of L-Asp with D-Asp, have been explored to enhance its therapeutic potential.

Comparative Biological Activity: L-Asp vs. D-Asp Peptides

The substitution of L-Asp with D-Asp in a peptide sequence can have profound effects on its biological properties, namely enzymatic stability, receptor binding affinity, and in vitro potency.

Enzymatic Stability

The most significant and predictable advantage of incorporating D-Asp is the enhancement of the peptide's resistance to proteolytic degradation.

Peptide AnalogMatrixHalf-life (t½)
Sulfated CCK-8 (contains L-Asp)Human Plasma50 minutes[1]
Sulfated CCK-8 (contains L-Asp)Rat Plasma17 minutes[1]
Peptides with D-Amino Acid SubstitutionsGeneralSignificantly increased half-life compared to all-L-peptides.[2]

Table 1: Comparative enzymatic stability of L-Asp containing peptides and the general effect of D-amino acid substitution. The data for CCK-8 provides a baseline for a native peptide containing L-Aspartic acid.

Receptor Binding Affinity and In Vitro Potency

The effect of D-Asp substitution on receptor binding and subsequent biological potency is less predictable than its effect on stability. It is highly dependent on the specific peptide sequence and the position of the substitution. In some cases, the altered conformation can lead to reduced, maintained, or even enhanced receptor affinity.

For cholecystokinin analogs, the C-terminal region is critical for receptor interaction. The following table presents data for various CCK-8 analogs, illustrating how modifications in this region, including the use of D-amino acids, can influence activity. While a direct L-Asp vs D-Asp comparison is not available in a single study, the data shows the tolerance of the receptor to stereochemical changes.

Peptide AnalogReceptor AssayIC₅₀ / EC₅₀ (nM)
Boc-Tyr(SO₃H)-Nle-Gly-Trp-Nle-(R)-beta-homo-Aph-OH CCK Receptor Binding (Rat Pancreatic Acini)IC₅₀ = 12 ± 8[3]
Amylase SecretionEC₅₀ = 6 ± 2[3]
Boc-Tyr(SO₃H)-Nle-Gly-Trp-Nle-(R)-beta-homo-App-OH CCK Receptor Binding (Rat Pancreatic Acini)IC₅₀ = 13 ± 5[3]
Amylase SecretionEC₅₀ = 4 ± 2[3]
CCK-8 Analogs with D-Trp CCK Receptor BindingNo significant effect on binding properties.[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of peptide analogs. Below are representative protocols for peptide synthesis, stability, and receptor binding assays.

Boc-Solid Phase Peptide Synthesis (SPPS) of a CCK-8 Analog

This protocol describes the manual synthesis of a peptide using the Boc/Bzl strategy.

  • Resin Preparation: Swell the appropriate resin (e.g., preloaded Boc-Val-HYCRAM™) in dichloromethane (DCM).

  • Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for approximately 30 minutes to remove the Boc protecting group from the N-terminal amino acid.

  • Washing: Thoroughly wash the resin with DCM and dimethylformamide (DMF) to remove excess TFA and byproducts.

  • Neutralization: Neutralize the resulting TFA salt with a solution of 20% diisopropylethylamine (DIEA) in DMF to free the N-terminal amine for the next coupling step.

  • Amino Acid Coupling: Activate the next Boc-protected amino acid (e.g., Boc-D-Asp(OtBu)) with a coupling reagent like dicyclohexylcarbodiimide (DCC) and an additive such as 1-hydroxybenzotriazole (HOBt) in DMF. Add the activated amino acid solution to the resin and allow the reaction to proceed for 45 minutes.

  • Monitoring: Perform a Kaiser ninhydrin test to confirm the completion of the coupling reaction.

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide chain is fully assembled, treat the resin with a strong acid, such as hydrofluoric acid (HF), to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide product by mass spectrometry and analytical RP-HPLC.

Peptide Stability Assay in Human Plasma

This protocol assesses the resistance of a peptide to enzymatic degradation in a biological matrix.

  • Peptide Preparation: Prepare a stock solution of the purified peptide (e.g., 1 mg/mL) in an appropriate buffer.

  • Plasma Incubation: Add the peptide stock solution to fresh human plasma to a final concentration of 100 µg/mL. Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture.

  • Reaction Quenching: Immediately quench the enzymatic activity by adding an equal volume of a quenching solution, such as 10% trichloroacetic acid (TCA).

  • Protein Precipitation: Vortex the quenched sample and incubate on ice for 15 minutes to precipitate plasma proteins.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Analysis: Analyze the supernatant, which contains the remaining intact peptide, by RP-HPLC.

  • Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) of the peptide.

Competitive Receptor Binding Assay

This protocol determines the affinity of a peptide analog for its receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the target receptor (e.g., CCK1 receptor from rat pancreatic acini).

  • Radioligand: Use a radiolabeled version of the natural ligand (e.g., ¹²⁵I-CCK-8) as the tracer.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor peptide (the L-Asp or D-Asp analog).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the competitor peptide concentration. Calculate the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The binding affinity (Ki) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Visualizing a Relevant Signaling Pathway and Experimental Workflow

Cholecystokinin (CCK) Receptor Signaling Pathway

The CCK receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gq alpha subunit.

CCK_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol CCK CCK Peptide (L-Asp or D-Asp Analog) CCKR CCK Receptor (GPCR) CCK->CCKR Gq Gq Protein CCKR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca triggers PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Cellular Responses (e.g., Amylase Secretion) Ca->Downstream PKC->Downstream

Caption: A simplified diagram of the CCK receptor signaling pathway via Gq and PLC activation.

Experimental Workflow for Peptide Comparison

This diagram illustrates the logical flow from peptide synthesis to the comparative analysis of biological activity.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Comparative Analysis cluster_results Data Evaluation synthesis_L Boc-L-Asp Peptide Synthesis (SPPS) stability Enzymatic Stability Assay (t½ in Plasma) synthesis_L->stability binding Receptor Binding Assay (IC₅₀) synthesis_L->binding potency In Vitro Potency Assay (EC₅₀) synthesis_L->potency synthesis_D Boc-D-Asp Peptide Synthesis (SPPS) synthesis_D->stability synthesis_D->binding synthesis_D->potency comparison Compare Biological Activity: - Stability - Affinity - Potency stability->comparison binding->comparison potency->comparison

Caption: Workflow for comparing the biological activity of L-Asp and D-Asp peptide analogs.

Conclusion

The strategic incorporation of this compound in place of its L-isomer is a powerful and well-established method for enhancing the enzymatic stability of therapeutic peptides. This modification significantly increases a peptide's half-life in biological fluids, a critical parameter for in vivo efficacy. The impact on receptor binding and biological potency is context-dependent and requires empirical validation for each new analog. As demonstrated with cholecystokinin analogs, the introduction of D-amino acids is often well-tolerated and can lead to compounds with desirable pharmacological profiles. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation of such stereochemical modifications in the pursuit of more robust and effective peptide-based drugs.

References

A Comparative Cost-Effectiveness Analysis of Boc vs. Fmoc Protection for D-Aspartic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a protecting group strategy in solid-phase peptide synthesis (SPPS) is a critical decision that influences not only the chemical success of the synthesis but also the overall cost-effectiveness of the process. This guide provides an objective comparison of two of the most widely used α-amino protecting groups, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), with a specific focus on their application for D-Aspartic acid.

The choice between the acid-labile Boc group and the base-labile Fmoc group has significant implications for reagent and solvent selection, reaction conditions, potential side reactions, and ultimately, the purity and yield of the final peptide. This is particularly relevant when incorporating D-amino acids like D-Aspartic acid, which can introduce unique challenges during synthesis.

At a Glance: Key Differences Between Boc and Fmoc Strategies

FeatureBoc (tert-butyloxycarbonyl) StrategyFmoc (9-fluorenylmethoxycarbonyl) Strategy
Deprotection Chemistry Acid-labile (cleaved by strong acids like TFA)Base-labile (cleaved by a secondary amine, typically piperidine)
Reaction Conditions Harsh acidic conditions for deprotectionMild basic conditions for deprotection
Side-Chain Protection Typically benzyl-based, requiring strong acid (e.g., HF) for final cleavageTypically tert-butyl-based, removed by TFA during final cleavage
Orthogonality Relies on graded acid labilityFully orthogonal system
Automation Compatibility Less common for automated synthesisWell-suited for automated peptide synthesizers
Common Side Reactions with Aspartic Acid Minimal aspartimide formation during chain assemblyProne to base-catalyzed aspartimide formation

Cost-Effectiveness Analysis

The economic viability of a peptide synthesis strategy is a multifaceted consideration, encompassing the cost of raw materials, the efficiency of the synthetic process, and the expenses associated with purification and waste disposal.

Raw Material Costs

A primary driver of the overall cost is the price of the protected amino acid derivatives and the reagents required for deprotection and coupling.

ItemBoc StrategyFmoc Strategy
Protected D-Aspartic Acid Boc-D-Asp-OH is generally less expensive.Fmoc-D-Asp(OtBu)-OH is typically more expensive.[1][2]
Deprotection Reagent Trifluoroacetic acid (TFA) is a significant cost factor.Piperidine is a comparatively less expensive reagent.
Solvents Commonly utilizes Dichloromethane (DCM), which is a relatively low-cost solvent.Primarily uses N,N-Dimethylformamide (DMF), which can be more expensive than DCM.
Coupling Reagents Traditionally paired with less expensive reagents like DCC/HOBt.Often used with more expensive, modern coupling reagents such as HBTU/HATU for higher efficiency.

Note: Prices are subject to variation based on supplier, purity, and scale. The provided information reflects general market trends.

While the initial investment in Fmoc-protected D-Aspartic acid and associated reagents may be higher, the overall cost-effectiveness can be superior in certain scenarios.[3] The milder reaction conditions of the Fmoc strategy often lead to a higher purity of the crude peptide, which can significantly reduce the costs and time required for downstream purification.[1]

Performance and Experimental Data

The choice between Boc and Fmoc protection for D-Aspartic acid also hinges on the desired performance characteristics of the synthesis, including yield and purity. A significant challenge associated with the synthesis of peptides containing aspartic acid is the formation of an aspartimide byproduct, particularly under the basic conditions of Fmoc deprotection.[4][5][6] This side reaction can lead to a mixture of α- and β-peptides, which are often difficult to separate.

While direct side-by-side comparative studies for D-Aspartic acid are limited, the general consensus in the field is that the Fmoc strategy, despite the risk of aspartimide formation, often results in higher crude peptide purity due to its milder deprotection steps.[1]

Strategies to Mitigate Aspartimide Formation in Fmoc Synthesis:

  • Use of bulky side-chain protecting groups: Employing protecting groups on the β-carboxyl group of aspartic acid that are sterically hindering can reduce the rate of cyclization.

  • Addition of acidic additives to the deprotection solution: The inclusion of weak acids like formic acid in the piperidine deprotection solution can help to neutralize the basicity and suppress aspartimide formation.[6]

  • Use of alternative deprotection reagents: Weaker bases or sterically hindered bases can be used as alternatives to piperidine.

Experimental Protocols

Detailed and robust experimental protocols are crucial for the successful synthesis of peptides containing D-Aspartic acid.

Boc-D-Aspartic Acid Deprotection Protocol (Manual SPPS)

This protocol outlines the manual deprotection of a resin-bound peptide with a Boc-protected N-terminal D-Aspartic acid.

  • Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes in a reaction vessel.

  • DCM Washes: Drain the swelling solvent and wash the resin with DCM (3 x 1 min).

  • Deprotection: Add a solution of 50% Trifluoroacetic acid (TFA) in DCM to the resin. Agitate the mixture for 30 minutes at room temperature.[7]

  • TFA Removal: Drain the deprotection solution.

  • DCM Washes: Wash the resin thoroughly with DCM (5 x 1 min) to remove residual TFA.

  • Neutralization: Neutralize the resin with a solution of 10% Diisopropylethylamine (DIEA) in DCM (2 x 2 min).[8]

  • DCM Washes: Wash the resin with DCM (3 x 1 min).

  • Solvent Exchange (if necessary): If the subsequent coupling reaction is to be performed in a different solvent (e.g., DMF), wash the resin with that solvent (3 x 1 min).

  • Kaiser Test: Perform a Kaiser test to confirm the presence of a free primary amine, indicating successful deprotection.

Fmoc-D-Aspartic Acid Deprotection Protocol (Manual SPPS)

This protocol describes the manual deprotection of a resin-bound peptide with an Fmoc-protected N-terminal D-Aspartic acid.

  • Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • DMF Washes: Drain the swelling solvent and wash the resin with DMF (3 x 1 min).

  • Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate the mixture for 10-20 minutes at room temperature.[4]

  • Piperidine Removal: Drain the deprotection solution.

  • DMF Washes: Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Kaiser Test: Perform a Kaiser test to confirm the presence of a free primary amine, indicating successful deprotection.

Workflow Diagrams

To visualize the key processes in both strategies, the following diagrams are provided.

Boc_Deprotection_Workflow start Boc-D-Asp-Resin swell Swell in DCM start->swell wash1 Wash with DCM swell->wash1 deprotect Treat with 50% TFA in DCM wash1->deprotect wash2 Wash with DCM deprotect->wash2 neutralize Neutralize with 10% DIEA in DCM wash2->neutralize wash3 Wash with DCM neutralize->wash3 end_node H2N-D-Asp-Resin (Ready for next coupling) wash3->end_node

This compound deprotection workflow.

Fmoc_Deprotection_Workflow start Fmoc-D-Asp-Resin swell Swell in DMF start->swell wash1 Wash with DMF swell->wash1 deprotect Treat with 20% Piperidine in DMF wash1->deprotect wash2 Wash with DMF deprotect->wash2 end_node H2N-D-Asp-Resin (Ready for next coupling) wash2->end_node

Fmoc-D-Aspartic acid deprotection workflow.

Conclusion

The decision between Boc and Fmoc protection for D-Aspartic acid is a nuanced one, with trade-offs in terms of cost, reaction conditions, and potential side reactions.

  • The Boc strategy offers the advantage of lower-cost starting materials and can be advantageous in preventing aspartimide formation during chain assembly. However, it requires harsh acidic conditions for deprotection and final cleavage, which may not be suitable for all peptide sequences.

  • The Fmoc strategy , while generally more expensive in terms of initial raw materials, provides the benefits of milder reaction conditions, which often leads to higher crude product purity and simplifies downstream processing. This can result in overall better cost-effectiveness, particularly for complex or sensitive peptides. The primary challenge with the Fmoc strategy for D-Aspartic acid is the potential for aspartimide formation, which requires careful optimization of the deprotection conditions.

Ultimately, the optimal choice will depend on the specific requirements of the peptide being synthesized, the scale of the synthesis, the available equipment, and the overall budgetary constraints of the project. For routine, well-characterized syntheses where cost is a primary driver, the Boc strategy may be a viable option. For the synthesis of more complex, sensitive peptides where purity is paramount, the Fmoc strategy, with appropriate measures to control side reactions, is often the preferred approach.

References

Safety Operating Guide

Proper Disposal of Boc-D-Aspartic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, it is imperative to adhere to standard laboratory safety protocols. Based on information for similar compounds such as N-Boc-D-aspartic acid 1-tert-butyl ester and BOC-L-Aspartic Acid, Boc-D-Aspartic acid is not classified as a hazardous substance.[1][2] However, appropriate personal protective equipment (PPE) should always be worn.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye ProtectionChemical safety goggles or glasses.
Hand ProtectionNitrile or other suitable chemical-resistant gloves.
Body ProtectionLaboratory coat.

Handling Precautions:

  • Avoid generating dust.[2]

  • Ensure adequate ventilation in the handling area.

  • Avoid contact with skin and eyes.[1]

  • Do not ingest or inhale.[1]

Step-by-Step Disposal Protocol

The disposal of this compound should align with local, state, and federal regulations for non-hazardous chemical waste.[3][4]

  • Waste Identification and Collection:

    • Treat all unwanted this compound as chemical waste.

    • Collect solid waste in a designated, clearly labeled, and sealable container.[5]

    • For solutions, use a compatible, leak-proof container.

  • Labeling:

    • The waste container must be labeled with the full chemical name: "this compound".[3]

    • Include the approximate quantity and the date of accumulation.[3]

    • Indicate that it is "Non-Hazardous Waste" unless mixed with hazardous solvents.

  • Storage:

    • Store the waste container in a designated satellite accumulation area for chemical waste.[5]

    • Ensure the container is kept closed and is not leaking.[3]

    • Segregate from incompatible materials, such as strong oxidizing agents.[2]

  • Disposal:

    • Do not dispose of this compound down the drain or in regular trash.[2][3][6]

    • Arrange for pickup and disposal through your institution's licensed hazardous waste management provider.[3][4]

    • Follow all institutional procedures for chemical waste disposal requests.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 This compound Disposal Workflow Start Unused or Waste This compound Is_Mixed Is it mixed with hazardous solvents? Start->Is_Mixed Collect_Non_Hazardous Collect in a labeled 'Non-Hazardous Chemical Waste' container Is_Mixed->Collect_Non_Hazardous No Collect_Hazardous Collect in a labeled 'Hazardous Chemical Waste' container Is_Mixed->Collect_Hazardous Yes Storage Store in designated satellite accumulation area Collect_Non_Hazardous->Storage Collect_Hazardous->Storage Disposal_Request Arrange for disposal through institutional waste management Storage->Disposal_Request

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research and development environment.

References

Safeguarding Your Research: A Guide to Handling Boc-D-Aspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Boc-D-Aspartic acid, including operational and disposal plans to foster a secure research environment.

While this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, prudent laboratory practices necessitate the use of appropriate personal protective equipment (PPE) and adherence to established handling and disposal protocols.[1][2] Following these guidelines will minimize exposure risk and ensure the integrity of your work.

Recommended Personal Protective Equipment (PPE)

To ensure personal safety and prevent contamination, the following PPE is recommended when handling this compound.

Body PartRecommended ProtectionRationale
Eyes/Face Chemical safety goggles or glasses with side shields.Protects against airborne particles and accidental splashes.
Hands Chemical-resistant gloves (e.g., nitrile or neoprene).Prevents direct skin contact with the chemical.[3]
Body Knee-length laboratory coat.Protects skin and personal clothing from spills.[3]
Feet Closed-toe shoes.Protects from accidental spills.[3]
Respiratory A NIOSH-approved air-purifying respirator with a particulate filter (e.g., N95) is recommended when handling fine powders, especially in areas without adequate ventilation.Avoids inhalation of any potential airborne dust.[4]

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to a strict, step-by-step protocol is essential for the safe handling of this compound.

Handling and Storage:

  • Engineering Controls: Handle this chemical in a well-ventilated area.[2] For procedures that may generate dust, it is preferable to work within a chemical fume hood.[3]

  • Handling Practices: Avoid contact with skin, eyes, and clothing.[5] Avoid the formation of dust and aerosols.[1] Do not eat, drink, or smoke when using this product.[6]

  • Storage: Store in a cool, dry, and well-ventilated place.[2] Keep the container tightly closed.[5] For long-term storage, some suppliers recommend refrigeration.[5]

Emergency First-Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention if irritation persists.[1][5]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical attention if symptoms occur.[1][7]

  • Inhalation: Remove to fresh air. If breathing is difficult, provide oxygen. Get medical attention if symptoms occur.[5][7]

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Get medical attention if you feel unwell.[1][4]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure laboratory safety.

  • Waste Classification: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]

  • Disposal of Unused Product: Dispose of the unused product in a suitable, closed container.[2] Follow your institution's guidelines for chemical waste disposal. Do not let the product enter drains.[2]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[2]

Workflow for Safe Handling of this compound

start Start: Prepare for Handling ppe 1. Don Personal Protective Equipment (PPE) start->ppe handling 2. Weigh and Handle in Ventilated Area ppe->handling spill Spill Occurs handling->spill Potential Contingency use 3. Proceed with Experimental Use handling->use No Spill spill_cleanup 3a. Follow Spill Cleanup Protocol spill->spill_cleanup Yes spill->use No spill_cleanup->use waste 4. Segregate Waste use->waste disposal 5. Dispose of Waste per Institutional Guidelines waste->disposal decontaminate 6. Decontaminate Work Area and Remove PPE disposal->decontaminate end End decontaminate->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-D-Aspartic acid
Reactant of Route 2
Reactant of Route 2
Boc-D-Aspartic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.